molecular formula C21H41N7O8 B609470 N-Boc-N-bis(PEG3-azide)

N-Boc-N-bis(PEG3-azide)

Cat. No.: B609470
M. Wt: 519.6 g/mol
InChI Key: QFOPRIUYDMJUNP-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG3-azide) is a branched PEG derivative with two terminal azide groups and a Boc protected amino group. The azide groups enable PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions.

Properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPRIUYDMJUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a Boc-protected amine and two terminal azide (B81097) functionalities, allows for the precise and efficient construction of complex biomolecular conjugates. The PEG spacers enhance solubility and biocompatibility, making it an ideal component for applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and detailed methodologies for its application in click chemistry.

Core Chemical Properties

The key chemical and physical properties of N-Boc-N-bis(PEG3-azide) are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Chemical Formula C21H41N7O8[1]
Molecular Weight 519.6 g/mol [1]
CAS Number 1258939-38-6[1][2]
Appearance Solid[3]
Purity Typically >95%[2]
Solubility Soluble in water, DMSO, DMF, and other common organic solvents. The PEG chains enhance aqueous solubility.[2][4]
Storage Recommended storage at -20°C in a dry, dark environment to ensure stability.

Synthesis and Characterization

While specific proprietary synthesis methods may vary between suppliers, a plausible and common synthetic route for N-Boc-N-bis(PEG3-azide) can be conceptualized based on established organic chemistry principles for PEGylation and functional group transformations.

Plausible Synthetic Pathway

The synthesis of N-Boc-N-bis(PEG3-azide) likely involves a multi-step process starting from a central amine-containing scaffold. A potential synthetic workflow is outlined below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: PEGylation cluster_2 Step 3: Azidation A Starting Amine Scaffold C Boc-Protected Amine A->C Base B Di-tert-butyl dicarbonate (B1257347) (Boc)2O B->C D Boc-Protected Amine F Boc-N-bis(PEG3-OH) D->F Base (e.g., NaH) E 2x Tosyl-PEG3-OH or Mesyl-PEG3-OH E->F G Boc-N-bis(PEG3-OH) I N-Boc-N-bis(PEG3-azide) G->I Activation (e.g., MsCl, TsCl), then NaN3 H Azide Source (e.g., NaN3) H->I G cluster_0 Step 1: Deprotection (Optional) cluster_1 Step 2: Click Chemistry Conjugation A N-Boc-N-bis(PEG3-azide) C N-H-bis(PEG3-azide) A->C B Acidic Conditions (e.g., TFA) B->C D N-H-bis(PEG3-azide) or N-Boc-N-bis(PEG3-azide) F Bis-conjugated Product D->F E 2x Alkyne-modified Molecule E->F Cu(I) catalyst or Strain-promoted

References

An In-depth Technical Guide to N-Boc-N-bis(PEG3-azide): Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional linker, N-Boc-N-bis(PEG3-azide), a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, a representative synthesis protocol, and its applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

N-Boc-N-bis(PEG3-azide) is a heterobifunctional molecule characterized by a central nitrogen atom derivatized with a tert-butyloxycarbonyl (Boc) protecting group and two polyethylene (B3416737) glycol (PEG) chains of three units each, terminating in azide (B81097) (-N3) functionalities. The presence of two azide groups allows for dual "click" chemistry reactions, while the Boc-protected amine offers an orthogonal site for conjugation after deprotection.

The key structural features and properties are summarized in the table below:

PropertyValueReference
Chemical Formula C₂₁H₄₁N₇O₈[1]
Molecular Weight 519.6 g/mol [1]
SMILES CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-][1]
Purity Typically ≥95%
Solubility Soluble in DMSO and DMF
Appearance Solid
Storage Recommended storage at -20°C

Structural Diagram:

Caption: 2D Chemical Structure of N-Boc-N-bis(PEG3-azide).

Synthesis Methodology

While a specific, publicly available, step-by-step protocol for N-Boc-N-bis(PEG3-azide) is not detailed in the literature, a plausible and representative synthesis can be adapted from general methods for creating trifunctional PEG linkers. The following protocol describes a potential synthetic route starting from commercially available materials.

Representative Synthetic Pathway:

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Mono-Boc Protection of Diamine cluster_3 Step 4: Reductive Amination & Alkylation A HO-(PEG)3-OH B TsO-(PEG)3-OTs A->B TsCl, Pyridine C TsO-(PEG)3-OTs D N3-(PEG)3-N3 C->D NaN3, DMF E H2N-(PEG)x-NH2 F Boc-HN-(PEG)x-NH2 E->F (Boc)2O, Dioxane/H2O G Boc-HN-(PEG)x-NH2 I N-Boc-N-bis(PEG3-azide) G->I 1. NaBH(OAc)3 2. N3-(PEG)3-Br, K2CO3 H N3-(PEG)3-CHO H->I 1. NaBH(OAc)3 2. N3-(PEG)3-Br, K2CO3

Caption: Representative Synthetic Workflow for N-Boc-N-bis(PEG3-azide).

Detailed Experimental Protocol (Representative):

This protocol is a representative example and may require optimization.

Materials:

Procedure:

  • Mono-Boc Protection of Diamine:

    • Dissolve 1,8-diamino-3,6-dioxaoctane (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (0.95 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield mono-Boc-protected diamine.

  • Alkylation with Azido-PEG-Bromide:

    • To a solution of the mono-Boc-protected diamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

    • Add 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane (2.2 eq).

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-Boc-N-bis(PEG3-azide).

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Technique Expected Results
¹H NMR Peaks corresponding to the Boc group (singlet, ~1.4 ppm), and the ethylene (B1197577) glycol protons of the PEG chains (multiplets, ~3.6 ppm).
¹³C NMR Resonances for the Boc carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the PEG chains (~70 ppm).
HRMS The calculated mass [M+H]⁺ should be consistent with the theoretical mass for C₂₁H₄₂N₇O₈⁺.

Applications in Research and Drug Development

N-Boc-N-bis(PEG3-azide) is a valuable reagent for the construction of complex biomolecules and therapeutic agents.

PROTAC Development:

A primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The trifunctional nature of N-Boc-N-bis(PEG3-azide) allows for the attachment of two ligands: one for the target protein and one for the E3 ligase. The two azide groups can be functionalized with an alkyne-modified ligand for the target protein and an alkyne-modified ligand for the E3 ligase via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry). The Boc-protected amine can be deprotected to attach a third modality, such as a fluorescent probe or a solubilizing group.

Bioconjugation and Drug Delivery:

The azide functionalities of N-Boc-N-bis(PEG3-azide) can be used to conjugate the linker to a variety of biomolecules, including peptides, proteins, and antibodies, that have been modified to contain an alkyne group. This allows for the creation of antibody-drug conjugates (ADCs), where the linker can carry two drug molecules, potentially increasing the drug-to-antibody ratio (DAR).

Signaling Pathway Visualization in PROTAC Action:

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (containing N-Boc-N-bis(PEG3-azide) linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Mechanism and Application of N-Boc-N-bis(PEG3-azide) in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-bis(PEG3-azide) is a versatile, heterobifunctional crosslinker that has gained prominence in the field of bioconjugation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its unique trifurcated structure, featuring a Boc-protected amine and two azide-terminated polyethylene (B3416737) glycol (PEG) chains, allows for a modular and controlled approach to assembling complex bioactive molecules. This guide elucidates the core mechanism of action of N-Boc-N-bis(PEG3-azide), details its application in PROTAC synthesis, provides representative experimental protocols, and visualizes the underlying chemical and biological workflows. While specific peer-reviewed examples detailing the use of this exact molecule are not prevalent in current literature, this document consolidates its advertised functions with established methodologies for analogous branched linkers to provide a comprehensive operational framework.

Core Mechanism of Action

The functionality of N-Boc-N-bis(PEG3-azide) is derived from its three key components, each serving a distinct and critical role in a sequential synthetic strategy.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting shield for a central primary amine. This protection is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This feature is paramount for a multi-step synthesis, enabling the directional coupling of the first molecular entity to this central amine without interference from the azide (B81097) groups.

  • PEG3 Spacers: Each of the three arms of the molecule incorporates a triethylene glycol (PEG3) spacer. These PEG chains impart several beneficial physicochemical properties to the linker and the final conjugate. They significantly enhance aqueous solubility, a common challenge for large and often hydrophobic molecules like PROTACs.[][2] Furthermore, the PEG spacers are flexible and biocompatible, helping to reduce potential immunogenicity and providing optimal spatial orientation between the two ligands of a PROTAC to facilitate the formation of a productive ternary complex.[2][3]

  • Dual Azide Groups: The two terminal azide (N₃) groups are the primary points of conjugation for the second molecular entity. Azides are highly stable and largely inert to common biological functional groups, making them ideal for bioorthogonal chemistry.[4] They react with high efficiency and specificity with alkyne-functionalized molecules via "click chemistry".[5] This allows for the attachment of one or two molecules, offering a platform for creating multivalent or dual-payload conjugates.

The overall mechanism of action is thus a two-stage process:

  • Stage 1 (Amine Chemistry): Deprotection of the Boc group to reveal the primary amine, followed by its conjugation to a molecule of interest (e.g., an E3 ligase ligand) via standard amide bond formation.

  • Stage 2 (Click Chemistry): Conjugation of the terminal azide groups to a second, alkyne-bearing molecule (e.g., a target protein ligand) to complete the assembly of the heterobifunctional molecule.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] The linker connecting the POI-binding and E3-binding ligands is a critical determinant of PROTAC efficacy.[8] N-Boc-N-bis(PEG3-azide) is designed as a branched linker for constructing PROTACs, offering the potential to attach one E3 ligase ligand and two POI ligands, or vice-versa, to enhance avidity and potentially improve ternary complex stability.

The logical workflow for synthesizing a 1:2 PROTAC (one E3 ligase ligand, two POI ligands) using this linker is visualized below.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: E3 Ligase Ligand Conjugation cluster_1 Stage 2: POI Ligand Conjugation (Click Chemistry) A N-Boc-N-bis(PEG3-azide) B Boc Deprotection (e.g., TFA in DCM) A->B Step 1 C H₂N-N-bis(PEG3-azide) B->C E Amide Coupling (e.g., HATU, DIPEA) C->E Step 2 D E3 Ligase Ligand-COOH D->E F E3 Ligand-Linker-bis(Azide) E->F H CuAAC Reaction (e.g., CuSO₄, Na-Ascorbate) F->H Step 3 G POI Ligand-Alkyne G->H x2 I Final PROTAC Conjugate H->I

Caption: General workflow for PROTAC synthesis using N-Boc-N-bis(PEG3-azide).

Experimental Protocols

While specific published protocols for N-Boc-N-bis(PEG3-azide) are unavailable, the following are detailed, representative methodologies for each stage of the synthesis based on established chemical principles for analogous linkers.

Protocol 1: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

StepProcedureReagents & Conditions
1Dissolution Dissolve N-Boc-N-bis(PEG3-azide) (1 eq.) in anhydrous Dichloromethane (DCM).
2Acid Addition Add Trifluoroacetic Acid (TFA) (10-20 eq.) dropwise to the solution at 0°C.
3Reaction Allow the reaction to warm to room temperature and stir for 1-2 hours.
4Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
5Work-up Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual acid.
6Isolation The resulting amine salt (TFA salt) can be used directly in the next step or purified by chromatography if necessary.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the azide-functionalized linker to an alkyne-containing molecule.

StepProcedureReagents & Conditions
1Dissolution Dissolve the azide-functionalized intermediate (1 eq.) and the alkyne-containing molecule (2.2 eq.) in a solvent mixture (e.g., t-BuOH/H₂O or DMSO).
2Catalyst Addition Add Copper(II) Sulfate (CuSO₄) (0.1-0.5 eq.) to the solution.
3Reducing Agent Add a freshly prepared solution of Sodium Ascorbate (0.5-1.0 eq.) to reduce Cu(II) to the active Cu(I) catalyst.
4Reaction Stir the reaction mixture at room temperature for 4-12 hours. Protect from light if using fluorescently tagged molecules.
5Monitoring Monitor the reaction by LC-MS for the formation of the triazole product.
6Purification Upon completion, purify the final conjugate using preparative HPLC or silica (B1680970) gel chromatography to remove the catalyst and unreacted starting materials.

Quantitative Data and Characterization

Successful synthesis of a conjugate using N-Boc-N-bis(PEG3-azide) requires rigorous characterization. The following table summarizes the key analytical techniques and the expected quantitative data that should be acquired.

Analytical TechniquePurposeKey Quantitative Data
LC-MS Monitor reaction progress and confirm molecular weight.Expected mass-to-charge (m/z) ratio for starting materials, intermediates, and final product. Purity assessment by peak area (%).
NMR (¹H, ¹³C) Confirm the chemical structure of the final conjugate.Chemical shifts (ppm) and integration values corresponding to the protons of the POI ligand, E3 ligand, and the PEG linker. Appearance of triazole proton signals (~7.5-8.0 ppm in ¹H NMR) confirms click reaction.
Preparative HPLC Purify the final compound.Retention time (min) of the purified compound. Final purity should be >95% for biological assays.
Western Blot Assess the biological activity (degradation) of a PROTAC.DC₅₀: Concentration of PROTAC causing 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.
TR-FRET or SPR Measure ternary complex formation and binding affinities.Dissociation constants (Kd) for binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes. Cooperativity factor (α).

PROTAC Mechanism of Action and Signaling Pathway

Once synthesized, a PROTAC utilizing the N-Boc-N-bis(PEG3-azide) linker acts by inducing the degradation of its target protein. This process can have significant downstream effects on cellular signaling pathways.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary Signaling Downstream Signaling Pathway Disrupted POI->Signaling Regulates E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Degradation->Signaling Prevents Regulation

References

A Technical Guide to N-Boc-N-bis(PEG3-azide): A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the effective use of N-Boc-N-bis(PEG3-azide), a versatile heterotrifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of N-Boc-N-bis(PEG3-azide)

N-Boc-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker designed for the sequential and site-specific conjugation of multiple molecular entities. Its structure incorporates three key functional components:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be selectively removed under acidic conditions. This allows for the controlled, sequential conjugation of a biomolecule or small molecule drug.

  • Two Terminal Azide (B81097) Groups: The twin azide moieties serve as reactive handles for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This enables the highly efficient and specific attachment of two alkyne- or strained alkyne-modified molecules.

  • PEG3 Spacers: The two polyethylene glycol chains, each consisting of three ethylene (B1197577) glycol units, enhance the hydrophilicity and bioavailability of the resulting conjugate. They also provide flexibility and reduce steric hindrance between the conjugated molecules.

The quantitative data for N-Boc-N-bis(PEG3-azide) are summarized in the table below.

PropertyValue
Molecular Formula C21H41N7O8
Molecular Weight 519.6 g/mol
CAS Number 1258939-38-6

Applications in Bioconjugation and Drug Development

The unique trifunctional nature of N-Boc-N-bis(PEG3-azide) makes it a valuable tool for the construction of complex multi-component systems. Its primary application is in the synthesis of PROTACs, where it can be used to link a target protein ligand and an E3 ligase ligand.[1]

The general workflow for utilizing N-Boc-N-bis(PEG3-azide) in the synthesis of a bioconjugate involves a two-step process. First, the Boc-protected amine is deprotected, and the linker is attached to a molecule of interest via its newly exposed amine group. Second, two molecules functionalized with alkyne or strained alkyne groups are attached to the azide groups of the linker via click chemistry.

Experimental Protocols

The following are representative protocols for the deprotection of the Boc group and the subsequent conjugation of alkyne-modified molecules via click chemistry. These are general guidelines and may require optimization for specific molecules and applications.

Boc-Deprotection of N-Boc-N-bis(PEG3-azide)

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the deprotected product, N-Amino-N-bis(PEG3-azide).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule to the azide groups of the deprotected linker.

Materials:

  • N-Amino-N-bis(PEG3-azide) (or a conjugate thereof)

  • Alkyne-functionalized molecule(s)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-functionalized molecule in DMSO or DMF to a stock concentration of 10-20 mM.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-functionalized linker in the reaction buffer.

    • Add the alkyne-modified molecule(s) to the desired molar excess (e.g., 2-5 fold excess per azide).

    • Add the copper ligand to a final concentration of 5-fold molar excess over CuSO4.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules, copper, and other reagents.

Logical Workflow and Decision Diagram

The following diagrams illustrate the general experimental workflow for using N-Boc-N-bis(PEG3-azide) and a decision-making process for choosing the appropriate click chemistry method.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Boc Deprotection cluster_intermediate1 Intermediate Product cluster_step2 Step 2: Amine Conjugation cluster_intermediate2 Intermediate Product cluster_step3 Step 3: Click Chemistry cluster_final Final Product start N-Boc-N-bis(PEG3-azide) deprotection Acidic Treatment (e.g., TFA) Removal of Boc Group start->deprotection intermediate1 N-Amino-N-bis(PEG3-azide) deprotection->intermediate1 conjugation1 Reaction with Activated Carboxylic Acid (e.g., NHS ester) intermediate1->conjugation1 intermediate2 Molecule 1-Linker-bis(azide) conjugation1->intermediate2 click_chem CuAAC or SPAAC with Alkyne-Modified Molecules 2 & 3 intermediate2->click_chem final_product Molecule 1-Linker-(Molecule 2)-(Molecule 3) click_chem->final_product click_chemistry_decision decision Are the biomolecules sensitive to copper? cuaac Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) decision->cuaac No spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) decision->spaac Yes

References

A Technical Guide to the Solubility Profile of N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Boc-N-bis(PEG3-azide), a bifunctional linker critical for advancements in bioconjugation, drug delivery, and the development of therapeutic constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Given the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide synthesizes information from structurally analogous molecules to provide a robust predictive analysis of its solubility profile.

Introduction to N-Boc-N-bis(PEG3-azide)

N-Boc-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal azide (B81097) functionalities. This trifunctional architecture allows for a modular approach in chemical biology and drug development. The azide groups are poised for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with alkyne-modified molecules.[1][2] The Boc-protected amine provides a stable handle that can be deprotected under mild acidic conditions for subsequent conjugation.[3] The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[4][5]

The solubility of this linker is a critical parameter for its effective use in synthesis, purification, and formulation. The molecular structure, with its combination of a nonpolar Boc group and polar PEG-azide arms, dictates its interaction with a range of solvents.

Predicted Solubility Profile

Based on these analogs, N-Boc-N-bis(PEG3-azide) is expected to be readily soluble in common polar aprotic and chlorinated organic solvents. Its solubility in water is also anticipated, facilitated by the hydrophilic PEG chains.

Table 1: Predicted Qualitative Solubility of N-Boc-N-bis(PEG3-azide)

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Polar AproticDimethyl Sulfoxide (B87167) (DMSO)SolubleHigh polarity and hydrogen bond accepting capability. Common for similar compounds.[6][8]
Polar AproticDimethylformamide (DMF)SolubleHigh polarity, suitable for PEGylated molecules.[6][8]
ChlorinatedDichloromethane (B109758) (DCM)SolubleModerate polarity, suitable for molecules with both polar and nonpolar regions.[6]
AqueousWaterSolubleThe hydrophilic nature of the PEG3 chains should impart aqueous solubility.[6][7][8]

Note: The table is based on data from structurally similar molecules and represents a predictive assessment. Experimental verification is recommended for precise applications.

General Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the "saturation shake-flask" method is a standard and reliable technique. The following is a general protocol that can be adapted for N-Boc-N-bis(PEG3-azide).

Objective: To determine the approximate solubility of N-Boc-N-bis(PEG3-azide) in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Selected solvents (e.g., DMSO, DMF, DCM, Water)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-Boc-N-bis(PEG3-azide) (e.g., 5-10 mg) into a series of vials.

    • Add a known volume of each solvent (e.g., 1.0 mL) to the respective vials.

    • Seal the vials and place them on an orbital shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of N-Boc-N-bis(PEG3-azide).

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solute in the samples.

  • Calculation:

    • Calculate the solubility in mg/mL or mmol/L using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The primary application of N-Boc-N-bis(PEG3-azide) is in bioconjugation via click chemistry. The following diagram illustrates a typical experimental workflow for conjugating this linker to an alkyne-modified protein, followed by deprotection and further functionalization.

G cluster_0 Step 1: Click Chemistry Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Functionalization A N-Boc-N-bis(PEG3-azide) D Boc-Protected Conjugate A->D Reacts with B Alkyne-Modified Protein B->D Reacts with C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->D Catalyzes E Boc-Protected Conjugate G Amine-Functionalized Conjugate E->G F Mild Acid (e.g., TFA in DCM) F->G Deprotects H Amine-Functionalized Conjugate J Final Bioconjugate H->J I NHS-Ester Payload (e.g., Drug, Fluorophore) I->J Reacts with

Caption: Workflow for bioconjugation using N-Boc-N-bis(PEG3-azide).

Conclusion

While direct quantitative solubility data for N-Boc-N-bis(PEG3-azide) remains to be published, a strong predictive assessment based on its structural components and data from analogous molecules suggests high solubility in common polar organic solvents such as DMSO, DMF, and DCM, as well as in water. This favorable solubility profile, combined with its versatile chemical handles, makes N-Boc-N-bis(PEG3-azide) a valuable tool for researchers in drug development and chemical biology. For applications requiring precise concentrations, it is recommended that researchers perform their own solubility tests using the general protocol outlined in this guide.

References

An In-depth Technical Guide to the Core Features of Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in bioconjugation and drug delivery, serving as flexible, hydrophilic spacers to connect therapeutic molecules with other entities, such as antibodies, peptides, or nanoparticles.[] The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[] This includes improved solubility and stability, reduced immunogenicity, and an extended circulation half-life.[] While linear PEG linkers have been widely utilized, branched PEG linkers have emerged as a powerful alternative, offering distinct advantages in the development of advanced therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs).[][2] This technical guide provides a comprehensive overview of the core features of branched PEG linkers, including a quantitative comparison with their linear counterparts, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Features and Advantages of Branched PEG Linkers

Branched PEG linkers are characterized by a molecular architecture where multiple PEG chains extend from a central core.[] This structure imparts several key features that distinguish them from linear PEGs:

  • Increased Hydrodynamic Volume: For a given molecular weight, branched PEGs typically exhibit a larger hydrodynamic radius compared to their linear counterparts. This increased size can lead to more effective shielding of the conjugated molecule from enzymatic degradation and renal clearance, resulting in a longer in vivo circulation time.[3]

  • Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, branched linkers enable the attachment of multiple drug molecules to a single conjugation site on the antibody. This allows for the creation of ADCs with higher DARs without requiring additional modification of the antibody structure, which can potentially compromise its integrity and function.[2][4]

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of the multiple PEG arms provides a robust hydration shell around the conjugate. This is particularly beneficial when working with hydrophobic drug payloads, as it can significantly improve the overall solubility of the ADC and reduce its propensity for aggregation.[5]

  • Enhanced Stability: The unique three-dimensional structure of branched PEGs can offer superior stability to the conjugate under various conditions, including changes in pH and temperature, and provide greater resistance to proteolytic digestion when compared to linear PEGs.

Quantitative Data Presentation

The selection of a linker architecture is a critical design parameter in the development of bioconjugates. The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Data indicates that for the same molecular weight, the branched PEG imparts a larger hydrodynamic radius.
Linker ConfigurationADC Cytotoxicity (IC50 in ng/mL) against HER2-positive cells
Heterogeneous DAR 6~10
Homogeneous DAR 2~100
Homogeneous DAR 6 (Short Branched Linker)~100
Homogeneous DAR 6 (Long Branched Linker)~10
Table 2: Impact of Branched Linker Length on ADC Cytotoxicity. This data highlights that a longer branched linker can lead to significantly higher potency in homogeneous ADCs, comparable to that of heterogeneous ADCs.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and characterization of bioconjugates utilizing branched PEG linkers. Below are representative protocols for key experimental procedures.

Protocol 1: Synthesis of a Y-Shaped PEG-NHS Ester Linker

This protocol outlines the synthesis of a Y-shaped (a common type of branched) PEG linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines.

Materials:

  • Y-shaped PEG-dicarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Y-shaped PEG-dicarboxylic acid in anhydrous DCM.

  • Activation: Add NHS and DCC to the solution in a molar ratio of approximately 2.2:2 (NHS:DCC) relative to the carboxylic acid groups on the PEG. Allow the reaction to stir at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Remove the DCU precipitate by filtration.

  • Precipitation: Precipitate the activated Y-shaped PEG-NHS ester by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Drying and Storage: Dry the final product under vacuum and store it under an inert gas (e.g., argon or nitrogen) at -20°C.

Protocol 2: Conjugation of a Y-Shaped PEG-NHS Ester to an Antibody

This protocol describes the general procedure for conjugating an NHS-activated branched PEG linker to the lysine (B10760008) residues of an antibody.[6]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Y-shaped PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation: Allow the vial of Y-shaped PEG-NHS ester to equilibrate to room temperature before opening. Prepare a stock solution of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[7]

  • Antibody Preparation: Adjust the concentration of the antibody in the reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the antibody solution. A typical starting point is a 20- to 50-fold molar excess.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[9]

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Purify the PEGylated antibody from unreacted PEG linker and other small molecules using SEC.

  • Characterization: Characterize the purified conjugate to determine the degree of PEGylation and other quality attributes.

Protocol 3: Characterization of Branched PEG Conjugates

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) [11][12]

HIC is a standard method for determining the DAR of ADCs. The separation is based on the hydrophobicity of the conjugate, which increases with the number of attached drug-linker molecules.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the sample and elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Data Analysis: The different drug-loaded species will elute as separate peaks. The weighted average DAR is calculated from the relative peak areas of the different species (DAR0, DAR2, DAR4, etc.).[13]

B. Molecular Weight Determination by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) [14][15][16]

SEC-MALS is a powerful technique for determining the absolute molar mass of macromolecules and their conjugates in solution, independent of their shape or elution volume.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC system coupled to a MALS detector, a UV detector, and a refractive index (RI) detector

  • Mobile phase appropriate for the sample

  • ADC sample

Procedure:

  • System Setup: Equilibrate the SEC-MALS system with the mobile phase.

  • Sample Injection: Inject the ADC sample onto the SEC column.

  • Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes.

  • Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data from the three detectors. This allows for the determination of the molar mass of the protein and the PEG components of the conjugate, providing information on the degree of PEGylation and the presence of any aggregates.[16][17]

Mandatory Visualizations

Signaling and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of branched PEG linkers in drug development.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell Binding to Target Antigen Endosome Early Endosome Tumor_Cell->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

Caption: Intracellular trafficking pathway of an Antibody-Drug Conjugate (ADC).[18][19][20]

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Linker_Synthesis Branched PEG Linker Synthesis Conjugation Antibody-Linker-Payload Conjugation Linker_Synthesis->Conjugation Payload_Activation Payload Activation Payload_Activation->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis MW_Analysis MW & Aggregation (SEC-MALS) Purification->MW_Analysis Binding_Assay Antigen Binding Assay (ELISA/SPR) MW_Analysis->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Binding_Assay->Cytotoxicity_Assay PK_Study In Vivo Pharmacokinetic Study Cytotoxicity_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study

Caption: General workflow for the development of an ADC using a branched PEG linker.[21]

Conclusion

Branched PEG linkers offer significant advantages over their linear counterparts in the design and development of advanced bioconjugates. Their unique architecture allows for a higher payload capacity, improved pharmacokinetic profiles, and enhanced stability, making them a valuable tool for optimizing the therapeutic potential of drugs, particularly in the field of antibody-drug conjugates. The selection of the appropriate linker is a critical determinant of the final product's efficacy and safety. The quantitative data, detailed experimental protocols, and workflow diagrams presented in this guide provide a foundational framework for researchers and drug development professionals to effectively utilize branched PEG linkers in their therapeutic development programs.

References

N-Boc-N-bis(PEG3-azide): An In-Depth Technical Guide for PROTAC Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed to enhance solubility and optimize pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific branched PEG linker, N-Boc-N-bis(PEG3-azide), for its application in PROTAC synthesis.

Core Properties of N-Boc-N-bis(PEG3-azide)

N-Boc-N-bis(PEG3-azide) is a versatile, PEG-based PROTAC linker characterized by a branched structure. It features two terminal azide (B81097) (-N3) groups, providing dual reactive sites for conjugation, and a Boc-protected amine. The PEGylated nature of the linker imparts favorable solubility profiles to the resulting PROTAC molecules.

Physicochemical Data

A summary of the key quantitative data for N-Boc-N-bis(PEG3-azide) is presented in the table below, facilitating easy reference and comparison.

PropertyValueSource(s)
CAS Number 1258939-38-6[1][2]
Molecular Formula C₂₁H₄₁N₇O₈
Molecular Weight 519.6 g/mol
Purity Typically >95% or >96%[2][3]
Structure Branched PEG with two terminal azides and a Boc-protected amine[2]

Role in PROTAC Synthesis: A Click Chemistry Approach

N-Boc-N-bis(PEG3-azide) serves as a valuable building block in the modular synthesis of PROTACs, primarily through "click chemistry" reactions. The terminal azide groups are poised to react with alkyne-functionalized molecules in a highly efficient and specific manner. This linker is amenable to the two main types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that is particularly useful for biological applications where copper toxicity is a concern. It utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4]

The branched nature of N-Boc-N-bis(PEG3-azide) allows for the potential synthesis of PROTACs with multivalent binding capabilities or for the attachment of other functionalities, such as imaging agents or solubility enhancers. The Boc-protected amine offers an additional site for conjugation after deprotection under acidic conditions.

Experimental Protocols

While specific protocols for PROTACs utilizing N-Boc-N-bis(PEG3-azide) are not widely published, the following are detailed, generalized experimental protocols for the CuAAC and SPAAC reactions, which are the primary methods for its application in PROTAC synthesis.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the conjugation of an alkyne-functionalized protein of interest (POI) ligand to an azide-containing linker (such as N-Boc-N-bis(PEG3-azide)) attached to an E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand-linker conjugate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-POI ligand and the azide-E3 ligase ligand-linker conjugate in a suitable anhydrous solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vial, add the alkyne-POI ligand (1.0 equivalent).

    • Add the azide-E3 ligase ligand-linker conjugate (1.0-1.2 equivalents).

    • Add the solvent to achieve a suitable reaction concentration.

    • In a separate tube, pre-mix CuSO₄ (0.1-0.5 equivalents) with THPTA (0.5-2.5 equivalents) in water.

    • Add the CuSO₄/THPTA solution to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-5 equivalents).

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the PROTAC product.

  • Purification:

    • Upon completion, quench the reaction with an appropriate quenching agent if necessary.

    • Dilute the reaction mixture with a suitable solvent and purify the PROTAC using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO)-functionalized POI ligand to an azide-containing linker (such as N-Boc-N-bis(PEG3-azide)) attached to an E3 ligase ligand.

Materials:

  • Strained alkyne (e.g., DBCO)-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand-linker conjugate

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the strained alkyne-POI ligand (1.0 equivalent) and the azide-E3 ligase ligand-linker conjugate (1.0-1.2 equivalents) in the chosen anhydrous solvent.

  • Reaction Setup and Incubation:

    • Combine the solutions of the two reactants in a reaction vial.

    • Stir the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the specific strained alkyne.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final PROTAC product directly using preparative reverse-phase HPLC.

  • Characterization:

    • Characterize the purified PROTAC using LC-MS and NMR to confirm its identity and purity.

Visualizing PROTAC Mechanisms and Workflows

To better understand the context in which N-Boc-N-bis(PEG3-azide) is utilized, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with N-Boc-N-bis(PEG3-azide) linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start: Define POI and E3 Ligase Ligand_Synthesis Synthesize/Obtain POI Ligand and E3 Ligase Ligand Start->Ligand_Synthesis Functionalize_Ligands Functionalize Ligands (e.g., with Alkyne) Ligand_Synthesis->Functionalize_Ligands Linker_Prep Prepare Linker Conjugate (N-Boc-N-bis(PEG3-azide) + Ligand) Ligand_Synthesis->Linker_Prep Click_Reaction Click Chemistry (CuAAC or SPAAC) Functionalize_Ligands->Click_Reaction Linker_Prep->Click_Reaction Purification Purification (e.g., HPLC) Click_Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Assay Biological Evaluation (e.g., Degradation Assay) Characterization->Biological_Assay

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion and Future Perspectives

N-Boc-N-bis(PEG3-azide) is a valuable and versatile linker for the synthesis of PROTACs. Its branched, PEGylated structure and dual azide functionalities provide researchers with a powerful tool to construct novel protein degraders with potentially enhanced solubility and diverse conjugation possibilities. The amenability of this linker to robust and efficient click chemistry reactions facilitates the modular assembly of PROTAC libraries for screening and optimization. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers like N-Boc-N-bis(PEG3-azide) will remain a cornerstone of developing next-generation therapeutics with improved potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for N-Boc-N-bis(PEG3-azide) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of N-Boc-N-bis(PEG3-azide), a bifunctional polyethylene (B3416737) glycol (PEG) linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reagent is particularly valuable in the fields of bioconjugation and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

N-Boc-N-bis(PEG3-azide) is a versatile chemical tool designed for molecular assembly and bioconjugation. The molecule features two terminal azide (B81097) groups, which can readily participate in click chemistry reactions with alkyne-containing molecules. The presence of two azide moieties allows for the potential dual functionalization or the creation of branched molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom provides a stable handle that can be removed under acidic conditions for further derivatization, though for many click chemistry applications, it remains in place. The PEG3 linkers enhance aqueous solubility and provide spacing between conjugated molecules, which can be critical for maintaining the biological activity of the conjugated species.

The primary application of N-Boc-N-bis(PEG3-azide) is in CuAAC, a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[] This reaction is conducted under mild conditions, is tolerant of a wide range of functional groups, and consistently provides high yields, making it an ideal method for conjugating sensitive biomolecules.[] In the context of drug development, this linker is frequently employed in the modular synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[3][4]

Key Features of N-Boc-N-bis(PEG3-azide) in Click Chemistry:

  • Bifunctionality: Two azide groups allow for the conjugation of two alkyne-containing molecules.

  • PEG Spacer: The hydrophilic PEG3 linkers improve solubility and reduce steric hindrance.

  • High Reactivity: The terminal azides exhibit excellent reactivity in CuAAC reactions.

  • Versatility: Applicable in a wide range of bioconjugation and material science applications.

Experimental Protocols

This section provides a detailed protocol for a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using N-Boc-N-bis(PEG3-azide) and an alkyne-functionalized molecule of interest (e.g., a small molecule drug, a peptide, or a fluorescent probe).

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Solvent: Degassed, anhydrous Dimethylformamide (DMF) or a mixture of water and a co-solvent like DMSO or t-butanol

  • Reaction vials

  • Inert gas (Argon or Nitrogen)

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-Boc-N-bis(PEG3-azide) in anhydrous DMF (e.g., 10 mM).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., 10 mM in DMF or DMSO).

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).

    • Prepare a fresh stock solution of Sodium Ascorbate in deionized water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in deionized water (e.g., 50 mM).

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

    • Add the N-Boc-N-bis(PEG3-azide) solution. For a monosubstituted product, use 1.0-1.2 equivalents. For a disubstituted product, use 0.4-0.5 equivalents.

    • Add the solvent to achieve the desired reaction concentration (e.g., 1-10 mM).

    • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Catalyst Preparation and Addition:

    • In a separate vial, premix the CuSO₄ solution and the THPTA solution. A typical ratio is 1 part CuSO₄ to 5 parts THPTA.[5] Let the mixture stand for a few minutes to allow for complex formation.

    • Add the copper-ligand complex to the reaction mixture. A typical final concentration for the copper catalyst is between 0.1 mM and 1 mM.[5]

  • Initiation and Incubation:

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[5] A typical final concentration is 1-5 mM.

    • Seal the reaction vial under an inert atmosphere.

    • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, it can be quenched by exposing it to air or by adding a chelating agent like EDTA to remove the copper catalyst.

    • Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified using silica gel column chromatography or preparative HPLC to yield the pure triazole conjugate.

Data Presentation

The following table summarizes typical quantitative data for a CuAAC reaction involving a bifunctional PEG-azide linker like N-Boc-N-bis(PEG3-azide). These values are representative and may require optimization for specific substrates.

ParameterTypical Value/RangeNotes
Reactant Molar Ratio
N-Boc-N-bis(PEG3-azide) : Alkyne (for mono-adduct)1.0 - 1.2 : 1.0A slight excess of the azide can drive the reaction to completion.
N-Boc-N-bis(PEG3-azide) : Alkyne (for di-adduct)0.4 - 0.5 : 1.0A slight excess of the alkyne is used to ensure complete reaction of the bifunctional azide.
Reagent Concentrations
Substrates (Azide and Alkyne)1 - 50 mMHigher concentrations generally lead to faster reaction rates.
Copper(II) Sulfate0.1 - 1.0 mM (1-10 mol%)The catalyst loading can be optimized for specific reactions.
Sodium Ascorbate1 - 5 mM (5-25 mol%)A stoichiometric excess relative to copper is typically used.
Ligand (e.g., THPTA)0.5 - 5.0 mM (5-50 mol%)A 5-fold excess relative to copper is common to stabilize the Cu(I) catalyst.[5]
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time4 - 24 hoursReaction progress should be monitored to determine the optimal time.
SolventDMF, DMSO, t-butanol/waterThe choice of solvent depends on the solubility of the reactants.
Yield > 90%CuAAC reactions are known for their high efficiency and yields.[]

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_azide Prepare N-Boc-N-bis(PEG3-azide) Solution mix_reactants Mix Azide and Alkyne in Solvent prep_azide->mix_reactants prep_alkyne Prepare Alkyne Substrate Solution prep_alkyne->mix_reactants prep_copper Prepare CuSO4 Solution mix_catalyst Premix CuSO4 and THPTA prep_copper->mix_catalyst prep_ascorbate Prepare Sodium Ascorbate Solution initiate Add Sodium Ascorbate prep_ascorbate->initiate prep_ligand Prepare THPTA Ligand Solution prep_ligand->mix_catalyst degas Degas Mixture mix_reactants->degas add_catalyst Add Cu(I)-Ligand Complex degas->add_catalyst mix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate quench Quench Reaction incubate->quench workup Aqueous Work-up quench->workup purify Purify by Chromatography workup->purify characterize Characterize Product (LC-MS, NMR) purify->characterize

Caption: Experimental workflow for CuAAC using N-Boc-N-bis(PEG3-azide).

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product azide N-Boc-N-bis(PEG3-azide) triazole Triazole-linked Conjugate azide->triazole Click Reaction alkyne Alkyne-containing Molecule alkyne->triazole cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1_ligand Cu(I)-THPTA Complex cu1->cu1_ligand Stabilization ligand THPTA Ligand ligand->cu1_ligand cu1_ligand->triazole Catalysis

Caption: Logical relationship in a CuAAC reaction.

References

Application Notes and Protocols for N-Boc-N-bis(PEG3-azide) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability.

This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG3-azide) , a versatile, PEG-based linker, in the synthesis of PROTACs. The bifunctional azide (B81097) groups serve as handles for efficient "click chemistry" ligation, allowing for a modular and streamlined approach to PROTAC assembly. We will use the synthesis and evaluation of an α-Synuclein-targeting PROTAC as a case study to illustrate the application of a PEG3-azide linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., α-Synuclein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Protocols

The following protocols are based on the synthesis and evaluation of an α-Synuclein-targeting PROTAC, adapted to illustrate the use of a bifunctional azide linker like N-Boc-N-bis(PEG3-azide).

Protocol 1: General Synthesis of a PROTAC using N-Boc-N-bis(PEG3-azide)

This protocol outlines a modular approach to PROTAC synthesis using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials POI_Alkyne Alkyne-modified POI Ligand (e.g., sery384 derivative) Start->POI_Alkyne E3_Alkyne Alkyne-modified E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) Start->E3_Alkyne Linker N-Boc-N-bis(PEG3-azide) Start->Linker Click_1 First Click Reaction (CuAAC) POI_Alkyne->Click_1 Click_2 Second Click Reaction (CuAAC) E3_Alkyne->Click_2 Boc_Deprotection Boc Deprotection Linker->Boc_Deprotection Boc_Deprotection->Click_1 Intermediate Mono-clicked Intermediate Click_1->Intermediate Intermediate->Click_2 Final_PROTAC Final PROTAC Molecule Click_2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Ready for Biological Assays Characterization->End

Caption: General workflow for PROTAC synthesis.

Materials:

  • Alkyne-functionalized POI ligand (e.g., a derivative of sery384 for α-Synuclein)

  • Alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon)

  • N-Boc-N-bis(PEG3-azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Boc Deprotection of the Linker (if necessary for the desired synthetic route):

    • Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the deprotected bis-azide linker.

  • First Click Reaction (CuAAC):

    • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the bis-azide linker (1.1 eq) in a suitable solvent such as DMF.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

    • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the mono-clicked intermediate by flash column chromatography.

  • Second Click Reaction (CuAAC):

    • Dissolve the purified mono-clicked intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in DMF.

    • Add freshly prepared aqueous solutions of sodium ascorbate (0.3 eq) and CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Work up the reaction as described in step 2.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for α-Synuclein Degradation

This protocol is used to quantify the degradation of α-Synuclein in cells treated with the synthesized PROTAC.

Materials:

  • Human cell line expressing α-Synuclein (e.g., H293T cells overexpressing α-Synuclein)

  • Synthesized α-Synuclein-targeting PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-α-Synuclein and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate H293T cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of the α-Synuclein PROTAC (e.g., 1 µM to 50 µM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against α-Synuclein and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for α-Synuclein and GAPDH.

    • Normalize the α-Synuclein signal to the GAPDH signal.

    • Calculate the percentage of α-Synuclein degradation relative to the DMSO-treated control.

Data Presentation

The following tables summarize representative quantitative data for an α-Synuclein-targeting PROTAC synthesized with a PEG3 linker.

Table 1: Degradation of α-Synuclein Aggregates by a PEG3-Linker PROTAC [1]

CompoundLinker TypeE3 Ligase LigandDC₅₀ (µM)
PROTAC-1PEG3Pomalidomide5.05
PROTAC-2PEG2Pomalidomide> 40
PROTAC-3AlkylPomalidomide> 40

DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

Table 2: Time-Dependent Degradation of α-Synuclein Aggregates [1]

Treatment Time (hours)Remaining α-Synuclein (%) at 10 µM
12~80%
24~50%
48~30%

Conclusion

N-Boc-N-bis(PEG3-azide) is a valuable building block for the modular synthesis of PROTACs. Its bifunctional azide groups are amenable to click chemistry, enabling the rapid assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The PEG3 spacer can enhance the solubility and cell permeability of the resulting PROTAC, contributing to improved degradation efficacy, as demonstrated in the case of α-Synuclein-targeting PROTACs. The protocols and data presented here provide a framework for researchers to utilize this versatile linker in their own targeted protein degradation research.

References

Application Notes and Protocols for Bioconjugation using N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Boc-N-bis(PEG3-azide), a branched polyethylene (B3416737) glycol (PEG) linker, in advanced bioconjugation applications. This versatile reagent is particularly suited for the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over stoichiometry and spatial orientation is crucial.

The unique structure of N-Boc-N-bis(PEG3-azide), featuring a Boc-protected amine and two azide (B81097) functionalities, allows for a sequential and controlled conjugation strategy. The azide groups serve as handles for highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG spacers enhance solubility and reduce steric hindrance of the conjugated molecules.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The branched nature of the linker enables the attachment of two drug molecules to a single conjugation site on an antibody, facilitating the creation of ADCs with a drug-to-antibody ratio (DAR) of 2, 4, 6, or 8, depending on the number of available conjugation sites.[3]

  • PROTACs: This linker can be used to synthesize PROTACs by connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[1][4][5]

  • Fluorescent Labeling and Imaging: The dual azide functionalities allow for the attachment of two reporter molecules, such as fluorophores, leading to signal amplification in imaging applications.

  • Multivalent Targeting: Conjugation of two targeting ligands (e.g., peptides, small molecules) can enhance binding avidity to cell surface receptors.

Data Presentation: Representative Performance Characteristics

The following tables summarize representative quantitative data for bioconjugation reactions involving branched azide linkers. These values are illustrative and may vary depending on the specific biomolecule, payload, and reaction conditions.

ParameterCuAACSPAACReference
Reaction Time 1 - 4 hours4 - 24 hours[6]
Reaction Temperature Room Temperature4°C - Room Temperature[6]
Typical Molar Excess of Alkyne/Cyclooctyne (B158145) 5 - 10 fold per azide3 - 5 fold per azide[6]
Achievable Drug-to-Antibody Ratio (DAR) 2, 4, 6, 82, 4, 6, 8[3]
Conjugation Efficiency > 90%> 85%[7]
Stability in Serum (ADC) HighHigh[8]

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation with Branched Azide Linkers.

Analytical TechniquePurposeTypical ResultsReference
UV-Vis Spectroscopy Determine DARInteger values (e.g., 2.0, 4.0)[8]
Hydrophobic Interaction Chromatography (HIC) Assess DAR distribution and homogeneitySharp peaks corresponding to specific DAR species[9]
Size Exclusion Chromatography (SEC) Quantify aggregation< 5% aggregates[8]
Mass Spectrometry (MS) Confirm conjugate identity and DARObserved mass consistent with calculated mass of the conjugate[6]

Table 2: Analytical Techniques for Characterization of Bioconjugates.

Experimental Protocols

The following protocols provide a general framework for using N-Boc-N-bis(PEG3-azide) in bioconjugation. Optimization of reaction conditions is recommended for each specific application.

Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG3-azide)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM. A typical concentration is 10-20 mg/mL.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected N-amino-N-bis(PEG3-azide).

Protocol 2: Conjugation of a Carboxylated Payload to Deprotected N-amino-N-bis(PEG3-azide)

This protocol details the coupling of a payload containing a carboxylic acid to the newly exposed amine of the linker using EDC/NHS chemistry.

Materials:

  • Deprotected N-amino-N-bis(PEG3-azide)

  • Carboxylated payload molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the payload solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation:

    • Dissolve the deprotected N-amino-N-bis(PEG3-azide) in DMF or DMSO.

    • Add the activated payload solution to the linker solution.

    • Stir the reaction at room temperature for 2-4 hours.

  • Quenching:

    • Add the quenching solution to stop the reaction.

  • Purification:

    • Purify the payload-linker conjugate by reverse-phase HPLC.

Protocol 3: Antibody Modification and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the payload-linker-azide to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (in PBS, pH 7.4)

  • Payload-linker-azide conjugate

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the payload-linker-azide in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody with PBS buffer.

    • Add the payload-linker-azide solution to achieve a 5-10 fold molar excess per alkyne group.

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the antibody-payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 100-250 µM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final ADC using SEC to remove excess reagents and catalyst.

Protocol 4: Antibody Modification and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is an alternative to CuAAC, suitable for sensitive biomolecules.

Materials:

  • Cyclooctyne-modified antibody (e.g., DBCO-modified, in PBS, pH 7.4)

  • Payload-linker-azide conjugate

  • Anhydrous DMSO

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the payload-linker-azide in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified antibody with PBS buffer.

    • Add the payload-linker-azide solution to achieve a 3-5 fold molar excess per cyclooctyne group.

  • Incubation:

    • Gently mix the reaction and incubate at 4°C for 4-24 hours or at room temperature for 2-12 hours.

  • Purification:

    • Purify the final ADC using SEC to remove excess reagents.

Visualizations

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Bioconjugation Boc-Linker N-Boc-N-bis(PEG3-azide) Deprotected-Linker N-amino-N-bis(PEG3-azide) Boc-Linker->Deprotected-Linker Boc Deprotection (TFA/DCM) Payload-Linker Payload-Linker-Azide Deprotected-Linker->Payload-Linker Payload Conjugation (EDC/NHS) Conjugate Biomolecule-Linker-Payload Conjugate Payload-Linker->Conjugate Click Chemistry (CuAAC or SPAAC) Biomolecule Alkyne/DBCO-modified Biomolecule Biomolecule->Conjugate

Caption: General experimental workflow for bioconjugation.

G Start Start: Bioconjugation Goal SensitiveBiomolecule Is the biomolecule sensitive to copper? Start->SensitiveBiomolecule CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) SensitiveBiomolecule->CuAAC No SPAAC Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) SensitiveBiomolecule->SPAAC Yes AlkyneModification Modify biomolecule with a terminal alkyne CuAAC->AlkyneModification DBCOModification Modify biomolecule with a strained cyclooctyne (e.g., DBCO) SPAAC->DBCOModification

Caption: Decision pathway for choosing a click chemistry method.

G ADC Antibody-Drug Conjugate (ADC) Binds to target antigen on cancer cell Internalization Internalization ADC-antigen complex is internalized via endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Endosome fuses with lysosome Internalization->Lysosome PayloadRelease Payload Release Linker is cleaved in the lysosomal environment Lysosome->PayloadRelease Apoptosis Cell Death Released cytotoxic payload induces apoptosis PayloadRelease->Apoptosis

Caption: Generalized signaling pathway of an ADC.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility.[][2] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, with broad applications in bioconjugation, drug discovery, and materials science.[][3] N-Boc-N-bis(PEG3-azide) is a heterobifunctional linker molecule featuring two azide groups for CuAAC reactions and a Boc-protected amine. This structure is particularly valuable in the synthesis of complex biomolecular conjugates and Proteolysis Targeting Chimeras (PROTACs), where the dual azide moieties allow for the attachment of two alkyne-containing molecules, and the protected amine provides a handle for further functionalization after deprotection.[4][5] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance of the conjugated molecules.

These application notes provide a detailed protocol for the use of N-Boc-N-bis(PEG3-azide) in a typical CuAAC reaction.

Data Presentation

While specific quantitative data for CuAAC reactions involving N-Boc-N-bis(PEG3-azide) is not extensively available in publicly accessible literature, the following table summarizes typical reaction conditions for CuAAC with biomolecules, which can be adapted for this specific linker.[6][7] Optimization of these conditions is recommended for specific applications to achieve high yields and purity.

ParameterRecommended ConditionsNotes
Solvent Aqueous buffers (e.g., PBS, Tris), DMF, DMSO/water mixturesChoice of solvent depends on the solubility of the reactants.
Reactant Concentration 10 µM to 10 mMHigher concentrations generally lead to faster reaction rates.
Equivalents of Alkyne 1.0 to 1.2 equivalents per azide groupA slight excess of the alkyne can help drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) 0.1 to 1.0 mol%The copper(II) is reduced in situ to the active copper(I) catalyst.
Reducing Agent (e.g., Sodium Ascorbate) 5 to 10 mol%Used to generate and maintain the Cu(I) oxidation state.[6]
Copper(I)-stabilizing Ligand (e.g., THPTA) 1 to 5 equivalents relative to copperAccelerates the reaction and protects biomolecules from oxidative damage.[6]
Temperature Room temperature (20-25 °C)The reaction is typically efficient at ambient temperatures.
Reaction Time 1 to 12 hoursReaction progress should be monitored by TLC, LC-MS, or other appropriate methods.

Experimental Protocols

General Protocol for CuAAC Reaction with N-Boc-N-bis(PEG3-azide)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to N-Boc-N-bis(PEG3-azide).

Materials and Reagents:

  • N-Boc-N-bis(PEG3-azide)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or appropriate organic solvent (e.g., DMF, DMSO)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N-Boc-N-bis(PEG3-azide) in DMSO or an appropriate solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

    • Add 1.0 to 1.2 equivalents of the N-Boc-N-bis(PEG3-azide) stock solution for each alkyne group.

    • Add buffer or solvent to achieve the desired final reaction concentration (typically in the range of 10 µM to 1 mM).

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. For every 1 µL of CuSO₄ solution, add 2.5 µL of the THPTA solution to achieve a 1:5 molar ratio of copper to ligand.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

    • Initiate the reaction by adding the premixed CuSO₄/ligand solution to the reaction mixture to a final concentration of 0.1-1.0 mol% of copper.

    • Gently mix the reaction components. If the reaction is sensitive to oxygen, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-12 hours.

    • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and byproducts.

    • For biomolecules, purification can be achieved by size exclusion chromatography, dialysis, or affinity chromatography.

    • For small molecules, purification can be performed using column chromatography on silica (B1680970) gel or by preparative HPLC.

Visualizations

Experimental Workflow for CuAAC with N-Boc-N-bis(PEG3-azide)

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Reaction and Monitoring cluster_purification 4. Purification and Analysis prep_azide N-Boc-N-bis(PEG3-azide) Stock Solution mix_reactants Combine Azide, Alkyne, and Solvent/Buffer prep_azide->mix_reactants prep_alkyne Alkyne-Molecule Stock Solution prep_alkyne->mix_reactants prep_cu CuSO4 Stock Solution premix_catalyst Premix CuSO4 and THPTA prep_cu->premix_catalyst prep_asc Sodium Ascorbate Stock Solution (Fresh) add_asc Add Sodium Ascorbate prep_asc->add_asc prep_ligand THPTA Ligand Stock Solution prep_ligand->premix_catalyst mix_reactants->add_asc add_catalyst Add CuSO4/THPTA Complex to Initiate Reaction premix_catalyst->add_catalyst add_asc->add_catalyst react Incubate at Room Temperature (1-12 hours) add_catalyst->react monitor Monitor by TLC or LC-MS react->monitor purify Purify Product (e.g., Chromatography, Dialysis) monitor->purify analyze Characterize Product (e.g., NMR, MS, HPLC) purify->analyze

Caption: Workflow for the CuAAC reaction.

Logical Relationship in PROTAC Synthesis using N-Boc-N-bis(PEG3-azide)

G cluster_components PROTAC Components cluster_synthesis PROTAC Assembly via CuAAC cluster_final Final PROTAC and Further Functionalization poi_ligand Alkyne-modified Protein of Interest (POI) Ligand protac_intermediate Boc-Protected PROTAC Intermediate poi_ligand->protac_intermediate e3_ligand Alkyne-modified E3 Ligase Ligand e3_ligand->protac_intermediate linker N-Boc-N-bis(PEG3-azide) linker->protac_intermediate cu_asc Cu(I) Catalyst (CuSO4 + Na-Ascorbate) cu_asc->protac_intermediate catalyzes deprotection Boc Deprotection (e.g., TFA) protac_intermediate->deprotection final_protac Final PROTAC with Free Amine deprotection->final_protac further_conjugation Further Conjugation (e.g., to Antibody, Dye) final_protac->further_conjugation

Caption: PROTAC synthesis workflow.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the high ring strain of cyclooctynes, which react spontaneously with azides to form a stable triazole linkage.[1] N-Boc-N-bis(PEG3-azide) is a versatile, heterobifunctional linker containing two azide (B81097) moieties and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it an ideal building block in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1] These application notes provide a detailed protocol for the use of N-Boc-N-bis(PEG3-azide) in SPAAC reactions with commonly used strained alkynes, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) derivatives.

Key Features of SPAAC with N-Boc-N-bis(PEG3-azide)

  • Biocompatibility: The copper-free nature of SPAAC makes it suitable for reactions in living systems and with sensitive biomolecules.[1]

  • High Selectivity: Azides and strained alkynes react specifically with each other, minimizing off-target reactions.[1]

  • Favorable Kinetics: The inherent ring strain of cyclooctynes drives a rapid cycloaddition. The presence of PEG linkers has been shown to potentially increase reaction rates.[1]

  • Versatility: This linker is a key component for the modular synthesis of complex molecules in drug development.[1]

  • Stability: The resulting triazole linkage is highly stable under physiological conditions.

Data Presentation

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG3-azide)
PropertyValueReference
Molecular Weight 519.6 g/mol [3]
CAS Number 1258939-38-6[3]
Purity ≥95%[3]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents
Table 2: Comparative Reaction Kinetics of Common Cyclooctynes with a Model Azide

The selection of a strained alkyne is critical as it directly impacts the reaction efficiency. The second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide (a model azide) are presented below to guide the selection process. It is important to note that reaction rates can be influenced by the specific azide, solvent, and temperature.[4] The presence of a PEG linker on the azide or alkyne can increase the reaction rate.[1][5]

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DBCO ~0.6 - 1.0[4]
DIBO ~0.3 - 0.7[4]
BCN ~0.06 - 0.1[4]

Signaling Pathway and Experimental Workflow Diagrams

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product N_Boc_N_bis_PEG3_azide N-Boc-N-bis(PEG3-azide) Transition_State Concerted Transition State N_Boc_N_bis_PEG3_azide->Transition_State [3+2] Cycloaddition Strained_Alkyne Strained Alkyne (e.g., DBCO or BCN) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product Ring Strain Release

SPAAC Reaction Mechanism

Experimental_Workflow Experimental Workflow for SPAAC Start Start Dissolve_Reactants Dissolve N-Boc-N-bis(PEG3-azide) and Strained Alkyne in Solvent Start->Dissolve_Reactants Mix_Reactants Mix Reactant Solutions Dissolve_Reactants->Mix_Reactants Incubate Incubate Reaction Mixture (Room Temperature, 4-12 h) Mix_Reactants->Incubate Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Incubate->Monitor_Reaction Purification Purify Product (Reverse-Phase HPLC) Monitor_Reaction->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End Characterization->End

Experimental Workflow for SPAAC

Experimental Protocols

This protocol provides a general procedure for the SPAAC reaction between N-Boc-N-bis(PEG3-azide) and a strained alkyne-functionalized molecule (e.g., a DBCO- or BCN-containing compound). The specific conditions may require optimization depending on the nature of the reactants.

Materials
  • N-Boc-N-bis(PEG3-azide)

  • Strained alkyne (e.g., DBCO-functionalized small molecule, BCN-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (if applicable, e.g., Phosphate-buffered saline (PBS), pH 7.4, for biomolecule conjugation)

  • Thin Layer Chromatography (TLC) plates

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[6]

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N-Boc-N-bis(PEG3-azide) in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in anhydrous DMSO.

    • Note: Ensure all glassware is dry and reagents are handled under an inert atmosphere if they are sensitive to moisture.

  • SPAAC Reaction:

    • In a clean, dry reaction vial, add the desired volume of the strained alkyne stock solution.

    • To this, add an equimolar amount or a slight excess (1.1 to 1.5 equivalents) of the N-Boc-N-bis(PEG3-azide) stock solution.

    • The reaction can be performed at room temperature with stirring.

    • For biomolecule conjugations in aqueous buffers, the final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • For TLC, spot the reaction mixture on a silica (B1680970) plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol). Visualize the spots under UV light or by staining. The disappearance of the starting materials and the appearance of a new spot indicate product formation.

    • For LC-MS analysis, dilute a small aliquot of the reaction mixture and inject it into the LC-MS system to observe the mass of the expected product.

  • Reaction Time:

    • The reaction is typically complete within 4-12 hours at room temperature.[1] For less reactive alkynes or lower concentrations, the reaction may be allowed to proceed overnight.

  • Purification:

    • Once the reaction is complete, the product can be purified using an appropriate chromatographic method.

    • For small molecules, reverse-phase HPLC is a common and effective method for purification.[6]

    • A typical gradient for RP-HPLC could be from 5% to 95% acetonitrile (B52724) in water (with 0.1% TFA) over 20 minutes on a C18 column.[6]

    • For larger biomolecule conjugates, size-exclusion chromatography can be used to remove unreacted small molecules.[1]

  • Characterization:

    • Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.

  • Work in a well-ventilated fume hood.

  • N-(acid-PEG3)-N-bis(PEG3-azide) may cause skin and eye irritation.[7] In case of contact, rinse thoroughly with water.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) of each reagent.[7][8][9]

References

Application Notes and Protocols for Peptide and Oligonucleotide Labeling with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-azide) is a heterobifunctional linker molecule designed for advanced bioconjugation applications.[1] Its unique structure, featuring a Boc-protected amine and two azide (B81097) functionalities separated by flexible polyethylene (B3416737) glycol (PEG) spacers, enables the covalent attachment of molecules to alkyne-modified peptides and oligonucleotides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] The PEG spacers enhance solubility and reduce steric hindrance, while the Boc protecting group allows for subsequent functionalization of the amine group after deprotection.

This bifunctional nature is particularly valuable in the development of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the architecture and stoichiometry of the final conjugate is crucial.[4][5][6] These application notes provide detailed protocols for the labeling of peptides and oligonucleotides using N-Boc-N-bis(PEG3-azide) and outline methods for the purification and analysis of the resulting conjugates.

Chemical Structure and Properties

  • Chemical Name: N-Boc-N-bis(PEG3-azide)

  • CAS Number: 1258939-38-6[7]

  • Molecular Formula: C21H41N7O8[7]

  • Molecular Weight: 519.6 g/mol [7]

  • Key Features:

    • Two Azide Groups: Enable efficient and specific covalent bond formation with two alkyne-containing molecules through CuAAC click chemistry.[2][]

    • Boc-Protected Amine: A stable protecting group that can be removed under acidic conditions to reveal a primary amine for further conjugation.

    • PEG3 Spacers: Hydrophilic polyethylene glycol linkers that improve solubility, reduce aggregation, and provide flexibility to the conjugated molecules.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Peptide with N-Boc-N-bis(PEG3-azide)

This protocol describes the solution-phase labeling of a peptide containing a terminal alkyne group (e.g., propargylglycine) with N-Boc-N-bis(PEG3-azide) using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-modified peptide

  • N-Boc-N-bis(PEG3-azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water or a suitable buffer.

    • Prepare a 10 mM stock solution of N-Boc-N-bis(PEG3-azide) in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified peptide solution (to a final concentration of 1 mM)

      • PBS buffer (pH 7.4)

      • N-Boc-N-bis(PEG3-azide) stock solution (1.2 equivalents relative to the peptide)

    • Vortex the mixture gently.

    • Add the copper catalyst premix:

      • For a 100 µL reaction, mix 1 µL of 50 mM CuSO4 and 5 µL of 10 mM TBTA/THPTA.

    • Add the CuSO4/ligand premix to the reaction tube.

    • Initiate the reaction by adding 2 µL of 100 mM sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Purify the labeled peptide from the reaction mixture using RP-HPLC.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone).

    • Collect the fractions corresponding to the product peak.

  • Analysis:

    • Confirm the identity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of the N-Boc-N-bis(PEG3-azide) linker.[9][10]

Protocol 2: Labeling of an Alkyne-Modified Oligonucleotide with N-Boc-N-bis(PEG3-azide)

This protocol outlines the labeling of an oligonucleotide functionalized with a terminal alkyne group, which can be performed either in solution or on solid phase.[11][]

Materials:

  • Alkyne-modified oligonucleotide

  • N-Boc-N-bis(PEG3-azide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • Deionized water

  • HPLC or Polyacrylamide Gel Electrophoresis (PAGE) for purification

  • Mass spectrometer

Procedure (Solution Phase):

  • Reagent Preparation:

    • Prepare stock solutions as described in Protocol 1.

    • Prepare a 2 M TEAA buffer, pH 7.0.

  • Click Reaction:

    • Dissolve the alkyne-modified oligonucleotide in deionized water to a final concentration of 100-200 µM.

    • Add TEAA buffer to a final concentration of 0.1 M.

    • Add N-Boc-N-bis(PEG3-azide) stock solution (2-5 equivalents relative to the oligonucleotide).

    • Add the copper catalyst premix (CuSO4 and TBTA/THPTA) to a final concentration of 0.5-1 mM copper.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 4-16 hours.

  • Purification:

    • Purify the labeled oligonucleotide by anion-exchange or reverse-phase HPLC, or by desalting followed by PAGE.

  • Analysis:

    • Analyze the purified product by mass spectrometry to confirm successful conjugation.[13][14]

Data Presentation

The following tables present representative data for the labeling of a model alkyne-peptide and an alkyne-oligonucleotide with N-Boc-N-bis(PEG3-azide).

Table 1: Quantitative Data for Peptide Labeling

ParameterValueMethod of Determination
Starting Peptide Mass 1500.7 DaESI-MS
Expected Product Mass 2020.3 DaCalculation
Observed Product Mass 2020.5 DaESI-MS
Labeling Efficiency > 95%RP-HPLC Peak Area Integration
Isolated Yield 75%Gravimetric Analysis
Purity > 98%RP-HPLC at 220 nm

Table 2: Quantitative Data for Oligonucleotide Labeling

ParameterValueMethod of Determination
Starting Oligo Mass 6000.0 DaMALDI-TOF MS
Expected Product Mass 6519.6 DaCalculation
Observed Product Mass 6519.9 DaMALDI-TOF MS
Labeling Efficiency > 90%Anion-Exchange HPLC
Isolated Yield 65%UV-Vis Spectroscopy (A260)
Purity > 95%Denaturing PAGE

Mandatory Visualization

G cluster_peptide Peptide Labeling Workflow cluster_oligo Oligonucleotide Labeling Workflow Peptide Alkyne-Modified Peptide Click_P CuAAC Click Reaction (CuSO4, NaAsc, Ligand) Peptide->Click_P Linker_P N-Boc-N-bis(PEG3-azide) Linker_P->Click_P Purification_P RP-HPLC Purification Click_P->Purification_P Analysis_P Mass Spectrometry Analysis Purification_P->Analysis_P Product_P Labeled Peptide Conjugate Analysis_P->Product_P Oligo Alkyne-Modified Oligonucleotide Click_O CuAAC Click Reaction (CuSO4, NaAsc, Ligand) Oligo->Click_O Linker_O N-Boc-N-bis(PEG3-azide) Linker_O->Click_O Purification_O HPLC/PAGE Purification Click_O->Purification_O Analysis_O Mass Spectrometry Analysis Purification_O->Analysis_O Product_O Labeled Oligonucleotide Conjugate Analysis_O->Product_O

Caption: Experimental workflow for peptide and oligonucleotide labeling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Receptor Endosome Endosome Receptor->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape mRNA Target mRNA Escape->mRNA Antisense Action Ribosome Ribosome Translation Translation mRNA->Translation Protein Target Protein Translation->Protein Degradation Protein Degradation Protein->Degradation PeptideOligo Peptide-Oligonucleotide Conjugate PeptideOligo->Receptor Binding

References

Application Notes and Protocols for Surface Modification of Nanoparticles using N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of nanoparticles using the heterobifunctional linker, N-Boc-N-bis(PEG3-azide). This linker is a valuable tool for developing advanced nanoparticle systems for applications such as targeted drug delivery, bioimaging, and diagnostics. The protocols provided herein detail the covalent attachment of the linker to nanoparticles, the subsequent deprotection of the Boc-protected amine, and the utilization of the terminal azide (B81097) groups for bioconjugation via click chemistry.

The N-Boc-N-bis(PEG3-azide) linker offers several advantages. The polyethylene (B3416737) glycol (PEG) spacers enhance the colloidal stability of nanoparticles and reduce non-specific protein adsorption, leading to prolonged circulation times in vivo.[1] The Boc-protected amine provides a latent reactive site that can be selectively exposed for further functionalization. The two terminal azide groups serve as versatile handles for the efficient and specific attachment of a wide range of molecules, such as targeting ligands, therapeutic agents, or imaging probes, through click chemistry.[1][2]

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The following tables summarize representative quantitative data obtained from the characterization of nanoparticles at different stages of surface modification. The specific values will vary depending on the core nanoparticle material, size, and the specific reaction conditions.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles105.3 ± 2.10.15 ± 0.02
Nanoparticles + N-Boc-N-bis(PEG3-azide)125.8 ± 3.50.18 ± 0.03
Deprotected Nanoparticles124.9 ± 3.20.17 ± 0.02
Nanoparticles + Targeting Ligand (via Click Chemistry)135.2 ± 4.10.20 ± 0.04

Table 2: Zeta Potential

Nanoparticle SampleZeta Potential (mV)
Unmodified Nanoparticles (Carboxylated)-35.6 ± 2.8
Nanoparticles + N-Boc-N-bis(PEG3-azide)-20.1 ± 1.9
Deprotected Nanoparticles (Amine-Terminated)+15.4 ± 2.3
Nanoparticles + Targeting Ligand (via Click Chemistry)-10.8 ± 1.5

Table 3: Surface Functionalization Efficiency

Analysis MethodParameter MeasuredResult
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of Azide Peak~2100 cm⁻¹ peak observed[1]
Thermogravimetric Analysis (TGA)Grafted Linker AmountQuantifiable weight loss corresponding to the linker
Ninhydrin AssaySurface Amine Group Quantification (Post-Deprotection)Concentration of primary amines on the nanoparticle surface[3]

Experimental Protocols

Protocol 1: Conjugation of N-Boc-N-bis(PEG3-azide) to Carboxylated Nanoparticles

This protocol describes the covalent attachment of the N-Boc-N-bis(PEG3-azide) linker to nanoparticles with surface carboxyl groups via EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)

  • N-Boc-N-bis(PEG3-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1 mg/mL.

  • Activation of Carboxyl Groups: Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.[3]

  • Conjugation Reaction: Add N-Boc-N-bis(PEG3-azide) (final concentration 10 mM) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.

  • Storage: Resuspend the purified N-Boc-N-bis(PEG3-azide) functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • N-Boc-N-bis(PEG3-azide) functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the N-Boc-N-bis(PEG3-azide) functionalized nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.[3][4]

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing: Wash the nanoparticles three times with PBS to remove residual acid and byproducts. Centrifugation can be used to pellet the nanoparticles between washes.

  • Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer.

Protocol 3: Click Chemistry Conjugation of an Alkyne-Containing Molecule

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Reaction Setup: Disperse the azide-functionalized nanoparticles in PBS. Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water. In another tube, prepare a solution of CuSO₄ in water.

  • Click Reaction: Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[1] Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugated nanoparticles from unreacted reagents and byproducts using appropriate methods such as dialysis, size exclusion chromatography, or repeated centrifugation.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Conjugation cluster_intermediate Intermediate Product cluster_protocol2 Protocol 2: Deprotection cluster_functionalized Functionalized Nanoparticle cluster_protocol3 Protocol 3: Click Chemistry cluster_final Final Product start_np Carboxylated Nanoparticles p1_step1 EDC/NHS Activation start_np->p1_step1 linker N-Boc-N-bis(PEG3-azide) linker->p1_step1 p1_step2 Conjugation Reaction p1_step1->p1_step2 p1_step3 Quenching & Purification p1_step2->p1_step3 intermediate_np Boc-Protected Azide-NP p1_step3->intermediate_np p2_step1 TFA/DCM Treatment intermediate_np->p2_step1 p2_step2 Washing & Purification p2_step1->p2_step2 functionalized_np Amine- and Azide-Terminated NP p2_step2->functionalized_np p3_step1 CuAAC Reaction functionalized_np->p3_step1 alkyne Alkyne-Molecule alkyne->p3_step1 p3_step2 Purification p3_step1->p3_step2 final_np Bioconjugated Nanoparticle p3_step2->final_np logical_relationship cluster_linker N-Boc-N-bis(PEG3-azide) Linker cluster_properties Resulting Nanoparticle Properties cluster_functionalities Functional Handles boc Boc-Protected Amine deprotection Amine Deprotection (TFA) boc->deprotection exposes peg PEG Spacers stability Enhanced Stability & Biocompatibility peg->stability provides azide Dual Azide Groups click Click Chemistry (CuAAC) azide->click enables applications Versatile Applications stability->applications functionalization Dual Functional Handles functionalization->applications drug_delivery Targeted Drug Delivery applications->drug_delivery imaging Bioimaging applications->imaging diagnostics Diagnostics applications->diagnostics deprotection->functionalization click->functionalization

References

Application Notes and Protocols for N-Boc-N-bis(PEG3-azide) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-azide) is a heterobifunctional linker molecule designed for the synthesis of complex bioconjugates for targeted drug delivery.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and two azide (B81097) functionalities separated by polyethylene (B3416737) glycol (PEG) spacers, offers a versatile platform for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3]

The two azide groups serve as handles for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[][5] This allows for the precise attachment of two molecules, which could be two drug molecules for a higher payload, or a drug and an imaging agent.

The Boc-protected amine provides a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine.[6] This amine can then be used for conjugation to a targeting moiety, such as an antibody or a small molecule ligand, through amide bond formation. The PEG3 spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity while increasing circulation time.[][8]

This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG3-azide) in the synthesis of targeted drug delivery constructs.

Data Presentation

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate [9]

ConjugatePEG Linker Molecular WeightIn Vitro Cytotoxicity Reduction (fold change vs. no PEG)
ZHER2-SMCC-MMAE (HM)None1.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa4.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa22.0

This data suggests that longer PEG chains can sometimes reduce the immediate cytotoxic effect of the drug in vitro, a factor to be balanced with pharmacokinetic advantages.

Table 2: Effect of PEG Linker Length on Circulation Half-Life of an Affibody-Drug Conjugate [9]

ConjugatePEG Linker Molecular WeightCirculation Half-Life (minutes)Half-Life Extension (fold change vs. no PEG)
ZHER2-SMCC-MMAE (HM)None19.61.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa49.02.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa219.511.2

This data highlights the significant improvement in circulation time afforded by PEGylation, which can lead to greater accumulation of the drug at the target site.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of targeted drug delivery using constructs synthesized with N-Boc-N-bis(PEG3-azide).

General Mechanism of Antibody-Drug Conjugate (ADC) Action ADC Antibody-Drug Conjugate (with N-bis(PEG3-azide) linker) Receptor Target Antigen on Cancer Cell Surface ADC->Receptor Specific Recognition Internalization 2. Internalization (Endocytosis) Receptor->Internalization Binding 1. Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome (pH decrease, enzymes) Endosome->Lysosome Release 3. Drug Release Lysosome->Release Drug Released Cytotoxic Drug Release->Drug Apoptosis 4. Cell Death (Apoptosis) Drug->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

PROTAC-Mediated Protein Degradation Workflow PROTAC PROTAC Molecule (using N-bis(PEG3-azide) linker) Ternary 1. Ternary Complex Formation PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination 2. Polyubiquitination Ternary->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ub Ubiquitin Ub->Ubiquitination Degradation 3. Proteasomal Degradation Proteasome->Degradation Fragments Degraded Protein Fragments Degradation->Fragments

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Experimental Workflow for ADC Synthesis cluster_linker_prep Linker Preparation cluster_antibody_mod Antibody Functionalization cluster_drug_conjugation Drug Conjugation cluster_analysis Purification & Analysis Boc_Linker N-Boc-N-bis(PEG3-azide) Deprotection 1. Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Amine_Linker H2N-N-bis(PEG3-azide) Deprotection->Amine_Linker Linker_Conjugation 2. Amide Bond Formation Amine_Linker->Linker_Conjugation Antibody Targeting Antibody (with -COOH or activated ester) Antibody->Linker_Conjugation Azide_Antibody Azide-Functionalized Antibody Linker_Conjugation->Azide_Antibody Click_Reaction 3. Click Chemistry (CuAAC or SPAAC) Azide_Antibody->Click_Reaction Alkyne_Drug Alkyne-Modified Drug(s) Alkyne_Drug->Click_Reaction ADC Final ADC Click_Reaction->ADC Purification 4. Purification (e.g., SEC) ADC->Purification Analysis 5. Characterization (e.g., HIC, MS) Purification->Analysis

Caption: Experimental workflow for ADC synthesis using N-Boc-N-bis(PEG3-azide).

Experimental Protocols

The following protocols are generalized and may require optimization for specific molecules and applications.

Protocol 1: Synthesis of a Dual-Drug Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of N-Boc-N-bis(PEG3-azide) to an antibody, followed by the attachment of two alkyne-modified drug payloads.

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Targeting antibody with available carboxylic acid or activated ester groups

  • Alkyne-modified cytotoxic drug(s)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) (if starting with a carboxylic acid on the antibody)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO4), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)

  • For SPAAC: DBCO- or BCN-modified drug

  • Size-Exclusion Chromatography (SEC) column

  • Analytical equipment (e.g., HPLC with HIC column, Mass Spectrometer)

Procedure:

Part A: Boc Deprotection of the Linker

  • Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-linker (H2N-N-bis(PEG3-azide)) can be used directly or after purification.

Part B: Conjugation of the Linker to the Antibody

  • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • If the antibody has carboxylic acid groups to be activated, perform an NHS ester activation using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) prior to this step.

  • Dissolve the deprotected amine-linker in anhydrous DMF.

  • Add a 10- to 20-fold molar excess of the amine-linker solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4.

Part C: Click Chemistry Conjugation of the Drug Payload(s) Choose either the CuAAC or SPAAC method based on the alkyne modification of your drug.

For CuAAC (Copper-Catalyzed):

  • Prepare stock solutions of the alkyne-drug(s) in DMSO.

  • In a separate tube, prepare the catalyst premix by mixing CuSO4 and a ligand like THPTA in a 1:2 molar ratio.

  • To the azide-functionalized antibody from Part B, add a 3- to 5-fold molar excess of each alkyne-drug per azide group.

  • Add the catalyst premix to the antibody-drug mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

For SPAAC (Strain-Promoted):

  • Prepare a stock solution of the DBCO- or BCN-modified drug(s) in DMSO.

  • Add a 2- to 5-fold molar excess of the drug solution (per azide group) to the azide-functionalized antibody from Part B.

  • Incubate the reaction for 4-24 hours at 4°C or room temperature with gentle stirring.

Part D: Purification and Characterization of the ADC

  • Purify the resulting ADC using SEC to remove unconjugated drug-linker, free drug, and reaction reagents.

  • Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Assess the level of aggregation using SEC.

Protocol 2: Synthesis of a PROTAC

This protocol outlines the general steps for synthesizing a PROTAC using N-Boc-N-bis(PEG3-azide) to link a target-binding ligand and an E3 ligase ligand. This example assumes one ligand is functionalized with a carboxylic acid and the other with an alkyne.

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Target-binding ligand with a primary amine

  • E3 ligase ligand with an alkyne modification

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

  • Coupling reagents for amide bond formation (e.g., HATU, DIPEA)

  • Anhydrous DMF or DMSO

  • Click chemistry reagents as described in Protocol 1 (Part C)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Boc Deprotection: Deprotect N-Boc-N-bis(PEG3-azide) to yield the free amine as described in Protocol 1, Part A.

  • First Ligand Conjugation:

    • Dissolve the amine-containing target-binding ligand, the deprotected linker, HATU, and DIPEA in anhydrous DMF.

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by LC-MS.

    • This reaction forms an amide bond, resulting in a Ligand-Linker-bis(azide) intermediate.

    • Purify the intermediate using preparative HPLC.

  • Second Ligand Conjugation (Click Chemistry):

    • Dissolve the purified Ligand-Linker-bis(azide) intermediate and the alkyne-modified E3 ligase ligand in a suitable solvent system.

    • Perform a CuAAC or SPAAC reaction as described in Protocol 1, Part C. Note that with two azide groups, this could potentially lead to dimerization or conjugation of two E3 ligase ligands. Careful control of stoichiometry is required.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the product by LC-MS and NMR.

Conclusion

N-Boc-N-bis(PEG3-azide) is a versatile and powerful tool for the construction of advanced targeted drug delivery systems. Its bifunctional nature allows for the creation of conjugates with high drug-to-antibody ratios or the assembly of multi-component systems like PROTACs. The inclusion of PEG spacers is expected to confer favorable pharmacokinetic properties to the final construct. The provided protocols offer a foundational methodology for the use of this linker, which should be further optimized for each specific application to achieve the desired therapeutic efficacy and safety profile.

References

Application Notes and Protocols for Protein PEGylation with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance stability, increase solubility, and reduce immunogenicity.[1][2]

This document provides a detailed, step-by-step guide for the PEGylation of a target protein using the heterobifunctional reagent, N-Boc-N-bis(PEG3-azide). This reagent facilitates a two-step PEGylation strategy leveraging the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][3][4][5][6][7]

The overall strategy involves two key stages:

  • Protein Modification: Introduction of a terminal alkyne group onto the protein. This is typically achieved by reacting the primary amine groups (lysine residues and the N-terminus) with an alkyne-functionalized N-hydroxysuccinimide (NHS) ester.[8][9]

  • Click-PEGylation: The alkyne-modified protein is then conjugated to the N-Boc-N-bis(PEG3-azide) reagent via a CuAAC reaction.[10][11]

An optional third stage involves the deprotection of the N-Boc group to yield a free amine, which can be used for subsequent modifications if desired.

Experimental Workflow

The following diagram illustrates the overall workflow for protein PEGylation using N-Boc-N-bis(PEG3-azide).

G cluster_0 Stage 1: Alkyne Installation cluster_1 Stage 2: Click-PEGylation cluster_2 Stage 3: Purification & Analysis cluster_3 Optional Stage 4: Boc Deprotection p1 Target Protein rxn1 Amine-Reactive Conjugation (pH 7.2-8.5) p1->rxn1 r1 NHS-Alkyne Reagent r1->rxn1 p2 Alkyne-Modified Protein rxn1->p2 rxn2 CuAAC Click Reaction p2->rxn2 r2 N-Boc-N-bis(PEG3-azide) r2->rxn2 r3 Cu(I) Catalyst Cocktail (CuSO4, Reductant, Ligand) r3->rxn2 p3 Boc-PEGylated Protein rxn2->p3 pur Purification (e.g., SEC, IEX) p3->pur p4 Purified Boc-PEGylated Protein pur->p4 char Characterization (SDS-PAGE, MS, HPLC) p4->char rxn3 Deprotection p4->rxn3 r4 Mild Acidic Conditions r4->rxn3 p5 Final PEGylated Protein (with free amine) rxn3->p5

Caption: Experimental workflow for protein PEGylation.

Chemical Signaling Pathway

The diagram below details the chemical transformations occurring during the PEGylation process.

G protein Protein-NH2 (Lysine residue or N-terminus) protein_alkyne Protein-Alkyne protein->protein_alkyne + NHS-Alkyne pH 7.2-8.5 nhs_alkyne NHS-Alkyne peg_azide N-Boc-N-bis(PEG3-azide) pegylated_protein Boc-PEGylated Protein protein_alkyne->pegylated_protein + N-Boc-N-bis(PEG3-azide) Cu(I) Catalyst struct_protein Prot-NH2 struct_protein_alkyne Prot-NH-CO-R-C≡CH struct_nhs_alkyne R-C≡CH struct_pegylated_protein Prot-NH-CO-R-[Triazole]-(PEG)3-N(Boc)-(PEG)3-[Triazole]-R... struct_peg_azide N3-(PEG)3-N(Boc)-(PEG)3-N3

Caption: Chemical reaction pathway for PEGylation.

Experimental Protocols

Materials
  • Target protein

  • NHS-alkyne reagent (e.g., Alkyne-PEG4-NHS Ester)

  • N-Boc-N-bis(PEG3-azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (amine-free)

  • Reaction Buffer B: 0.1 M sodium phosphate, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Deprotection Buffer: 20% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a milder aqueous buffer such as 0.1 M Glycine-HCl, pH 2.5

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

  • Dialysis or centrifugal filtration devices

  • Standard laboratory equipment (vortexer, centrifuge, spectrophotometer, etc.)

Protocol 1: Introduction of Alkyne Groups

This protocol describes the modification of primary amines on the target protein with an NHS-alkyne reagent.

  • Protein Preparation:

    • Dissolve or buffer exchange the target protein into Reaction Buffer A to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[12]

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS-alkyne reagent in anhydrous DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the dissolved NHS-alkyne reagent to the protein solution. The molar ratio of NHS-alkyne to protein will determine the degree of modification and should be optimized.[1][4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS-alkyne reagent. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted NHS-alkyne and quenching reagents by dialysis, centrifugal filtration, or SEC using Reaction Buffer B.

    • Confirm the successful introduction of alkyne groups using mass spectrometry (optional).

ParameterRecommended Value/RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can increase reaction rate but may also promote aggregation.[12]
NHS-Alkyne:Protein Molar Ratio5:1 to 50:1This ratio needs to be optimized to achieve the desired degree of labeling.[1][2]
Reaction pH7.2 - 8.5Optimal for reaction with primary amines while minimizing NHS-ester hydrolysis.[9][12]
Reaction Temperature4°C or Room Temperature (20-25°C)4°C is preferred for protein stability, while room temperature allows for faster kinetics.
Reaction Time1-2 hours at RT, or overnight at 4°CMonitor reaction progress to optimize.
Protocol 2: CuAAC "Click" Reaction for PEGylation

This protocol details the conjugation of the alkyne-modified protein with N-Boc-N-bis(PEG3-azide).

  • Reagent Preparation:

    • Prepare stock solutions for the catalyst cocktail:

      • CuSO4: 50 mM in deionized water.

      • Ligand (THPTA or TBTA): 50 mM in DMSO or water.

      • Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh.

    • Dissolve N-Boc-N-bis(PEG3-azide) in DMSO or Reaction Buffer B to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified protein (from Protocol 1) in Reaction Buffer B.

    • Add the N-Boc-N-bis(PEG3-azide) solution to the desired final molar excess.

    • Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.

  • Initiation of Click Reaction:

    • Prepare the catalyst premix by adding the CuSO4 stock solution to the ligand stock solution and vortexing briefly.

    • Add the catalyst premix to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

ParameterRecommended Concentration/RatioNotes
Alkyne-Protein Concentration1-5 mg/mL
PEG-Azide:Alkyne Molar Ratio1.5:1 to 10:1A molar excess of the PEG reagent drives the reaction to completion.
Final CuSO4 Concentration100-500 µM
Ligand:CuSO4 Molar Ratio2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state and protects the protein.[13]
Final Sodium Ascorbate Conc.1-5 mMActs as a reducing agent to maintain the copper in the Cu(I) state.[10]
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time1-4 hoursMonitor by SDS-PAGE or HPLC to determine completion.
Protocol 3: Optional Boc Deprotection

This protocol describes the removal of the N-Boc protecting group from the PEGylated protein to expose a primary amine.

  • Buffer Exchange:

    • Purify the Boc-PEGylated protein from the click reaction components using SEC or dialysis into a suitable buffer for deprotection (e.g., 0.1 M sodium acetate, pH 5.0).

  • Deprotection Reaction:

    • Adjust the pH of the protein solution to 2.5-3.0 using a mild acid like HCl. Alternatively, use a buffer such as 0.1 M Glycine-HCl, pH 2.5.

    • Incubate at room temperature for 30-60 minutes. Monitor the reaction to avoid protein denaturation.[5][13]

  • Neutralization and Purification:

    • Neutralize the reaction by adding a basic buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Immediately purify the deprotected protein using SEC or buffer exchange into a neutral storage buffer.

ParameterRecommended ConditionNotes
pH for Deprotection2.5 - 3.0Harsh acidic conditions (e.g., high concentrations of TFA) can denature the protein.[5][13]
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time30-60 minutesLonger times may lead to protein degradation.

Purification and Characterization

Purification
  • Size Exclusion Chromatography (SEC): This is the most common method to separate the larger PEGylated protein from the smaller unreacted protein and excess PEG reagents.[3]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono- vs. di-PEGylated) and positional isomers.[3]

  • Hydrophobic Interaction Chromatography (HIC): This can be used as a complementary purification step.[3]

Characterization
  • SDS-PAGE: A simple method to visualize the increase in apparent molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains (degree of PEGylation).[10]

  • HPLC (SEC or RP): Can be used to assess the purity of the final product and quantify the different PEGylated species.

MethodInformation Obtained
SDS-PAGEApparent molecular weight, qualitative assessment of PEGylation.
Mass SpectrometryExact molecular weight, degree of PEGylation, confirmation of identity.[10]
SEC-HPLCPurity, presence of aggregates, separation of different PEGylated forms.
IEX-HPLCPurity, separation of positional isomers.[3]
UV-Vis SpectroscopyProtein concentration (A280).

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency Inefficient alkyne installation.Optimize NHS-alkyne to protein ratio and reaction time. Ensure amine-free buffer.
Inactive Cu(I) catalyst.Prepare sodium ascorbate solution fresh. Degas reaction mixture thoroughly.
Protein Precipitation/Aggregation High protein concentration.Reduce protein concentration during the reaction.
Protein instability at reaction pH.Optimize pH for both reaction efficiency and protein stability.
Copper-mediated protein damage.Ensure sufficient ligand concentration. Minimize reaction time.
Multiple PEGylated Species High molar ratio of PEG reagent.Reduce the molar excess of the NHS-alkyne and/or PEG-azide reagents.
Non-specific binding.Optimize purification strategy (e.g., IEX to separate isomers).
Boc Group Not Removed Incomplete deprotection reaction.Increase reaction time or use slightly stronger acidic conditions, monitoring protein integrity.

References

Application Notes and Protocols for Creating Multivalent Conjugates with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multivalency is a powerful strategy in drug design and development, often leading to significantly enhanced binding affinity, avidity, and biological activity. N-Boc-N-bis(PEG3-azide) is a versatile, branched polyethylene (B3416737) glycol (PEG) linker designed to facilitate the synthesis of divalent conjugates. Its structure features a central Boc-protected amine and two terminal PEG3-azide arms. This arrangement allows for a modular and efficient approach to conjugation.

First, the Boc-protecting group can be removed under acidic conditions to reveal a primary amine, which can be coupled to a molecule of interest (e.g., a peptide, small molecule, or protein) through standard amine-reactive chemistry. Subsequently, the two azide (B81097) groups are available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions with alkyne-functionalized molecules. The inherent PEG spacers enhance the solubility and pharmacokinetic properties of the final conjugate.

These application notes provide detailed protocols for the synthesis of a divalent conjugate using N-Boc-N-bis(PEG3-azide), including deprotection, conjugation, and purification steps, along with representative data and characterization methods.

Key Applications

  • Divalent Ligand Synthesis: Creation of divalent ligands for enhanced receptor targeting and clustering.

  • PROTAC® Development: Synthesis of Proteolysis Targeting Chimeras (PROTACs) by linking a target-binding molecule and an E3 ligase ligand.[1][2]

  • Bioconjugation: Development of complex bioconjugates with improved properties.[3]

  • Drug Delivery: Construction of targeted drug delivery systems.

Experimental Protocols

Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG3-azide)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine linker, NH2-N-bis(PEG3-azide).

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-N-bis(PEG3-azide) in DCM (e.g., 10 mg/mL) in a round bottom flask.

  • Add an equal volume of a 50% TFA in DCM solution to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected NH2-N-bis(PEG3-azide).

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Linker

This protocol details the coupling of a molecule with a carboxylic acid functionality to the primary amine of the deprotected linker via amide bond formation.

Materials:

  • NH2-N-bis(PEG3-azide) (from Protocol 1)

  • Carboxylic acid-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid-containing molecule and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of NH2-N-bis(PEG3-azide) (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if using DCC).

  • The crude product can be purified by preparative HPLC.

Protocol 3: Divalent Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of two alkyne-functionalized molecules to the azide arms of the linker-molecule conjugate.

Materials:

  • Azide-functionalized linker-molecule conjugate (from Protocol 2)

  • Alkyne-functionalized molecule (2.2 equivalents)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous systems)

  • tert-Butanol/Water or DMSO/Water solvent system

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the azide-functionalized linker-molecule conjugate and the alkyne-functionalized molecule in a suitable solvent system (e.g., t-BuOH/H2O 1:1).

  • Prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a solution of CuSO4 (e.g., 100 mM in water).

  • If using, prepare a solution of THPTA (e.g., 100 mM in water).

  • Add sodium ascorbate (10 equivalents) to the reaction mixture.

  • If using THPTA, add it to the CuSO4 solution before adding to the reaction mixture. Add the CuSO4 (with or without THPTA) (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC or size-exclusion chromatography.

Data Presentation

The following tables provide representative data for the synthesis of a divalent conjugate using N-Boc-N-bis(PEG3-azide). The data is based on typical yields and purities observed for these types of reactions.

Table 1: Reaction Conditions and Yields for a Representative Divalent Conjugate Synthesis

StepReactionKey ReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Boc DeprotectionTFA, DCMDCM225>95>95
2Amide CouplingEDC, NHSDMF122575-85>90
3CuAAC ReactionCuSO4, NaAsct-BuOH/H2O82580-90>95

Table 2: Characterization of a Representative Divalent Conjugate

Analytical MethodExpected Result
LC-MSA major peak corresponding to the calculated mass of the final divalent conjugate.
¹H NMRCharacteristic peaks for the linker, the core molecule, and the two appended molecules, with appropriate integration ratios.
HPLCA single major peak indicating high purity.

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: CuAAC Reaction start N-Boc-N-bis(PEG3-azide) deprotection Treat with TFA/DCM start->deprotection linker NH2-N-bis(PEG3-azide) deprotection->linker coupling EDC, NHS linker->coupling core_mol Core Molecule (with COOH) core_mol->coupling intermediate Core-Linker-Azide Intermediate coupling->intermediate click CuSO4, NaAsc intermediate->click ligand_mol Ligand Molecule (with Alkyne) ligand_mol->click final_product Divalent Conjugate click->final_product

Caption: Experimental workflow for the synthesis of a divalent conjugate.

logical_relationship cluster_conjugate Divalent Conjugate core Core Molecule linker N-bis(PEG3-triazole) core->linker Amide Bond ligand1 Ligand 1 linker->ligand1 Triazole Linkage ligand2 Ligand 2 linker->ligand2 Triazole Linkage

Caption: Logical relationship of components in the final conjugate.

Conclusion

N-Boc-N-bis(PEG3-azide) is a highly effective and versatile linker for the construction of multivalent conjugates. The straightforward, three-step process involving Boc deprotection, amide coupling, and a final CuAAC reaction allows for the modular assembly of complex divalent molecules. The protocols and representative data provided herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, chemical biology, and drug development to facilitate the synthesis and characterization of novel multivalent constructs with enhanced biological properties.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Boc-N-bis(PEG3-azide) conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in N-Boc-N-bis(PEG3-azide) conjugation reactions.

Frequently Asked Questions (FAQs)

1. Why is the yield of my N-Boc-N-bis(PEG3-azide) conjugation unexpectedly low?

Low conjugation yield can stem from several factors throughout the experimental workflow, from initial Boc deprotection to the final click chemistry reaction and purification. Common causes include incomplete deprotection of the N-Boc group, suboptimal conditions for the azide-alkyne cycloaddition (click chemistry), and issues with reagent quality or stability. Substrate-specific challenges such as steric hindrance or the presence of interfering functional groups can also play a significant role.

2. How can I determine if the N-Boc deprotection is complete?

Incomplete removal of the Boc protecting group is a frequent reason for low yield, as it prevents the subsequent conjugation step. It is crucial to monitor the deprotection reaction.

  • Troubleshooting Steps:

    • Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the starting material (Boc-protected compound) and the appearance of the deprotected amine.

    • Acid Strength and Concentration: The Boc group is cleaved under acidic conditions. If deprotection is incomplete, consider increasing the acid concentration (e.g., using a higher percentage of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)) or switching to a stronger acid system like 4M HCl in dioxane.[1]

    • Reaction Time and Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may lead to incomplete removal of the Boc group. Extending the reaction time or gentle heating can be beneficial, though this should be done cautiously to avoid side reactions.[1]

    • Solvent Choice: Ensure that your PEGylated compound is fully soluble in the chosen solvent to allow for efficient access of the acid to the Boc group. DCM is a commonly used solvent for TFA-mediated deprotection.[1]

3. What are the critical parameters for optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

The CuAAC "click" reaction is highly efficient but sensitive to several parameters. Optimization is often necessary to achieve high yields.

  • Key Parameters for Optimization:

    • Copper(I) Catalyst: The active catalytic species is Cu(I), which is prone to oxidation. It is typically generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[2] Ensure the reducing agent is in excess (3- to 10-fold).[2]

    • Ligands: Ligands such as THPTA stabilize the Cu(I) catalyst, prevent its oxidation, and can increase the reaction rate. An optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3]

    • Solvents: While the reaction can be performed in various solvents, including water, solubility of all reactants is crucial.[2] Co-solvents like DMSO, DMF, or MeCN may be required for hydrophobic molecules, but their concentration should be minimized to avoid negative effects on biomolecules.[2]

    • pH: The CuAAC reaction is effective over a broad pH range (4-12).[2] However, for conjugations involving biomolecules, maintaining a pH that ensures their stability is essential. For selective N-terminal functionalization, a pH below 7 is often used.[2]

    • Reagent Stoichiometry: While a 1:1 ratio of azide (B81097) to alkyne is theoretically sufficient, using a slight excess (1.1 to 2-fold) of one of the components can help drive the reaction to completion.[3]

4. I am observing unexpected side products. What are the likely causes and solutions?

Side product formation can complicate purification and reduce the yield of the desired conjugate.

  • Potential Causes and Solutions:

    • During Boc Deprotection: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on your molecule. Adding scavengers to the reaction mixture can help suppress these side reactions.[4]

    • During CuAAC: Oxidative damage to biomolecules can occur due to the presence of copper and ascorbate (B8700270). Additives like aminoguanidine (B1677879) can help prevent these side reactions.[5] Additionally, alkynes can sometimes react with each other.[6] Ensuring proper reaction conditions and stoichiometry can minimize this.

    • Aggregation: PEGylated molecules, particularly proteins, can be prone to aggregation, leading to precipitation and lower yields.[2] This can be mitigated by optimizing buffer conditions (pH, ionic strength) and performing reactions and purifications at low temperatures (e.g., 4°C).[7]

5. How do I choose the best purification method for my N-Boc-N-bis(PEG3-azide) conjugate?

The choice of purification method depends on the properties of your conjugate, such as size and charge, as well as the nature of the impurities.

  • Common Purification Techniques:

    • Size Exclusion Chromatography (SEC): This is a widely used method for separating PEGylated molecules from smaller unreacted reagents. It is particularly effective for removing unreacted PEG linkers and other low molecular weight by-products.[]

    • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield charges on a protein's surface, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from un-PEGylated ones.[6][]

    • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can be a useful complementary technique to IEX.[]

    • Reverse Phase Chromatography (RP-HPLC): This is often used for the purification of peptides and small molecules, and can be applied to the analysis and purification of PEGylated conjugates.[]

Data Presentation

Table 1: Troubleshooting Guide for Low Conjugation Yield

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete Boc deprotectionMonitor deprotection via TLC/LC-MS. Increase acid concentration or reaction time.[1]
Inactive Cu(I) catalystUse freshly prepared sodium ascorbate. Ensure appropriate ligand is used to stabilize Cu(I).[2][3]
Poor solubility of reactantsAdd a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF).[2]
Steric hindranceIncrease reaction time and/or temperature.[3]
Presence of Multiple Products/Side Reactions Side reactions during deprotectionAdd scavengers to the deprotection reaction mixture.[4]
Oxidative damage during CuAACAdd aminoguanidine to the reaction.[5]
Aggregation of the productOptimize buffer pH and ionic strength. Perform reactions and purification at 4°C.[7]
Difficulty in Purification Co-elution of product and impuritiesUse a combination of purification techniques (e.g., IEX followed by SEC).[9]
Low recovery of productFor SEC, consider adding modifiers to the mobile phase to reduce non-specific binding. For dialysis, ensure the MWCO of the membrane is appropriate.[7]

Table 2: Comparison of Common Boc Deprotection Conditions

Reagent Typical Conditions Advantages Disadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, room temp, 1-2 hFast and efficient for many substrates.[1]Can cleave other acid-sensitive groups.[10]
Hydrochloric Acid (HCl) 4M in 1,4-dioxane, room temp, 1-4 hOften provides cleaner deprotection with fewer side reactions.[5]Can be slower than TFA. Dioxane is a hazardous solvent.
Oxalyl Chloride in Methanol Room temp, 1-4 hMild conditions suitable for sensitive substrates.[11]May not be suitable for all substrates.
Thermal Deprotection Heating in a suitable solvent (e.g., dioxane/water)Acid-free method.Requires thermally stable compounds.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection

  • Dissolve the N-Boc protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% TFA/DCM mixture).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with a solvent like toluene (B28343) (3 times) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the free amine.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Stock Solutions:

    • Deprotected PEG3-azide compound in a suitable buffer or solvent.

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Copper(II) sulfate (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a reaction vessel, combine the deprotected PEG3-azide and the alkyne-containing molecule (a 1.1 to 2-fold molar excess of one component is recommended).

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is often used.[3]

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with gentle mixing. Reaction times can range from a few minutes to several hours.

    • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using an appropriate chromatographic method such as SEC or IEX.

Protocol 3: General Procedure for Purification by Size Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate the SEC column with the desired mobile phase buffer until a stable baseline is achieved. This typically requires washing with at least two column volumes of buffer.[2]

  • Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should generally not exceed 2-5% of the total column volume for optimal resolution.[2]

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. A slower flow rate often improves resolution.[7] Collect fractions and analyze them for the presence of the desired product.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.

Mandatory Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: CuAAC Conjugation cluster_purification Step 3: Purification start N-Boc-N-bis(PEG3-azide) deprotection Acidic Treatment (e.g., TFA in DCM) start->deprotection deprotected_linker Deprotected Linker (Amine Salt) deprotection->deprotected_linker conjugation Click Reaction deprotected_linker->conjugation alkyne Alkyne-containing Molecule alkyne->conjugation cu_catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) cu_catalyst->conjugation crude_product Crude Conjugate conjugation->crude_product purification Chromatography (e.g., SEC, IEX) crude_product->purification final_product Pure Conjugate purification->final_product troubleshooting_low_yield cluster_deprotection_check Deprotection Issues cluster_cuaac_check CuAAC Issues cluster_purification_check Purification & Stability start Low Conjugation Yield deprotection_check Check Boc Deprotection (TLC, LC-MS) start->deprotection_check incomplete Incomplete? deprotection_check->incomplete optimize_deprotection Optimize Deprotection: - Increase acid concentration - Extend reaction time - Change solvent incomplete->optimize_deprotection Yes cuaac_check Review CuAAC Conditions incomplete->cuaac_check No reagents Reagents OK? (Fresh Ascorbate, Ligand) cuaac_check->reagents conditions Conditions OK? (Solubility, Stoichiometry) reagents->conditions Yes optimize_cuaac Optimize CuAAC: - Use fresh reagents - Add co-solvent - Adjust stoichiometry reagents->optimize_cuaac No conditions->optimize_cuaac No purification_check Assess Purification & Stability conditions->purification_check Yes aggregation Aggregation Observed? purification_check->aggregation optimize_purification Optimize Purification: - Change buffer conditions - Purify at 4°C - Use different method aggregation->optimize_purification Yes chemical_pathways cluster_pathway Reaction Pathways cluster_side_reaction Potential Side Reaction boc_linker N-Boc-N-bis(PEG3-azide) Boc-N-(PEG3-N3)₂ deprotection { Deprotection | + H⁺ } boc_linker->deprotection deprotected_linker Deprotected Linker H₂N-(PEG3-N3)₂ deprotection->deprotected_linker tbutyl_cation tert-butyl cation (CH₃)₃C⁺ deprotection->tbutyl_cation click_reaction { CuAAC | + Cu(I) } deprotected_linker->click_reaction alkyne Alkyne Substrate R-C≡CH alkyne->click_reaction triazole_product Final Conjugate R-Triazole-PEG3-N-(PEG3-Triazole-R)₂ click_reaction->triazole_product alkylation { Alkylation } tbutyl_cation->alkylation nucleophile Nucleophile on Substrate Nu: nucleophile->alkylation side_product Alkylated Side Product Nu-C(CH₃)₃ alkylation->side_product

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and recommended storage conditions for N-Boc-N-bis(PEG3-azide). The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of N-Boc-N-bis(PEG3-azide)?

A1: The stability of N-Boc-N-bis(PEG3-azide) is primarily influenced by three factors:

  • Temperature: Elevated temperatures can lead to the decomposition of the azide (B81097) functional groups, which are energetically unstable.

  • Light: Exposure to light, particularly UV light, can provide the energy required to initiate the decomposition of the azide groups.

  • Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acid and will be cleaved upon exposure to acidic environments, exposing the primary amine.

Q2: What are the recommended long-term storage conditions for N-Boc-N-bis(PEG3-azide)?

A2: For long-term stability, N-Boc-N-bis(PEG3-azide) should be stored at -20°C , in a tightly sealed container, and protected from light.[][2] Storing the compound in a desiccated environment is also recommended to prevent hydrolysis.

Q3: Can I store N-Boc-N-bis(PEG3-azide) at 4°C?

A3: For short-term storage, 4°C is acceptable. However, for periods longer than a few weeks, -20°C is recommended to ensure maximum stability and prevent gradual degradation.[]

Q4: How should I handle the compound during an experiment to minimize degradation?

A4: To maintain the integrity of N-Boc-N-bis(PEG3-azide) during use, it is important to:

  • Allow the container to warm to room temperature before opening to prevent condensation.

  • Use non-metallic spatulas for handling, as azides can react with certain metals.

  • Protect solutions containing the compound from direct light.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid contact with strong acids, oxidizing agents, and halogenated solvents.

Q5: What solvents are compatible with N-Boc-N-bis(PEG3-azide)?

A5: N-Boc-N-bis(PEG3-azide) is soluble in a variety of common organic solvents such as DMSO and DMF.[] It is crucial to use anhydrous solvents to prevent hydrolysis. Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can potentially react with azides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield in click chemistry Degradation of azide groups- Confirm the storage conditions and age of the reagent. - Perform a purity check using HPLC or NMR before use. - Protect the reaction mixture from light.
Unexpected side product with a free amine Accidental deprotection of the Boc group- Ensure all solvents and reagents are free from acidic contaminants. - Avoid acidic workup conditions if the Boc group needs to remain intact.
Inconsistent results between experiments Instability of stock solutions- Prepare fresh stock solutions for each experiment. - If storing stock solutions, aliquot into single-use vials and store at -20°C or below.[] Avoid repeated freeze-thaw cycles.
Compound appears discolored or has an unusual odor Significant degradation- Do not use the compound. - Dispose of the material according to safety guidelines for azide-containing compounds.

Stability Data Summary

While specific long-term stability data for N-Boc-N-bis(PEG3-azide) is often proprietary to the manufacturer, the following table provides a representative summary based on the known stability of similar bifunctional PEG-azide linkers. This data is for illustrative purposes and should be confirmed with in-house stability studies.

Storage Condition Time Purity (Hypothetical) Notes
-20°C, Dark, Dry 12 months>98%Recommended long-term storage condition.
4°C, Dark, Dry 3 months~97%Suitable for short to medium-term storage.
Room Temp, Dark 1 month~90-95%Not recommended for extended periods.
Room Temp, Light 1 week<90%Significant degradation can be expected.

Experimental Protocols

Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and stability of N-Boc-N-bis(PEG3-azide).

1. Materials and Reagents:

  • N-Boc-N-bis(PEG3-azide) sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Sample Preparation:

  • Prepare a stock solution of N-Boc-N-bis(PEG3-azide) in ACN at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to 0.1 mg/mL with a 50:50 mixture of ACN and water.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 20-80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the prepared sample.

  • Monitor the chromatogram for the main peak corresponding to N-Boc-N-bis(PEG3-azide) and any impurity peaks.

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • For stability studies, analyze samples stored under different conditions at various time points and compare the purity to the initial (T=0) sample.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the degradation pathways of N-Boc-N-bis(PEG3-azide).

1. Sample Preparation:

  • Prepare a stock solution of N-Boc-N-bis(PEG3-azide) at 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • For each stress condition, aliquot the stock solution into separate vials.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample vial. Incubate at 40°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample vial. Incubate at 40°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample vial. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate a solid sample and a solution sample at 60°C for 48 hours in the dark.

  • Photostability: Expose a solid sample and a solution sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

Visualizations

Troubleshooting_Guide start Start: Experiment Fails (e.g., low yield, unexpected product) check_purity Check Reagent Purity (HPLC/NMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok check_storage Review Storage Conditions (Temp, Light, Age) storage_ok Stored at -20°C, protected from light? check_storage->storage_ok check_protocol Review Experimental Protocol protocol_ok Acidic reagents or halogenated solvents used? check_protocol->protocol_ok purity_ok->check_storage Yes order_new Action: Order New Reagent purity_ok->order_new No storage_ok->check_protocol Yes store_properly Action: Use Fresh Aliquot, Improve Storage Practices storage_ok->store_properly No modify_protocol Action: Use Anhydrous, Non-Acidic, Non-Halogenated Solvents protocol_ok->modify_protocol Yes root_cause_isolated Root Cause Likely Identified protocol_ok->root_cause_isolated No order_new->root_cause_isolated store_properly->root_cause_isolated modify_protocol->root_cause_isolated

Caption: Troubleshooting workflow for experiments involving N-Boc-N-bis(PEG3-azide).

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis & Evaluation prep_sample Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot for T=0 and Stress Conditions prep_sample->aliquot t0_analysis Analyze T=0 Sample (Initial Purity) aliquot->t0_analysis acid Acid Hydrolysis (0.1M HCl, 40°C) base Base Hydrolysis (0.1M NaOH, 40°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C, Dark) photo Photolytic (ICH Q1B Light) hplc_analysis Analyze Stressed Samples by HPLC-UV acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis compare Compare Chromatograms to T=0 Control hplc_analysis->compare evaluate Evaluate Degradation Profile & Identify Degradants compare->evaluate

Caption: Workflow for a forced degradation study of N-Boc-N-bis(PEG3-azide).

References

preventing side reactions with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-N-bis(PEG3-azide). Our aim is to help you prevent and troubleshoot potential side reactions and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-Boc-N-bis(PEG3-azide)?

N-Boc-N-bis(PEG3-azide) is a branched, polyethylene (B3416737) glycol (PEG)-based linker primarily used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] Its two terminal azide (B81097) groups allow for the attachment of molecules via "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, sequential functionalization.[5]

Q2: What are the advantages of the PEG component in this linker?

The PEG spacers in N-Boc-N-bis(PEG3-azide) offer several benefits, including:

  • Enhanced Solubility: Improves the water solubility of the linker and resulting conjugates.[5][6][7]

  • Improved Biocompatibility: PEGylation is known to reduce the immunogenicity of molecules.[3]

  • Increased Stability: Contributes to the overall stability of the conjugate in solution.[5]

  • Flexibility and Reduced Steric Hindrance: The PEG chain provides flexibility, which can help to minimize steric hindrance between the conjugated molecules.[7]

Q3: Under what conditions can the Boc protecting group be removed?

The Boc group is sensitive to acidic conditions and can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] It can also be cleaved by heating to over 80°C.[10]

Q4: What is "click chemistry" and how does it relate to the azide groups?

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding.[11] The azide groups on N-Boc-N-bis(PEG3-azide) are specifically designed for these reactions. They can react with:

  • Alkynes in the presence of a copper(I) catalyst (CuAAC).[4][11]

  • Strained alkynes (like DBCO or BCN) without a catalyst in what is known as strain-promoted alkyne-azide cycloaddition (SPAAC).[4][7]

Q5: Is N-Boc-N-bis(PEG3-azide) stable? How should it be stored?

N-Boc-N-bis(PEG3-azide) should be stored at 2-8°C in a sealed, dry container to ensure its stability.[3] Organic azides are generally stable but should be handled with care.[12]

Troubleshooting Guides

Low Reaction Yield or No Reaction
Potential Cause Suggested Solution
Inactive Copper Catalyst (CuAAC) Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state. Degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[13]
Poor Reagent Quality Verify the purity and integrity of your N-Boc-N-bis(PEG3-azide) and the corresponding alkyne-containing molecule using analytical methods like LC-MS or NMR.
Steric Hindrance If the reaction is slow, consider increasing the reaction temperature (e.g., to 37-60°C). If steric hindrance is a significant issue, a longer PEG linker might be necessary.[13]
Incomplete Boc Deprotection If the subsequent reaction involves the deprotected amine, ensure complete removal of the Boc group by monitoring the deprotection step via TLC or LC-MS. If necessary, increase the reaction time or the concentration of the acid.
Unexpected Side Products (Multiple Spots on TLC/LC-MS)
Potential Cause Suggested Solution
Alkyne Homodoupling (Glaser Coupling) in CuAAC This can occur due to the presence of oxygen. Ensure thorough degassing of your reaction mixture and maintain an inert atmosphere. The presence of a sufficient excess of a reducing agent like sodium ascorbate (B8700270) can also minimize this side reaction.[13]
Side Reactions of the t-butyl Cation During Boc deprotection with acid, a reactive t-butyl cation is formed. This cation can alkylate nucleophilic sites on your substrate, especially electron-rich aromatic rings, thiols, and guanidines.[14][15] To prevent this, add a scavenger such as anisole (B1667542), cresol, or a thiol to the deprotection reaction mixture to trap the t-butyl cation.[15]
Premature Boc Deprotection The Boc group can be labile. In some cases, prolonged heating or the use of certain solvents like DMF (which can hydrolyze to form acid) can lead to unintended deprotection.[10] Use freshly distilled, dry solvents and moderate reaction temperatures if possible.
Reaction of Azide with Other Functional Groups While azides are generally selective for alkynes in click chemistry, they can react with other functional groups under certain conditions (e.g., phosphines in the Staudinger ligation). Ensure that your reaction partners do not contain functional groups that could compete with the desired reaction.
Difficulty in Product Purification
Potential Cause Suggested Solution
PEG-Related Purification Issues The PEG component can lead to broad peaks in chromatography and difficulty in separating the product from starting materials or impurities. Consider using reverse-phase HPLC, size-exclusion chromatography (SEC), or precipitation/dialysis for purification of PEGylated molecules.[13]
Residual Copper Catalyst The copper catalyst used in CuAAC can be toxic to cells and interfere with downstream applications. Use a copper-chelating ligand (e.g., THPTA, TBTA) to both accelerate the reaction and facilitate the removal of copper during purification.[13] Alternatively, consider using SPAAC which is copper-free.[11]

Quantitative Data Summary

The following table provides recommended starting conditions for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These should be optimized for your specific substrates.

Parameter Recommended Value/Range Notes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the less valuable reactant can help drive the reaction to completion.[13]
Copper(II) Source (e.g., CuSO₄) 1-10 mol%Higher concentrations may be needed for more challenging reactions.[13]
Reducing Agent (e.g., Sodium Ascorbate) 3-10 equivalents relative to Copper(II)A significant excess is crucial to maintain copper in the active Cu(I) state.[13]
Ligand (e.g., THPTA, TBTA) 1-5 equivalents relative to Copper(II)Ligands accelerate the reaction and protect biomolecules from oxidative damage.[13]
Solvent DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixturesEnsure all reactants are fully dissolved.[13]
Temperature Room Temperature to 60°CStart at room temperature and gently heat if the reaction is slow.[13]
Reaction Time 1 - 24 hoursMonitor the reaction progress by TLC or LC-MS to determine the point of completion.[13]

Experimental Protocols

Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG3-azide)
  • Dissolution: Dissolve N-Boc-N-bis(PEG3-azide) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM. If your substrate is sensitive to alkylation, include a scavenger like anisole (1-5 equivalents).[15]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Remove the TFA and solvent under reduced pressure. The resulting amine can often be used in the next step without further purification after co-evaporation with a solvent like toluene (B28343) to azeotropically remove residual acid.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the deprotected NH₂-bis(PEG3-azide) to an alkyne-containing molecule.

  • Reagent Preparation:

    • Dissolve the deprotected NH₂-bis(PEG3-azide) (1 equivalent) and your alkyne-containing molecule (2.2 equivalents to target both azide groups) in a degassed solvent mixture (e.g., DMSO/water).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO₄) in water.

      • Sodium ascorbate in water.

      • A copper-chelating ligand (e.g., THPTA) in water.[13]

  • Reaction Setup:

    • In a reaction vessel, combine the solution of your azide and alkyne.

    • Add the ligand solution, followed by the CuSO₄ solution. It is important to pre-form the copper-ligand complex before initiating the reaction.

    • Initiate the reaction by adding the sodium ascorbate solution.[13]

  • Reaction Conditions: Stir the reaction at room temperature for 1-24 hours. The reaction can be gently heated if it proceeds slowly. Monitor the progress by LC-MS.

  • Purification: Upon completion, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

Visualizations

troubleshooting_workflow start Experiment Issue issue1 Low or No Yield start->issue1 issue2 Unexpected Side Products start->issue2 issue3 Purification Difficulty start->issue3 sub_issue1a Inactive Catalyst (CuAAC)? issue1->sub_issue1a Check sub_issue1b Steric Hindrance? issue1->sub_issue1b Check sub_issue2a Alkyne Homodoupling? issue2->sub_issue2a Check sub_issue2b t-Butyl Cation Side Reaction? issue2->sub_issue2b Check sub_issue3a PEG-related issues? issue3->sub_issue3a Check sol1a Use fresh reducing agent, degas solvents sub_issue1a->sol1a Yes sol1b Increase temperature, consider longer linker sub_issue1b->sol1b Yes sol2a Degas thoroughly, use excess reducing agent sub_issue2a->sol2a Yes sol2b Add scavenger (e.g., anisole) to deprotection sub_issue2b->sol2b Yes sol3a Use RP-HPLC, SEC, or precipitation sub_issue3a->sol3a Yes

Caption: Troubleshooting workflow for common experimental issues.

experimental_workflow start Start: N-Boc-N-bis(PEG3-azide) step1 Step 1: Boc Deprotection (TFA, DCM, +/- Scavenger) start->step1 step2 Intermediate: NH2-bis(PEG3-azide) step1->step2 step3 Step 2: Click Chemistry (CuAAC or SPAAC) with Alkyne-Molecule step2->step3 step4 Step 3: Purification (HPLC, SEC) step3->step4 end Final Conjugate step4->end reaction_pathways cluster_deprotection Boc Deprotection cluster_click Click Chemistry (CuAAC) A N-Boc-R B NH2-R A->B + Acid (TFA) - CO2 - Isobutylene C R'-Azide E Triazole Conjugate C->E D Alkyne-R'' D->E + Cu(I) catalyst

References

purification methods for products of N-Boc-N-bis(PEG3-azide) reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc-N-bis(PEG3-azide) Reaction Product Purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of products derived from N-Boc-N-bis(PEG3-azide) and related PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying the product of a CuAAC (click) reaction involving N-Boc-N-bis(PEG3-azide)?

A1: A multi-step strategy is typically most effective. First, remove the copper catalyst. This can be achieved through chelation with agents like EDTA followed by dialysis or by passing the reaction mixture through a copper scavenging resin.[1] Next, address the removal of unreacted starting materials and separation of mono- vs. di-clicked products. The choice between precipitation, liquid-liquid extraction, and chromatography will depend on the specific properties (solubility, polarity, size) of your product.

Q2: How does the PEG component of my molecule affect purification by column chromatography?

A2: The polyethylene (B3416737) glycol (PEG) chains significantly increase the polarity of the molecule and can lead to several challenges in traditional silica (B1680970) gel chromatography.[2] You may observe streaking on TLC plates, broad peaks during elution, and poor separation from other polar impurities.[2] This is due to the strong interaction of the PEG chains with the silica stationary phase. Using solvent systems like Dichloromethane/Methanol or Chloroform/Methanol/Ethanol/IPA can sometimes provide better results than standard Ethyl Acetate/Hexane systems.[2]

Q3: Which chromatographic method is best for separating mono- and di-substituted products?

A3: Ion-exchange chromatography (IEX) is often the most effective method for separating products with different degrees of PEGylation (e.g., mono- vs. di-adducts).[3][4] The PEG chains can shield surface charges on the molecule, altering its binding affinity to the IEX resin. This subtle difference in charge interaction between the mono- and di-substituted species allows for their separation.[4][]

Q4: Can I use Size Exclusion Chromatography (SEC) for purification?

A4: Yes, Size Exclusion Chromatography (SEC), also known as Gel Filtration Chromatography (GFC), is very useful, particularly for removing small molecules like unreacted starting materials, salts, or catalysts from a much larger PEGylated product (e.g., a protein or large peptide).[3][] However, it is generally not effective for separating molecules of similar sizes, such as mono- and di-PEGylated products of a small molecule.[3]

Q5: What are the key considerations for purifying my product after Boc deprotection?

A5: After acidic deprotection of the Boc group (e.g., with TFA or HCl), the primary goal is to remove the acid and any scavengers used.[6] This is typically done by an aqueous workup where the reaction mixture is diluted with an organic solvent and washed with a basic solution like saturated sodium bicarbonate to neutralize the acid.[6] If your deprotected product is water-soluble, techniques like dialysis or SEC (for desalting) are more appropriate.[7]

Troubleshooting Guides

Problem 1: Persistent Copper Contamination After CuAAC Reaction
  • Symptom: Your purified product has a faint blue/green color, or ICP-MS/AAS analysis shows high levels of residual copper. This can be detrimental for downstream biological applications.

  • Cause: The copper (I) catalyst, essential for the CuAAC reaction, can coordinate with the triazole product and other nitrogen- or oxygen-containing functional groups in your molecule, making it difficult to remove by simple extraction.

  • Solutions:

SolutionDetailed StepsProsCons
Chelation & Extraction 1. Dilute the reaction mixture in an organic solvent (e.g., DCM, EtOAc). 2. Wash the organic layer multiple times with an aqueous solution of a chelating agent, such as 0.05 M EDTA or ammonia.[1][8] 3. Follow with a water or brine wash to remove the chelator-copper complex.Simple, fast, and does not require special equipment.[1]May not achieve the very low ppm levels of copper required for some applications.
Solid-Phase Scavenging 1. After the reaction, pass the crude mixture (dissolved in a suitable solvent) through a cartridge containing a copper scavenging resin (e.g., Chelex® or other commercial silica-based scavengers).Highly effective at removing copper to very low levels.[8]More expensive than simple chelation; requires selection of an appropriate resin.
Dialysis 1. Place your water-soluble product in a dialysis bag with an appropriate MWCO. 2. Dialyze against a buffer containing EDTA (e.g., 10 mM) for several hours.[1] 3. Follow by dialyzing against pure water or buffer to remove the EDTA.[1]Gentle method, suitable for large, sensitive biomolecules.Time-consuming; only applicable to water-soluble products of sufficient size.
Problem 2: Poor Separation or Streaking in Silica Gel Flash Chromatography
  • Symptom: On a TLC plate, your PEGylated compound appears as a long streak rather than a distinct spot. During column chromatography, the product elutes over a large number of fractions with significant tailing.[2]

  • Cause: The polar ether oxygens of the PEG chains interact strongly and heterogeneously with the acidic silanol (B1196071) groups on the silica surface.[2]

  • Solutions:

SolutionDetailed StepsRationale
Use Alternative Solvents Instead of standard Ethyl Acetate/Hexanes, try gradients of Methanol in Dichloromethane (DCM) or Chloroform. Sometimes, a combination of alcohols like Ethanol/Isopropanol in Chloroform can improve separation.[2]These more polar solvent systems can better compete with the PEG chains for binding sites on the silica, leading to more uniform elution.
Switch to a Different Stationary Phase Consider using reversed-phase (C18) silica, alumina, or Diol-bonded silica for your column.[9][10]These stationary phases have different interaction mechanisms. C18 separates based on hydrophobicity, which can be effective for PEGylated compounds. Diol-bonded silica offers a less acidic polar surface than plain silica.
Use Solid-Phase Extraction (SPE) For simple cleanup (e.g., removing a very non-polar impurity from your polar product), a "bind-and-elute" strategy on a normal-phase SPE cartridge can be effective.[11]SPE is a rapid, low-resolution technique that can be sufficient for simple separations, avoiding the issues of a long flash column.[12]

Experimental Protocols

Protocol 1: Copper Removal using Solid-Phase Extraction (SPE)

This protocol describes a general "removal/trapping" strategy where the copper catalyst is retained by the SPE sorbent and the desired product is collected in the flow-through.

  • Select SPE Cartridge: Choose a cartridge with a sorbent known to bind copper, such as a silica-based metal scavenger (e.g., with thiol or amine functionality) or a cation-exchange resin.

  • Condition the Cartridge: Pre-wash the SPE cartridge with 2-3 column volumes of your elution solvent (e.g., the solvent your crude reaction is dissolved in). This ensures the sorbent is properly solvated.

  • Load Sample: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent. Slowly pass the sample through the conditioned cartridge.

  • Elute and Collect: Collect the liquid that passes through the cartridge (the eluate). This fraction should contain your purified product.

  • Wash (Optional): To ensure complete recovery of your product, wash the cartridge with 1-2 additional column volumes of the solvent and combine it with the initial eluate.

  • Analysis: Concentrate the collected eluate and analyze for the presence of your product and the absence of copper.

Protocol 2: General Boc-Deprotection and Aqueous Workup

This protocol is suitable for products that are soluble in common organic solvents and stable to aqueous basic conditions.

  • Deprotection Reaction: Dissolve the Boc-protected compound in Dichloromethane (DCM) (0.1-0.2 M). Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6] Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[6]

  • Neutralization/Workup: Dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate.[6] Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Final Washes: Wash the organic layer with water and then with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product as a free amine.[6]

Visualizations

G start Crude Reaction Mixture (Post-CuAAC) cu_removal Step 1: Copper Removal (e.g., Chelation, Scavenging) start->cu_removal extraction Step 2: Liquid-Liquid Extraction (Optional, for gross impurity removal) cu_removal->extraction chromatography Step 3: Chromatography (e.g., IEX, SEC, Flash) extraction->chromatography deprotection Step 4: Boc Deprotection (e.g., TFA in DCM) chromatography->deprotection workup Step 5: Final Workup / Desalting (e.g., Aqueous wash, Dialysis) deprotection->workup product Purified Final Product workup->product

Caption: General experimental workflow for purification.

G problem Problem: Poor separation / streaking during flash chromatography check_solubility Is the compound soluble in the chosen eluent? problem->check_solubility change_solvent Action: Change to a more polar solvent system (e.g., DCM/MeOH) check_solubility->change_solvent  No check_stability Is the compound stable on silica gel? check_solubility->check_stability  Yes success Resolution Improved change_solvent->success change_stationary Action: Switch to a different stationary phase (Alumina, C18, Diol) check_stability->change_stationary  No use_spe Action: Use SPE for a rapid cleanup instead of a full column check_stability->use_spe  Yes change_stationary->success use_spe->success

Caption: Troubleshooting decision tree for chromatography.

G cluster_spe SPE Cartridge (Normal Phase) cartridge Silica Sorbent step3 3. Wash: Wash with intermediate polarity solvent (e.g., 10% EtOAc/Hex) step4 4. Elute: Elute with polar solvent (e.g., 20% MeOH/DCM) cartridge->p3 Washing cartridge->p4 Elution step1 1. Condition: Wash with non-polar solvent (e.g., Hexane) step1->p1 step2 2. Load Sample: Crude product in non-polar solvent step2->p2 impurities Non-polar impurities (Wash away) product Purified Polar Product (Collected) p1->cartridge Conditioning p2->cartridge Loading p3->impurities p4->product

Caption: Diagram of a "Bind and Elute" SPE workflow.

References

avoiding aggregation during protein conjugation with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein conjugation using N-Boc-N-bis(PEG3-azide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-azide) and what is its primary application?

A1: N-Boc-N-bis(PEG3-azide) is a heterobifunctional crosslinker used in bioconjugation.[1] Its key features are:

  • N-Boc protected amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine, allowing for controlled, sequential conjugation steps.[1][2] This group can be removed under acidic conditions to reveal the amine for further modification.

  • bis(PEG3-azide): Two polyethylene (B3416737) glycol (PEG) chains, each terminated with an azide (B81097) group. The PEG spacers enhance the hydrophilicity and solubility of the linker and the resulting conjugate, which can help reduce aggregation.[2][3] The azide groups are used for "click chemistry," specifically Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to attach molecules containing an alkyne group.[4]

  • Primary Application: This linker is commonly used in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs), where precise control over the placement and number of conjugated molecules is crucial.[5]

Q2: What are the common causes of protein aggregation when using this linker?

A2: Protein aggregation during conjugation with N-Boc-N-bis(PEG3-azide) can be attributed to several factors:

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein unfolding and exposure of hydrophobic regions, promoting aggregation.[6]

  • High Protein or Reagent Concentration: High concentrations increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[6]

  • Conformational Changes: The covalent modification of the protein surface can alter its three-dimensional structure, potentially leading to instability and aggregation.

  • Hydrophobicity of Conjugated Moiety: If the molecule being attached via the azide groups is hydrophobic, it can decrease the overall solubility of the protein conjugate.

  • Boc Deprotection Conditions: The acidic conditions required to remove the Boc group can potentially denature sensitive proteins, leading to aggregation.

Q3: How does the PEG component of the linker help in preventing aggregation?

A3: The polyethylene glycol (PEG) chains in the linker are hydrophilic and flexible. When conjugated to a protein, they can form a protective layer on the protein's surface. This "PEGylation" can increase the protein's solubility and stability by masking hydrophobic patches that might otherwise lead to aggregation.[3]

Troubleshooting Guide: Preventing Aggregation

If you are experiencing protein aggregation during your conjugation reaction with N-Boc-N-bis(PEG3-azide), consider the following troubleshooting steps.

Issue 1: Precipitate forms immediately upon adding the linker.
Potential Cause Recommended Solution
Poor Linker Solubility Dissolve the N-Boc-N-bis(PEG3-azide) linker in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.
Localized High Concentration Add the dissolved linker solution to the protein solution slowly and with gentle mixing. Avoid vortexing, which can cause protein denaturation and aggregation.
Issue 2: Aggregation occurs during the conjugation reaction.
Potential Cause Recommended Solution
Suboptimal Buffer pH Ensure the reaction buffer pH is optimal for your protein's stability, typically at least one pH unit away from its isoelectric point (pI). For click chemistry, a pH range of 7-8.5 is generally recommended.[7]
Incorrect Ionic Strength Optimize the salt concentration of your buffer. For some proteins, low salt conditions can lead to aggregation, while for others, high salt can be detrimental.[8]
High Protein Concentration Perform the conjugation reaction at a lower protein concentration (e.g., <5 mg/mL).[6]
High Molar Excess of Linker Titrate the molar ratio of the linker to the protein. Start with a lower molar excess and gradually increase it to find the optimal balance between conjugation efficiency and aggregation.[6]
Elevated Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the aggregation process.[6]
Issue 3: Aggregation is observed after the conjugation or during purification.
Potential Cause Recommended Solution
Instability of the Conjugate Add stabilizing excipients to the reaction and purification buffers. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine, glycine).[6]
Surface-Induced Aggregation Include a low concentration of a non-ionic surfactant (e.g., Polysorbate 20 or Polysorbate 80) in your buffers to prevent aggregation at air-water interfaces or on container surfaces.
Aggregation during Boc Deprotection If the Boc group needs to be removed, carefully optimize the deprotection conditions. Use the mildest acidic conditions possible and screen for cryoprotectants that can stabilize your protein during this step.

Experimental Protocols

The following are generalized protocols. It is crucial to optimize these for your specific protein and application.

Protocol 1: General Protein Conjugation via Click Chemistry
  • Protein Preparation:

    • Dialyze or buffer exchange your alkyne-modified protein into a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Adjust the protein concentration to 1-5 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve N-Boc-N-bis(PEG3-azide) in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved linker to the protein solution with gentle mixing.

    • If performing a copper-catalyzed reaction (CuAAC), add the copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove excess linker and other reagents by size-exclusion chromatography (SEC) or dialysis.

Quantitative Data Summary: Common Stabilizing Excipients
ExcipientTypical ConcentrationMechanism of Action
Sucrose/Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.[6]
Glycerol10-50% (v/v)Cryoprotectant and stabilizer.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[6]
Glycine50-250 mMCan improve protein solubility.
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Alkyne-Modified Protein Reaction Reaction Mixture (Protein + Linker) Protein->Reaction Linker N-Boc-N-bis(PEG3-azide) in DMSO Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: A general experimental workflow for protein conjugation.

troubleshooting_logic Start Aggregation Observed CheckBuffer Is Buffer Optimal? (pH, Ionic Strength) Start->CheckBuffer CheckConc Are Concentrations Too High? (Protein, Linker) CheckBuffer->CheckConc Yes AddExcipients Add Stabilizing Excipients CheckBuffer->AddExcipients No CheckTemp Is Temperature Too High? CheckConc->CheckTemp Yes CheckConc->AddExcipients No CheckTemp->AddExcipients No CheckTemp->AddExcipients Yes

Caption: A logical diagram for troubleshooting aggregation issues.

References

controlling the degree of labeling for N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-N-bis(PEG3-azide) Labeling

Welcome to the technical support center for N-Boc-N-bis(PEG3-azide). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you control the degree of labeling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-azide) and what is it used for?

A1: N-Boc-N-bis(PEG3-azide) is a branched PEG-based linker molecule. It features a Boc-protected primary amine and two terminal azide (B81097) groups. Its primary use is in bioconjugation. The Boc-protected amine can be reacted with an activated molecule (e.g., a protein with an NHS ester) to form a stable conjugate. The two azide groups can then be used for subsequent "click chemistry" reactions (CuAAC or SPAAC) to attach other molecules of interest.[1][2]

Q2: What is the "Degree of Labeling" (DOL)?

A2: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of linker molecules (in this case, N-Boc-N-bis(PEG3-azide)) covalently attached to a single target molecule (e.g., a protein or antibody).[3][4] Accurately determining the DOL is crucial for ensuring the consistency and reliability of your bioconjugation experiments.[3]

Q3: How can I control the Degree of Labeling (DOL)?

A3: The DOL is primarily controlled by adjusting the reaction conditions. The key factors include:

  • Molar Ratio: The ratio of N-Boc-N-bis(PEG3-azide) to your target molecule is the most critical factor. Increasing the molar excess of the linker will generally increase the DOL.[5]

  • Reaction pH: The reactivity of primary amines on proteins is highly pH-dependent. A pH of 8.3-8.5 is generally optimal for reactions with amine-reactive esters like NHS esters.[6][7]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to a higher DOL. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[8]

  • Concentration: Higher concentrations of both the target molecule and the labeling reagent can increase the reaction rate and the resulting DOL.[9]

Q4: How do I remove the Boc protecting group after conjugation?

A4: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. It is typically removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM).[10][11] The deprotection unmasks a primary amine, which can be used for further modifications.[10]

Q5: What are the downstream applications of the azide groups?

A5: The two azide groups are designed for click chemistry. They can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained alkynes (like DBCO or BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This allows for the efficient attachment of a wide variety of molecules, such as fluorophores, small molecule drugs, or other biomolecules.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for the labeling reagent.[12]Use a non-amine-containing buffer such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at the recommended pH.[8]
Hydrolyzed Reagent: The amine-reactive group on your target molecule (e.g., NHS ester) has hydrolyzed due to moisture.Prepare reagent solutions in anhydrous DMSO or DMF immediately before use.[13] Avoid aqueous storage of activated reagents.
Suboptimal Molar Ratio: Insufficient molar excess of N-Boc-N-bis(PEG3-azide).Increase the molar ratio of the linker to the target molecule. Perform a series of small-scale reactions to determine the optimal ratio.[5]
Low Protein Concentration: The concentration of the target protein is too low for efficient labeling.Concentrate the protein solution to at least 1-2 mg/mL before labeling.[9]
High DOL / Aggregation Excessive Molar Ratio: Too much labeling reagent was used, leading to over-modification.Reduce the molar ratio of N-Boc-N-bis(PEG3-azide) to the target molecule.
Prolonged Reaction Time: The reaction was allowed to proceed for too long.Decrease the incubation time. Monitor the reaction progress if possible.
Protein Precipitation: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[13][14]Use a lower molar ratio of the labeling reagent. Consider adding cryoprotectants or changing the buffer composition.[14]
Loss of Protein Activity Modification of Critical Residues: Labeling of primary amines (lysine residues) within or near the active site or binding site of the protein can lead to inactivation.[14]Reduce the DOL by lowering the molar ratio of the labeling reagent. If inactivation persists, consider site-specific labeling strategies.
Difficulty in Purification Inefficient Separation Method: The chosen purification method (e.g., dialysis, gel filtration) is not effectively removing unreacted linker.[15][16]Use a purification method with an appropriate molecular weight cutoff. Tangential flow filtration (TFF) or size-exclusion chromatography (SEC) are often effective.[15][17] For more complex mixtures, affinity purification may be necessary.[16][]

Quantitative Data Summary

Controlling the DOL requires careful optimization of reaction parameters. The following table provides a general guideline for how different molar ratios and pH levels can influence the final DOL on a typical IgG antibody. These values are illustrative and should be optimized for your specific system.

Target MoleculeMolar Ratio (Linker:Protein)Reaction BufferReaction TimeExpected DOL
IgG Antibody5:10.1 M PBS, pH 7.44 hours @ RT1 - 3
IgG Antibody10:10.1 M Sodium Bicarbonate, pH 8.32 hours @ RT3 - 5
IgG Antibody20:10.1 M Sodium Bicarbonate, pH 8.32 hours @ RT5 - 8
BSA10:10.1 M Sodium Bicarbonate, pH 8.52 hours @ RT4 - 7
BSA20:10.1 M Sodium Bicarbonate, pH 8.52 hours @ RT8 - 12

Experimental Protocols

Protocol 1: General Labeling of a Protein with N-Boc-N-bis(PEG3-azide)

This protocol assumes the protein has been pre-activated with an amine-reactive group (e.g., an NHS ester).

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve N-Boc-N-bis(PEG3-azide) in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction Setup:

    • Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.

    • Add the desired molar excess of the N-Boc-N-bis(PEG3-azide) stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.[3]

Protocol 2: Boc Deprotection of the Labeled Conjugate
  • Lyophilization: Lyophilize the purified conjugate to remove all water.

  • Deprotection Solution: Prepare a deprotection solution of 50-95% trifluoroacetic acid (TFA) in an anhydrous organic solvent (e.g., dichloromethane, DCM).[10]

  • Reaction: Dissolve the lyophilized conjugate in the TFA/DCM solution and stir at room temperature for 30-60 minutes. Monitor the reaction by LC-MS if possible.[10]

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[10]

  • Purification: Purify the deprotected conjugate by HPLC or desalting to remove TFA salts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Deprotection cluster_analysis Analysis Prot Target Protein Buffer Buffer Exchange (Amine-Free, pH 8.3-8.5) Prot->Buffer Mix Mix Protein and Linker (Control Molar Ratio) Buffer->Mix Reagent Dissolve Linker (Anhydrous DMSO/DMF) Reagent->Mix Incubate Incubate (1-4h @ RT or O/N @ 4°C) Mix->Incubate Purify1 Purify Conjugate (SEC / TFF) Incubate->Purify1 Deprotect Boc Deprotection (TFA/DCM) Purify1->Deprotect Purify2 Final Purification (HPLC / Desalting) Deprotect->Purify2 Analyze Characterization (DOL, Activity Assay) Purify2->Analyze

Caption: Workflow for labeling, purification, and analysis.

dol_factors DOL Degree of Labeling (DOL) Ratio Molar Ratio (Linker:Protein) DOL->Ratio increases with pH Reaction pH DOL->pH is optimal at 8.3-8.5 Time Reaction Time DOL->Time increases with Conc Concentration DOL->Conc increases with

References

selecting the right buffer for N-Boc-N-bis(PEG3-azide) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate buffer and troubleshooting common issues encountered during reactions with N-Boc-N-bis(PEG3-azide).

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-azide) and what are its primary reactive groups?

N-Boc-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker molecule.[1] It features two terminal azide (B81097) (-N₃) groups and a central amine protected by a tert-butyloxycarbonyl (Boc) group.[2][3] The azide groups are primarily used for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with alkyne-containing molecules.[4][5] The Boc protecting group is labile to acidic conditions, allowing for the exposure of the amine for subsequent conjugation.[6][7]

Q2: What is the primary consideration for buffer selection when using N-Boc-N-bis(PEG3-azide)?

The primary consideration is the stability of the Boc protecting group. The Boc group is sensitive to acidic conditions and can be cleaved by strong acids.[8][9] Therefore, maintaining a neutral to slightly basic pH is crucial to prevent premature deprotection of the amine. Additionally, the choice of buffer will depend on the type of click chemistry reaction being performed (CuAAC or SPAAC), as different buffer components can interfere with the reaction.

Q3: Which buffers are recommended for SPAAC reactions with N-Boc-N-bis(PEG3-azide)?

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, phosphate-buffered saline (PBS) and HEPES are commonly recommended buffers.[10] The reaction rate of SPAAC can be influenced by the buffer composition and pH.[11] Generally, higher pH values within the range of 5-10 can lead to an increased reaction rate.[12] However, it is essential to ensure the stability of your biomolecule at the chosen pH. One study showed that HEPES buffer at pH 7 resulted in higher reaction rates compared to PBS at the same pH.[11][13]

Q4: Which buffers are recommended for CuAAC reactions with N-Boc-N-bis(PEG3-azide)?

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, several buffers can be used, but some should be avoided. Phosphate, acetate, HEPES, and MOPS buffers are generally suitable.[14][15] It is critical to avoid Tris buffers, as the Tris molecule can bind to copper and slow down the reaction.[14][15] High concentrations of chloride ions (greater than approximately 0.2 M) should also be avoided as they can compete for copper binding.[14][15] A pH of around 7 is typically recommended for most CuAAC reactions.[14]

Q5: At what pH range is the Boc group on N-Boc-N-bis(PEG3-azide) stable?

The Boc group is generally stable in neutral and basic conditions.[16] It is labile to strong acids, and significant cleavage can occur at a pH below 4.[17] While some molecules with Boc groups may tolerate brief exposure to mildly acidic conditions, it is best to maintain the pH of the reaction mixture above this threshold to prevent unintended deprotection. For reactions involving N-Boc-N-bis(PEG3-azide), a pH range of 6.5 to 8.5 is generally considered safe for the Boc group.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low reaction yield in SPAAC or CuAAC Incorrect Buffer Choice: The buffer may be inhibiting the reaction. For CuAAC, Tris buffer is a known inhibitor.[14][15]For SPAAC, consider switching between PBS and HEPES to optimize kinetics.[11][13] For CuAAC, use phosphate, acetate, HEPES, or MOPS buffers.[14][15]
Suboptimal pH: The pH of the reaction may not be optimal for the specific click chemistry reaction or the stability of the reactants.For SPAAC, consider increasing the pH to 7.5-8.5, provided your biomolecule is stable.[12] For CuAAC, ensure the pH is around 7.0.[14]
Presence of interfering substances: Your buffer may contain components that interfere with the reaction, such as high concentrations of chloride in CuAAC.[14][15]Prepare fresh buffers and ensure they do not contain any known interfering agents for your specific reaction.
Unintended deprotection of the Boc group Acidic buffer conditions: The pH of your buffer or reaction mixture may be too low, leading to the cleavage of the Boc group.Measure the pH of your reaction mixture and adjust it to a neutral or slightly basic range (pH 7-8.5). Use a well-buffered system to maintain the pH throughout the reaction.
Acidic contaminants: Your reagents or solvents may contain acidic impurities.Use high-purity reagents and solvents. If necessary, purify your starting materials before the reaction.
Side product formation Deprotection and subsequent reaction of the amine: If the Boc group is unintentionally removed, the newly exposed amine can react with other components in your reaction mixture.Ensure the pH is maintained in a range that keeps the Boc group intact. If you suspect deprotection has occurred, you may need to purify your product to remove the side products.
Degradation of the azide groups: While generally stable, azide groups can react with certain reducing agents.Avoid the presence of strong reducing agents in your reaction mixture unless they are a part of the intended reaction chemistry.

Data Summary

Table 1: Recommended Buffer Systems for N-Boc-N-bis(PEG3-azide) Reactions

Reaction TypeRecommended BuffersBuffers to AvoidOptimal pH RangeKey Considerations
SPAAC Phosphate-Buffered Saline (PBS), HEPES[10]-7.0 - 8.5Reaction rates can be buffer-dependent; HEPES may offer faster kinetics than PBS.[11][13] Higher pH generally increases the reaction rate.[12]
CuAAC Phosphate, Acetate, HEPES, MOPS[14][15]Tris, Buffers with >0.2 M Chloride[14][15]~7.0Tris binds to the copper catalyst, inhibiting the reaction.[14][15]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating N-Boc-N-bis(PEG3-azide) to a biomolecule containing a strained alkyne (e.g., DBCO).

  • Reagent Preparation:

    • Prepare your alkyne-containing biomolecule in a recommended reaction buffer (e.g., PBS or HEPES, pH 7.4).

    • Dissolve N-Boc-N-bis(PEG3-azide) in an appropriate solvent like DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the N-Boc-N-bis(PEG3-azide) stock solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the azide reagent can be used to drive the reaction to completion.[10]

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10-15%) to avoid precipitation of the biomolecule.[10]

    • Incubate the reaction at room temperature (25 °C) for 4-12 hours or at 4 °C overnight.[10] For potentially faster kinetics, the temperature can be increased to 37 °C if the biomolecule is stable.[10]

  • Purification:

    • Remove the excess N-Boc-N-bis(PEG3-azide) and other small molecules using a suitable purification method such as size-exclusion chromatography or dialysis.

Visualizations

Buffer_Selection_Workflow start Start: Need to perform a reaction with N-Boc-N-bis(PEG3-azide) reaction_type What type of click chemistry reaction? start->reaction_type spaac SPAAC reaction_type->spaac Strain-Promoted cuaac CuAAC reaction_type->cuaac Copper-Catalyzed spaac_buffer Select Buffer: - PBS - HEPES spaac->spaac_buffer cuaac_buffer Select Buffer: - Phosphate - Acetate - HEPES - MOPS cuaac->cuaac_buffer check_ph Check pH of final reaction mixture spaac_buffer->check_ph avoid_cuaac Avoid: - Tris - High Chloride (>0.2M) cuaac_buffer->avoid_cuaac avoid_cuaac->check_ph ph_ok Is pH between 6.5 and 8.5? check_ph->ph_ok adjust_ph Adjust pH to 7.0-8.0 ph_ok->adjust_ph No proceed Proceed with reaction ph_ok->proceed Yes adjust_ph->proceed

Caption: Workflow for selecting the right buffer for N-Boc-N-bis(PEG3-azide) reactions.

Troubleshooting_Logic start Low Reaction Yield check_reaction_type SPAAC or CuAAC? start->check_reaction_type spaac_path SPAAC check_reaction_type->spaac_path SPAAC cuaac_path CuAAC check_reaction_type->cuaac_path CuAAC spaac_cause1 Using PBS? spaac_path->spaac_cause1 spaac_solution1 Switch to HEPES for potentially faster kinetics spaac_cause1->spaac_solution1 Yes spaac_cause2 Low pH? spaac_cause1->spaac_cause2 No spaac_solution2 Increase pH to 7.5-8.5 (if biomolecule is stable) spaac_cause2->spaac_solution2 Yes cuaac_cause1 Using Tris Buffer? cuaac_path->cuaac_cause1 cuaac_solution1 Switch to Phosphate, HEPES, Acetate, or MOPS cuaac_cause1->cuaac_solution1 Yes cuaac_cause2 High Chloride? cuaac_cause1->cuaac_cause2 No cuaac_solution2 Ensure [Cl-] < 0.2M cuaac_cause2->cuaac_solution2 Yes boc_issue Unintended Boc Deprotection boc_cause Acidic Conditions (pH < 6.5)? boc_issue->boc_cause boc_solution - Check and adjust pH to 7.0-8.5 - Use high-purity reagents boc_cause->boc_solution Yes

Caption: Troubleshooting logic for common issues in N-Boc-N-bis(PEG3-azide) reactions.

References

Technical Support Center: Managing Moisture Sensitivity of N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting issues related to the moisture sensitivity of N-Boc-N-bis(PEG3-azide).

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-azide) and what are its primary applications?

N-Boc-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker. It contains a Boc (tert-Butyloxycarbonyl) protected amine and two terminal azide (B81097) (-N3) groups. This structure makes it highly useful in bioconjugation, chemical biology, and drug development, particularly for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2] The azide groups allow for covalent attachment to molecules via "click chemistry," while the PEG spacers enhance solubility and bioavailability.[3][4] The Boc group serves as a temporary protecting group for the amine, which can be removed under acidic conditions to allow for further functionalization.[5][6]

Q2: Why is N-Boc-N-bis(PEG3-azide) considered moisture-sensitive?

The moisture sensitivity of this compound stems from two main features:

  • Acid-Labile Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[7][8] Atmospheric moisture can be absorbed by the hygroscopic PEG chains and, in combination with trace acidic impurities, can create a microenvironment that catalyzes the premature removal of the Boc group. This exposes the primary amine, leading to an impure reagent.

  • Hygroscopic PEG Chains: Polyethylene glycol (PEG) is inherently hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed moisture can compromise the integrity of the entire molecule and interfere with moisture-sensitive downstream applications.[9]

Q3: What are the visible signs of degradation due to moisture exposure?

While chemical degradation is often not visible, you might observe a change in the physical appearance of the compound, such as turning from a clear, viscous oil to a cloudy or hazy substance. The most definitive signs of degradation are identified during downstream applications or through analytical quality control, such as:

  • Low or no yield in subsequent click chemistry or conjugation reactions.[10]

  • The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • The presence of additional peaks in High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) analysis, indicating impurities or degradation products.[11]

Q4: How should N-Boc-N-bis(PEG3-azide) be properly stored?

To maintain its stability and purity, the compound must be stored under controlled conditions. The consensus from suppliers is to store the reagent at -20°C in a tightly sealed container.[1][3][4][6] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is highly recommended to minimize exposure to moisture and air.[12]

Q5: What is the best practice for handling and aliquoting the reagent?

Due to its high reactivity and sensitivity, proper handling is critical.[13]

  • Work in a Controlled Environment: Whenever possible, handle the reagent inside a glove box with an inert atmosphere. If a glove box is not available, use a fume hood and flush all containers and transfer tools with a dry, inert gas like nitrogen or argon.[12][14][15]

  • Use Dry Equipment: Ensure all glassware, syringes, and spatulas are thoroughly dried before use, for instance, by oven-drying overnight.[9][12][15]

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Aliquot for Single Use: To prevent degradation from repeated freeze-thaw cycles and moisture exposure, it is advisable to aliquot the reagent into smaller, single-use vials upon first opening.[10]

Data Presentation

Table 1: Summary of Storage and Handling Recommendations
ParameterRecommendationRationale
Storage Temperature -20°C (long-term)Minimizes chemical degradation and side reactions.[1][3][4]
2-8°C (short-term, if specified)Acceptable for brief periods, but -20°C is preferred.[16]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed vial, preferably under inert gasPrevents ingress of moisture.[16]
Handling Environment Glove box or fume hood with inert gas purgeMinimizes exposure to ambient air and moisture during transfer.[12][14]
Equipment Oven-dried glassware and syringesRemoves adsorbed moisture that can degrade the reagent.[9][15]

Troubleshooting Guide

Problem: My click chemistry reaction yield is low or the reaction failed.

Possible CauseRecommended Solution
Reagent Degradation via Hydrolysis: The Boc group may have been prematurely cleaved due to moisture exposure, resulting in a free amine. This amine can interfere with the reaction or represent a lower concentration of the desired azide reactant.1. Verify Reagent Integrity: Perform a quality control check on your N-Boc-N-bis(PEG3-azide) stock using HPLC or ¹H NMR (see Experimental Protocols below). Look for the presence of the deprotected species. 2. Use a Fresh Aliquot: If degradation is suspected, use a new, unopened aliquot of the reagent that has been stored correctly. 3. Review Handling Procedures: Ensure that all solvents used in the reaction are anhydrous and that the reaction is set up under an inert atmosphere.[9]
Inactivated Azide Groups: While azides are generally stable, prolonged or improper storage could lead to degradation.1. Confirm Azide Presence: Use FTIR spectroscopy to check for the characteristic azide peak (~2100 cm⁻¹). 2. Test with a Control Reaction: Perform a small-scale control reaction with a fresh alkyne partner of known reactivity.
Other Reaction Issues: The problem may not be with the PEG-azide reagent.1. Check Other Reagents: Verify the purity and activity of your alkyne substrate and the copper catalyst (for CuAAC). 2. Optimize Conditions: Re-evaluate reaction parameters such as solvent, temperature, and reaction time.[10]

Problem: I see multiple spots on my TLC or extra peaks in my HPLC/LC-MS analysis.

Possible CauseRecommended Solution
Presence of Deprotected Impurity: The most likely impurity is the free amine resulting from Boc group hydrolysis.1. Co-spot/Co-inject: On TLC or HPLC, compare the sample to a known standard if available. The hydrolyzed impurity will be more polar and should have a lower Rf on TLC or a different retention time on HPLC. 2. Purify the Reagent: If the impurity level is significant, the reagent may need to be repurified using column chromatography or preparative HPLC.
Batch-to-Batch Variation: The reagent may have contained impurities from its synthesis.1. Check Certificate of Analysis (CoA): Review the purity specifications provided by the supplier. 2. Perform QC on New Batches: Routinely run a quick analytical check (e.g., HPLC) on all new batches of the reagent before use in critical experiments.[17]

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low or No Reaction Yield check_reagent Assess Integrity of N-Boc-N-bis(PEG3-azide)? start->check_reagent run_qc Perform QC: HPLC, NMR, or FTIR (See Protocol) check_reagent->run_qc Yes check_conditions Review Reaction Conditions: - Anhydrous Solvents? - Inert Atmosphere? - Catalyst Activity? check_reagent->check_conditions No, Assume OK reagent_ok Reagent is Pure run_qc->reagent_ok reagent_ok->check_conditions Yes reagent_bad Reagent Degraded reagent_ok->reagent_bad No optimize Optimize Reaction Conditions check_conditions->optimize No success Successful Reaction check_conditions->success Yes optimize->success new_reagent Use New, Validated Aliquot of Reagent reagent_bad->new_reagent new_reagent->start G node_a N-Boc-N-bis(PEG3-azide) (Intact Reagent) node_c Hydrolysis of Carbamate node_a->node_c node_b H₂O (Moisture) + Trace H⁺ node_b->node_c node_d H₂N-N-bis(PEG3-azide) (Deprotected Impurity) node_c->node_d node_e CO₂ + Isobutylene node_c->node_e

References

Technical Support Center: Scaling Up Bioconjugation Reactions with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are scaling up bioconjugation reactions using the heterobifunctional linker, N-Boc-N-bis(PEG3-azide). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and manufacturing scale-up.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-azide) and what are its primary applications?

N-Boc-N-bis(PEG3-azide) is a heterobifunctional and branched Polyethylene Glycol (PEG) linker. Its structure features a primary amine protected by a tert-butyloxycarbonyl (Boc) group at one end, and two azide (B81097) (N₃) groups at the other. The PEG spacers enhance solubility and reduce steric hindrance. This linker is primarily used in bioconjugation to create complex architectures, such as antibody-drug conjugates (ADCs), where the amine can be coupled to a biomolecule (after deprotection) and the two azide groups are available for "click chemistry" reactions with alkyne-modified molecules.

Q2: What is the critical first step when using this linker?

The first step is the deprotection of the N-Boc group to expose the primary amine for conjugation. This is typically achieved under acidic conditions. The choice of acid and reaction conditions is crucial to ensure complete deprotection without degrading the rest of the molecule or the target biomolecule it may already be attached to.

Q3: Which "click chemistry" reaction is best for the azide groups when scaling up: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?

The choice depends on your biomolecule's sensitivity and the scale of the reaction.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) is very fast and efficient but requires a copper(I) catalyst, which can be cytotoxic and may cause protein aggregation or degradation.[1] While ligands can mitigate these effects, residual copper removal is a critical purification step.[1]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is copper-free, making it more biocompatible and ideal for sensitive biological systems.[2] However, the reaction rates are generally slower than CuAAC, and the required strained alkyne reagents can be more expensive, which is a consideration for large-scale synthesis.[3]

Q4: How can I monitor the progress of my large-scale conjugation reaction?

Unlike small-scale reactions, direct monitoring via techniques like TLC is often not feasible for bioconjugates. Instead, a combination of chromatographic and spectroscopic methods is used. You can take time-point samples from the reaction and analyze them using:

  • HPLC (High-Performance Liquid Chromatography): Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can separate the starting materials from the conjugated product, allowing for quantitative assessment of the reaction progress.[4]

  • Mass Spectrometry (LC-MS): Confirms the formation of the desired conjugate by identifying its molecular weight.[5]

  • SDS-PAGE: A gel electrophoresis technique that can visualize the shift in molecular weight upon successful conjugation to a protein.[6]

Q5: What are the primary safety concerns when scaling up these reactions?

When moving to a larger scale, safety protocols must be strictly followed. Key concerns include:

  • Handling of Acidic Reagents: Strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) used for Boc deprotection are corrosive and require proper personal protective equipment (PPE) and handling in a fume hood.

  • Cytotoxic Payloads: If you are developing ADCs, the small molecule drugs are often highly potent and require specialized containment facilities and handling procedures to protect personnel.

  • Copper Catalysts: Copper salts can be toxic. Care should be taken to avoid inhalation or skin contact, and waste must be disposed of according to regulations.

Troubleshooting Guide

Problem 1: Incomplete or Low-Yield N-Boc Deprotection

  • Potential Cause: Insufficient acid concentration or reaction time. When scaling up, mixing may be less efficient, requiring longer reaction times or adjusted reagent stoichiometry.

  • Recommended Solution: Increase the equivalents of acid or prolong the reaction time. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to confirm the complete removal of the Boc group. For large-scale operations, using aqueous HCl in acetone (B3395972) is a reported effective method.[7]

  • Potential Cause: Water content in the reaction mixture is interfering with the deprotection.

  • Recommended Solution: Ensure all solvents and reagents are anhydrous, especially when using methods sensitive to moisture.

Problem 2: Low Yield in the Final Conjugation Step (Click Chemistry)

  • Potential Cause (CuAAC): The copper(I) catalyst has been oxidized to the inactive copper(II) state. This is a common issue in reactions open to the air.

  • Recommended Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a sufficient excess of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active Cu(I) state.[1] The use of a copper-stabilizing ligand is also highly recommended.[1]

  • Potential Cause (General): Suboptimal stoichiometry of reactants. In bioconjugation, a large excess of the smaller molecule is often used to drive the reaction to completion, but this can complicate downstream purification.[6]

  • Recommended Solution: Perform small-scale optimization experiments to determine the ideal molar ratio of the azide-linker to the alkyne-modified molecule for your specific system before proceeding to a large scale.

  • Potential Cause (General): Steric hindrance is preventing the reactive groups from accessing each other.

  • Recommended Solution: The PEG3 spacers in the N-Boc-N-bis(PEG3-azide) linker are designed to minimize this, but if it remains an issue, consider alternative linker lengths or conjugation strategies.

Problem 3: Aggregation of the Protein/Biomolecule During Conjugation

  • Potential Cause: The conjugation process, particularly with hydrophobic payloads, can increase the propensity for protein aggregation. Mechanical stress from stirring at a large scale can also contribute.[8]

  • Recommended Solution:

    • Optimize buffer conditions: Adjust pH, ionic strength, or add stabilizing excipients.

    • Lower the reaction temperature.

    • Reduce the protein concentration if possible.

    • Use gentle, efficient mixing methods suitable for large-scale protein solutions to minimize shear stress.

Problem 4: Difficulty in Purifying the Final PEGylated Bioconjugate

  • Potential Cause: Excess unreacted PEG linker and other reagents are co-eluting with the desired product. PEGylated proteins can have broad peaks in chromatography, making separation challenging.[9]

  • Recommended Solution: Ion-exchange chromatography (IEX) is often the method of choice as it can separate PEGylated products based on changes in surface charge, which can be more effective than separation by size alone (SEC).[] A multi-step purification process combining different chromatography techniques may be necessary.

Data Presentation

Table 1: Recommended Conditions for Large-Scale N-Boc Deprotection

ParameterMethod 1: TFA in DCMMethod 2: HCl in AcetoneNotes
Reagent Trifluoroacetic acid (TFA)Concentrated Hydrochloric Acid (HCl)TFA is effective but can be harsh. HCl in acetone is a cost-effective and "process-friendly" option for scale-up.[7]
Solvent Dichloromethane (DCM)AcetoneAcetone is a Class 3 solvent, often preferred in manufacturing.[7]
Concentration 20-50% (v/v) TFA1.5 - 2.0 equivalents of HClOptimal concentration should be determined empirically.
Temperature 0°C to Room Temperature50°CElevated temperature can speed up the reaction but must be compatible with substrate stability.[7]
Reaction Time 1 - 4 hours5 - 7 hoursMonitor reaction to completion by HPLC or LC-MS.
Workup Neutralization with a mild base (e.g., NaHCO₃), followed by extraction.Direct crystallization of the hydrochloride salt product is often possible.[7]The workup for HCl/acetone can be simpler at a large scale.

Table 2: Comparison of CuAAC vs. SPAAC for Scaled-Up Bioconjugation

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Speed Very Fast (minutes to hours)Moderate to Slow (hours to days)
Biocompatibility Lower, due to copper cytotoxicity.[3]High, as no metal catalyst is required.[2]
Reagent Cost Lower (terminal alkynes are common)Higher (strained cyclooctynes are specialized)
Process Complexity Higher (requires catalyst, ligand, reducing agent, and potential inert atmosphere)Lower (typically a one-step mixing of components)
Purification More challenging (must remove residual copper)Simpler (no metal catalyst to remove)
Ideal Application Synthesis of robust conjugates where the biomolecule can tolerate the conditions.Labeling of sensitive biomolecules, live cells, or in vivo applications.[2]

Experimental Protocols

Protocol 1: Large-Scale N-Boc Deprotection of the Linker

This protocol describes a general method for deprotecting the amine group on N-Boc-N-bis(PEG3-azide) using HCl in acetone.

  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer and temperature control, dissolve the N-Boc-N-bis(PEG3-azide) linker in acetone.

  • Reagent Addition: While stirring, slowly add 1.5-2.0 molar equivalents of concentrated hydrochloric acid. An exotherm may be observed.

  • Reaction: Heat the mixture to 50°C and stir for 5-7 hours.[7]

  • Monitoring: Monitor the reaction for the disappearance of the starting material using HPLC or TLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture. The resulting amine hydrochloride salt may precipitate. The product can be isolated by filtration, or the solvent can be removed under reduced pressure. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Scaled-Up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes you have an alkyne-modified biomolecule ready for conjugation with the deprotected bis-azide linker.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of the deprotected bis-azide linker.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a catalyst premix by mixing copper(II) sulfate (B86663) and a copper-stabilizing ligand (e.g., THPTA) in a 1:2 molar ratio.[11]

  • Reaction Setup: In a reaction vessel, combine the alkyne-biomolecule and the bis-azide linker (typically a 5-10 fold molar excess of azide groups per alkyne).

  • Initiation: Add the catalyst premix to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction. A final concentration of ~1 mM copper is a good starting point.

  • Incubation: Gently mix the reaction at room temperature. Protect the reaction from light if using photosensitive compounds. The reaction time can range from 1 to 4 hours.

  • Quenching & Purification: The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper. Proceed immediately to purification, typically using chromatography (e.g., IEX or SEC).[]

Protocol 3: Purification of PEGylated Bioconjugate by Ion-Exchange Chromatography (IEX)

  • Column Selection: Choose an IEX resin (anion or cation exchange) based on the isoelectric point (pI) and stability of your target bioconjugate.

  • Equilibration: Equilibrate the chromatography column with a low-ionic-strength binding buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column. The unreacted biomolecule and the desired PEGylated conjugate should bind to the resin, while unreacted, neutral PEG linkers may flow through.

  • Elution: Elute the bound components using a salt gradient (e.g., 0-1 M NaCl). Different PEGylated species (e.g., mono- vs. di-conjugated) will elute at different salt concentrations due to the shielding of surface charges by the PEG chains.[]

  • Fraction Analysis: Collect fractions and analyze them using SDS-PAGE, HPLC, and/or mass spectrometry to identify those containing the pure desired bioconjugate.

  • Buffer Exchange: Pool the pure fractions and perform a buffer exchange into a suitable storage buffer using dialysis or tangential flow filtration (TFF).

Visualizations

G cluster_start Step 1: Preparation cluster_conjugation Step 2: Bioconjugation cluster_end Step 3: Purification & Analysis Start N-Boc-N-bis(PEG3-azide) Linker Deprotection N-Boc Deprotection (e.g., HCl in Acetone) Start->Deprotection Acidic Conditions Click Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Deprotection->Click Deprotected Linker Alkyne Alkyne-Modified Biomolecule Alkyne->Click Purification Large-Scale Purification (e.g., IEX Chromatography) Click->Purification Crude Conjugate Analysis Characterization (HPLC, MS, SDS-PAGE) Purification->Analysis Final Purified Bioconjugate Analysis->Final

Caption: Experimental workflow for scaling up bioconjugation reactions.

G Start Low Yield or High Impurity? CheckDeprotection Was Boc deprotection complete? Start->CheckDeprotection Start Here CheckClick Was click reaction efficient? CheckDeprotection->CheckClick Yes Sol_Deprotection Optimize deprotection: - Increase acid/time - Check solvent purity CheckDeprotection->Sol_Deprotection No CheckPurity Is purification step effective? CheckClick->CheckPurity Yes Sol_Click_CuAAC CuAAC Issues: - Deoxygenate reaction - Use fresh reducing agent - Add stabilizing ligand CheckClick->Sol_Click_CuAAC No (CuAAC) Sol_Click_SPAAC SPAAC Issues: - Increase reaction time - Increase temperature - Check reagent quality CheckClick->Sol_Click_SPAAC No (SPAAC) Sol_Purity Optimize purification: - Switch to IEX from SEC - Optimize elution gradient - Add intermediate purification step CheckPurity->Sol_Purity No Sol_Aggregation Protein Aggregation? - Optimize buffer (pH, excipients) - Reduce temperature - Use gentle mixing CheckPurity->Sol_Aggregation Yes, but aggregation is observed G Reaction Scheme for N-Boc-N-bis(PEG3-azide) Conjugation cluster_linker Linker Activation cluster_reaction Bioconjugation Linker_Boc Boc-NH-(PEG)₃-N-[(PEG)₃-N₃]₂ Linker_Amine H₂N-(PEG)₃-N-[(PEG)₃-N₃]₂ Linker_Boc->Linker_Amine  H⁺ (Deprotection) Conjugate Biomolecule-Triazole-(PEG)₃-N-[(PEG)₃-N₃]₂ Biomolecule Biomolecule-Alkyne Biomolecule->Conjugate Click Chemistry (CuAAC or SPAAC)  

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges in the synthesis and application of PEGylated PROTACs.

Troubleshooting Guide: Common Pitfalls in PROTAC Synthesis

This guide addresses specific issues that may arise during the synthesis and evaluation of PROTACs with PEG linkers, offering potential causes and actionable solutions.

Problem 1: Low Aqueous Solubility of the Final PROTAC Compound

  • Potential Causes:

    • High molecular weight and lipophilicity of the overall PROTAC molecule, placing it in the "beyond the Rule of Five" (bRo5) chemical space.[1][2]

    • Insufficient contribution of the PEG linker to overall hydrophilicity.[2][3]

    • Highly hydrophobic warhead or E3 ligase ligand overwhelming the solubilizing effect of the PEG linker.[]

  • Solutions:

    • Optimize Linker Length and Composition: While PEG linkers generally improve solubility, an optimal length is crucial. Systematically synthesize and test PROTACs with varying numbers of PEG units (e.g., PEG2, PEG4, PEG6) to find the best balance between solubility and activity.[2][]

    • Incorporate Polar Functional Groups: Introduce polar or ionizable groups into the linker or other parts of the PROTAC molecule. Replacing linear alkyl sections with heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) can improve physicochemical properties.[2][5][6]

    • Formulation Strategies: For in vitro and in vivo experiments with persistently insoluble compounds, consider formulation approaches such as creating amorphous solid dispersions (ASDs) or using co-solvents and surfactants.[2]

Problem 2: Poor Cell Permeability and Low Cellular Activity

  • Potential Causes:

    • High topological polar surface area (TPSA) due to the PEG linker.[7]

    • Excessive flexibility of the PEG linker can sometimes hinder passive diffusion across the cell membrane.[8]

    • The large size of the PROTAC molecule can limit its ability to traverse the cell membrane.[]

  • Solutions:

    • Modulate PEG Linker Length: The relationship between PEG linker length and permeability is complex. While longer PEG chains increase hydrophilicity, they can also adopt folded conformations that shield polar surface area, potentially improving permeability.[5][8] An empirical approach to test different lengths is recommended.

    • Introduce Rigidity: Incorporating rigid motifs such as piperazine, piperidine, or triazoles into the linker can pre-organize the PROTAC into a more membrane-permeable conformation.[3][6]

    • Intramolecular Hydrogen Bonding: Design the PROTAC to form intramolecular hydrogen bonds, which can create a more compact structure with a reduced exposed polar surface area, thereby enhancing cell permeability.[2]

Problem 3: Low Synthetic Yield or Purity

  • Potential Causes:

    • Inefficient coupling reactions between the linker and the warhead or E3 ligase ligand.[10]

    • Polydispersity of commercial PEG linkers, leading to a mixture of final products with different linker lengths.[]

    • Difficulty in purifying the final PROTAC due to its amphiphilic nature.

  • Solutions:

    • Use Monodisperse PEG Linkers: Source high-purity, monodisperse PEG linkers to ensure a homogeneous final product.[]

    • Optimize Coupling Chemistry: Employ robust and high-yielding coupling reactions. For example, amide bond formation using reagents like HATU or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) can be efficient.[8]

    • Refine Purification Strategy: Utilize preparative HPLC for purification.[8] Due to the nature of PEGylated compounds, careful optimization of the mobile phase and gradient may be required.

Problem 4: Suboptimal Degradation Activity (High DC50, Low Dmax)

  • Potential Causes:

    • Incorrect Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex, or too long, leading to an unproductive complex.[][11][12][13]

    • Unfavorable Linker Attachment Points: The points where the linker connects to the warhead and E3 ligase ligand can significantly impact the geometry of the ternary complex.[3][12]

    • "Hook Effect": At high concentrations, the PROTAC may form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[8]

  • Solutions:

    • Systematic Linker Length Variation: Synthesize a library of PROTACs with systematically varied PEG linker lengths to empirically determine the optimal length for ternary complex formation and degradation.[7]

    • Evaluate Different Attachment Points: If possible, explore different solvent-exposed positions on the warhead and E3 ligase ligand for linker attachment that do not disrupt binding.[12]

    • Perform a Full Dose-Response Experiment: Test the PROTAC over a wide concentration range to identify a potential hook effect, which is characterized by a bell-shaped degradation curve.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in PROTACs?

PEG linkers are frequently used in PROTAC design due to several favorable properties:

  • Improved Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][14][15][16]

  • Increased Flexibility: PEG linkers provide conformational flexibility, which can help in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[][11]

  • Tunable Length: The length of the PEG linker can be easily and systematically varied, allowing for the optimization of the distance between the two ends of the PROTAC for efficient protein degradation.[14][16]

  • Synthetic Accessibility: Bifunctional PEG linkers are commercially available, facilitating the modular synthesis of PROTAC libraries.[7][14]

Q2: Can the length of the PEG linker affect target selectivity?

Yes, the length of the PEG linker can influence degradation selectivity. For instance, in some cases, a shorter linker may favor the degradation of one protein target over another, while a longer linker might shift the selectivity.[12] This highlights the importance of linker optimization for each specific target.

Q3: Are there any disadvantages to using PEG linkers?

While beneficial, PEG linkers also have potential drawbacks:

  • Reduced Metabolic Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism in vivo.[3][7]

  • Increased Molecular Weight: The addition of PEG units increases the overall molecular weight of the PROTAC, which can negatively impact cell permeability and other pharmacokinetic properties.[13]

  • Synthetic Challenges: While many PEG linkers are commercially available, their synthesis can be more complex and costly compared to simple alkyl linkers.[3]

Q4: How do I choose the starting length for my PEG linker?

Most research teams begin optimization with a PEG4 linker and then explore shorter (e.g., PEG2) or longer (e.g., PEG6) variants.[] The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[11]

Data Presentation

Table 1: Impact of Linker Composition on PROTAC Properties

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, can be rigidSynthetically accessible, provide rigidityMay limit aqueous solubility and cell uptake
PEG Linkers Hydrophilic, flexibleImprove solubility, good biocompatibilityPotential for reduced metabolic stability, can be challenging to synthesize
Rigid Linkers (e.g., Triazole, Piperazine) Restricted conformationImprove metabolic stability, can pre-organize for bindingCan be synthetically challenging

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a warhead and an E3 ligase ligand using a bifunctional PEG linker with amine and carboxylic acid functionalities.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., containing a free amine) and a bifunctional PEG linker (e.g., HOOC-PEGn-protected amine) in a suitable solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature and monitor its completion using LC-MS.

    • Purify the E3 ligase-linker intermediate using preparative HPLC.

  • Deprotection:

    • Remove the protecting group from the other end of the PEG linker (e.g., Boc deprotection using TFA).

    • Purify the deprotected intermediate.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker intermediate (now with a free amine) and the warhead (containing a carboxylic acid) in a suitable solvent.

    • Add coupling reagents (e.g., HATU, DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.[8]

Protocol for Western Blot Analysis of Target Protein Degradation

  • Cell Treatment:

    • Plate cells expressing the target protein and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or DMSO as a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[8]

Visualizations

PROTAC_Mechanism cluster_background POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Analytical Characterization (LC-MS, NMR) Synthesis->Characterization Biochemical_Assay Biochemical Assays (e.g., TR-FRET for Ternary Complex) Characterization->Biochemical_Assay Cellular_Assay Cell-Based Assays (Western Blot for Degradation) Biochemical_Assay->Cellular_Assay Optimization Structure-Activity Relationship (SAR) Optimization Cellular_Assay->Optimization Optimization->Design Iterative Refinement

Caption: A typical experimental workflow for PROTAC design and evaluation.

References

Validation & Comparative

A Head-to-Head Comparison: N-Boc-N-bis(PEG3-azide) Versus Traditional Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic window of bioconjugates. This guide provides an objective, data-driven comparison of the branched, azide-functionalized linker, N-Boc-N-bis(PEG3-azide), against conventional heterobifunctional linkers, such as those employing maleimide-thiol chemistry.

The architecture of a linker, its reactivity, and its inherent physicochemical properties are not merely for connecting a payload to a biomolecule; they are instrumental in the overall performance of the final conjugate.[1] N-Boc-N-bis(PEG3-azide) represents a class of modern linkers designed to offer greater control and higher payload capacity, while traditional linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) have been the workhorses of bioconjugation for decades. This guide will delve into the key performance differences, supported by experimental data, and provide detailed protocols to inform the rational design of next-generation bioconjugates, including Antibody-Drug Conjugates (ADCs).

At a Glance: Key Differences and Advantages

N-Boc-N-bis(PEG3-azide) is a heterotrifunctional linker, featuring a Boc-protected primary amine and two azide (B81097) functionalities. This unique branched structure allows for the attachment of two payload molecules to a single conjugation site, effectively doubling the drug-to-antibody ratio (DAR) compared to linear linkers. The azide groups are designed for bioorthogonal "click chemistry," which offers high specificity and reaction efficiency. In contrast, traditional heterobifunctional linkers typically possess two different reactive groups, such as an NHS ester and a maleimide (B117702), for sequential conjugation to amines and thiols, respectively.

Performance Comparison: Branched Azide vs. Linear Maleimide Linkers

The choice of linker technology has a significant impact on several key performance indicators of a bioconjugate. The following tables summarize comparative data based on studies of branched PEG linkers and click chemistry versus traditional linear maleimide linkers.

Table 1: Conjugation Efficiency and Control

ParameterN-Boc-N-bis(PEG3-azide) (via Click Chemistry)Traditional Maleimide Linkers (e.g., SMCC)
Reaction Stoichiometry Controllable, leading to defined conjugates.[2]Can result in diverse reaction products.[2]
Typical Conjugation Efficiency High (>90%).[3]High (>90%).[3]
Reaction Conditions Mild, bioorthogonal conditions.[4]pH-dependent (6.5-7.5 for thiol reaction).[5]
Side Reactions Minimal due to bioorthogonality of click chemistry.[4]Potential for maleimide reaction with amines at pH >7.5.[5]

Table 2: Impact on Drug-to-Antibody Ratio (DAR) and Stability

ParameterN-Boc-N-bis(PEG3-azide)Traditional Maleimide Linkers
Potential DAR per Conjugation Site 2 (due to branched structure)1
Resulting Conjugate Homogeneity Can lead to more homogeneous ADCs.Often results in a heterogeneous mixture of ADCs.[6]
Linker Stability (in vivo half-life) Generally high due to stable triazole linkage.Thioether bond can be susceptible to retro-Michael addition, leading to premature drug release.[3]
Plasma Stability High.Variable; can be a point of failure.[6]

Table 3: In Vitro Performance of Resulting Conjugates

ParameterADCs with Branched PEG LinkersADCs with Linear Linkers
In Vitro Cytotoxicity (IC50) Longer branched linkers can lead to higher cytotoxicity.[7]Can be lower if the linker is too short, potentially causing steric hindrance.[7]
Pharmacokinetics "Pendant" or branched PEG configuration can lead to more favorable pharmacokinetics and slower clearance rates.[7]Can have faster clearance rates compared to branched counterparts.[8]

Experimental Workflows and Logical Relationships

The choice of linker dictates the entire workflow of bioconjugate synthesis. The following diagrams illustrate the conceptual differences between a branched azide linker and a traditional maleimide linker strategy.

experimental_workflow cluster_azide N-Boc-N-bis(PEG3-azide) Workflow cluster_maleimide Traditional Maleimide Linker Workflow A1 1. Conjugate linker to Biomolecule (e.g., Antibody) via amine A2 2. Deprotect Boc group (if necessary for payload attachment) A1->A2 Sequential Step A3 3. Attach two alkyne-modified payloads via Click Chemistry A2->A3 Bioorthogonal Reaction A4 Purified High-DAR Conjugate A3->A4 B1 1. React NHS-ester of linker with Biomolecule amines B3 3. React maleimide group with thiols B1->B3 Sequential Conjugation B2 2. Reduce antibody disulfides to generate free thiols B2->B3 B4 Purified Conjugate B3->B4

Caption: Comparative experimental workflows for bioconjugation.

The decision to use a branched azide linker over a traditional one often depends on the desired properties of the final conjugate.

decision_logic start Start: Define Conjugate Requirements high_dar High DAR needed? start->high_dar stability High in vivo stability critical? high_dar->stability No azide_linker Choose Branched Azide Linker (e.g., N-Boc-N-bis(PEG3-azide)) high_dar->azide_linker Yes homogeneity Homogeneity important? stability->homogeneity No stability->azide_linker Yes homogeneity->azide_linker Yes maleimide_linker Consider Traditional Maleimide Linker (e.g., SMCC) homogeneity->maleimide_linker No

Caption: Logical decision tree for linker selection.

Detailed Experimental Protocols

The following are representative protocols for the conjugation of a payload to an antibody using either N-Boc-N-bis(PEG3-azide) or a traditional NHS-maleimide linker.

Protocol 1: Antibody-Drug Conjugation using N-Boc-N-bis(PEG3-azide)

This protocol outlines a two-stage process involving the initial attachment of the linker to the antibody, followed by the click chemistry-mediated conjugation of an alkyne-functionalized payload.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG3-azide)

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for carboxyl-to-amine conjugation

  • Alkyne-functionalized drug payload

  • Copper(II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) for CuAAC

  • Or a strained alkyne (e.g., DBCO)-functionalized payload for SPAAC

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Stage 1: Linker Attachment to Antibody (via available carboxyl groups)

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Linker Preparation: Dissolve N-Boc-N-bis(PEG3-azide) in anhydrous DMSO to a stock concentration of 10 mM. Deprotect the Boc group using standard acidic conditions if conjugation is through the amine.

  • Activation of Antibody Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add a 20-fold molar excess of the deprotected linker to the activated antibody solution. Adjust the pH to 7.5 and incubate for 2 hours at room temperature.

  • Purification: Remove excess linker and reagents by SEC.

Stage 2: Payload Attachment via Click Chemistry (SPAAC example)

  • Payload Preparation: Dissolve the DBCO-functionalized payload in DMSO to a 10 mM stock solution.

  • Click Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload per azide group to the azide-functionalized antibody.

  • Incubation: Incubate the reaction for 4-24 hours at 4°C or room temperature.

  • Final Purification: Purify the final ADC conjugate using SEC to remove unreacted payload.

  • Characterization: Determine the final DAR using techniques such as UV-Vis spectroscopy or mass spectrometry.[9]

Protocol 2: Antibody-Drug Conjugation using a Traditional NHS-Maleimide Linker (e.g., SMCC)

This protocol involves the reaction of the linker's NHS ester with antibody amines, followed by the reaction of the maleimide group with thiols generated from reduced antibody disulfides.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • SMCC (or a water-soluble sulfo-SMCC)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT)

  • Thiol-functionalized drug payload

  • Quenching solution (e.g., cysteine or N-acetylcysteine)

  • Purification system (e.g., SEC or dialysis)

Procedure:

Stage 1: Antibody-Linker Conjugation

  • Antibody Preparation: Prepare the antibody at 5-10 mg/mL in PBS at pH 7.4-8.0.

  • Linker Preparation: Dissolve SMCC in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation: Add a 10-fold molar excess of the SMCC solution to the antibody solution. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess linker using a desalting column or dialysis against a buffer at pH 6.5-7.0.

Stage 2: Payload Attachment

  • Antibody Reduction: Add a 10-fold molar excess of TCEP to the maleimide-activated antibody solution. Incubate for 30 minutes at room temperature to reduce interchain disulfides.

  • Payload Preparation: Dissolve the thiol-functionalized payload in DMSO.

  • Conjugation: Add a 5-fold molar excess of the payload to the reduced, maleimide-activated antibody. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a final concentration of 1 mM cysteine to quench any unreacted maleimide groups.

  • Final Purification: Purify the ADC using SEC to remove unreacted payload and quenching agent.

  • Characterization: Determine the DAR by UV-Vis spectroscopy or mass spectrometry.

Conclusion

N-Boc-N-bis(PEG3-azide) and related branched azide linkers offer significant advantages over traditional heterobifunctional linkers, particularly for applications where a high and homogeneous DAR, improved stability, and favorable pharmacokinetics are paramount. The use of bioorthogonal click chemistry provides a highly efficient and controllable conjugation strategy, minimizing side reactions and leading to more defined bioconjugates.[2]

While traditional maleimide linkers remain a viable and effective option for many applications, the potential for instability of the thioether bond is a critical consideration, especially in the development of therapeutic ADCs.[3] The experimental data suggests that the architecture of branched PEG linkers can enhance the in vitro and in vivo performance of ADCs.[7] Ultimately, the choice of linker should be guided by a thorough evaluation of the specific requirements of the bioconjugate and its intended application. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-Boc-N-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is fundamental to the advancement of therapeutic and diagnostic agents. N-Boc-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker that enables the dual functionalization of molecules, making it a valuable tool in drug delivery and bioconjugation. This guide provides an objective comparison of mass spectrometry-based techniques for the analysis of N-Boc-N-bis(PEG3-azide) and its conjugates, supported by established experimental principles and data from closely related molecules.

Introduction to N-Boc-N-bis(PEG3-azide)

N-Boc-N-bis(PEG3-azide) is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and two azide (B81097) moieties, each extended by a three-unit PEG spacer. The azide groups are amenable to bioorthogonal "click chemistry," while the Boc-protected amine allows for subsequent conjugation following deprotection. Its defined molecular weight and branched structure are advantageous for creating complex, multifunctional bioconjugates.

Molecular Formula: C₂₁H₄₁N₇O₈[1][2]

Molecular Weight: 519.6 g/mol [1][2]

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an essential technique for the characterization of PEGylated molecules, offering insights into molecular weight, purity, and structure. The two most common ionization techniques for this class of molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Presentation: Quantitative Comparison

The following table summarizes the expected mass spectrometry data for N-Boc-N-bis(PEG3-azide). These values are calculated based on its molecular formula and common adduct formation in ESI and MALDI mass spectrometry.

ParameterN-Boc-N-bis(PEG3-azide)Alternative: Amino-PEG4-bis-PEG3-N3
Molecular Formula C₂₁H₄₁N₇O₈C₃₆H₇₀N₁₀O₁₅
Molecular Weight (Da) 519.6883.0
Theoretical Monoisotopic Mass [M] (Da) 519.3020882.5088
Expected ESI-MS Adducts (m/z) [M+H]⁺: 520.3093[M+Na]⁺: 542.2912[M+K]⁺: 558.2651[M+H]⁺: 883.5161[M+Na]⁺: 905.4980[M+K]⁺: 921.4719
Expected MALDI-TOF MS Adducts (m/z) [M+Na]⁺: 542.2912[M+K]⁺: 558.2651[M+Na]⁺: 905.4980[M+K]⁺: 921.4719

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below. These protocols are adapted from established methods for similar PEGylated and Boc-protected molecules.

Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

ESI-LC-MS is ideal for analyzing complex mixtures and provides high-resolution mass data.

a. Sample Preparation:

  • Dissolve the N-Boc-N-bis(PEG3-azide) conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.

b. LC-MS Parameters:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column suitable for small molecules or peptides (e.g., C8 or C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from ~5% to ~95% B over a suitable time to achieve separation.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Source Temperature: 120-150 °C.

  • Capillary Voltage: 3.5-4.5 kV.

c. Data Analysis:

  • Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).

  • In case of in-source fragmentation, look for the characteristic loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da).[3][4]

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique, particularly useful for determining the molecular weight of the intact molecule with minimal fragmentation.[5]

a. Sample Preparation:

  • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a 1 mg/mL solution of the N-Boc-N-bis(PEG3-azide) conjugate in the same solvent.

  • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

b. MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to minimize fragmentation.

  • Mass Range: m/z 500 - 2000.

c. Data Analysis:

  • Identify the peaks corresponding to the sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts of the conjugate. MALDI often favors the formation of these adducts.

Expected Fragmentation Pathways

Understanding the fragmentation patterns is crucial for structural elucidation.

cluster_boc Boc Group Fragmentation cluster_peg PEG Chain Fragmentation cluster_azide Azide Group Fragmentation Boc_M [M+H]+ Loss_isobutylene [M+H - C4H8]+ Boc_M->Loss_isobutylene - 56 Da Loss_Boc [M+H - Boc]+ Boc_M->Loss_Boc - 100 Da PEG_M [M+H]+ PEG_frag1 Fragment 1 PEG_M->PEG_frag1 - (C2H4O)n PEG_frag2 Fragment 2 PEG_frag1->PEG_frag2 - C2H4O Azide_M [M+H]+ Loss_N2 [M+H - N2]+ Azide_M->Loss_N2 - 28 Da

Figure 1. Key fragmentation pathways for N-Boc-N-bis(PEG3-azide) conjugates.
  • Boc Group Fragmentation: The Boc protecting group is labile and can be lost as isobutylene (56 Da) or the entire Boc group (100 Da), particularly in ESI-MS.[3][4][6]

  • PEG Chain Fragmentation: The PEG chains can fragment through cleavage of the C-O or C-C bonds, resulting in a characteristic series of peaks separated by the mass of the ethylene (B1197577) glycol monomer (44 Da).

  • Azide Group Fragmentation: The azide group can undergo the loss of a nitrogen molecule (N₂), resulting in a mass loss of 28 Da.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Purity, presence of isomers, and quantification.High resolution and reproducibility.[][8]Requires a chromophore for UV detection; less structural information than MS.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and confirmation of functional groups.Provides detailed structural information.Lower sensitivity compared to MS; requires higher sample amounts.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a bioconjugate synthesized using N-Boc-N-bis(PEG3-azide).

cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis Conjugation Conjugation of N-Boc-N-bis(PEG3-azide) to Biomolecule Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Sample_Prep Sample Preparation Purification->Sample_Prep LC_MS LC-MS Analysis (ESI) Sample_Prep->LC_MS MALDI MALDI-TOF MS Analysis Sample_Prep->MALDI Data_Analysis Data Analysis and Interpretation LC_MS->Data_Analysis MALDI->Data_Analysis

References

A Comparative Guide to Alternative Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a component that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While traditional alkyl and polyethylene (B3416737) glycol (PEG) linkers have been widely employed due to their synthetic tractability, the field is increasingly shifting towards alternative linker strategies to overcome their limitations, such as poor metabolic stability and lack of conformational rigidity.[1][2]

This guide provides an objective comparison of alternative linkers for PROTAC synthesis, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Shift Away from Traditional Linkers

Alkyl and PEG chains, while offering flexibility and straightforward synthesis, often result in PROTACs with suboptimal drug-like properties.[3][4] The high flexibility of these linkers can lead to a significant entropic penalty upon formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially reducing degradation efficiency. Furthermore, linear alkyl and ether chains can be susceptible to oxidative metabolism.[2]

To address these challenges, researchers are exploring a variety of alternative linker motifs designed to impart rigidity, enhance metabolic stability, and improve cell permeability. These alternative linkers can be broadly categorized into rigid linkers and those synthesized via "click chemistry."

Performance Comparison of Alternative PROTAC Linkers

The choice of linker can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize experimental data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology, showcasing the influence of different linker architectures.

Table 1: Comparison of VHL-based BRD4 PROTACs with Different Linkers

PROTACLinker TypeLinker CompositionCell LineDC50 (nM)Dmax (%)
MZ1PEG/AlkylPEG-basedH661, H8388, 23~100
ARV-771PEG/AlkylPEG-basedCRPC< 1, < 5Not Reported
PROTAC with Piperazine (B1678402) LinkerRigid (Heterocyclic)Piperazine-containingLNCaP, VCaP< 1Not Reported

Data compiled from multiple sources.[2][5] Note that experimental conditions may vary between studies.

Table 2: Comparison of CRBN-based BRD4 PROTACs with Different Linkers

PROTACLinker TypeLinker CompositionCell LineDC50 (nM)Dmax (%)
ARV-825PEG/AlkylPEG-basedBurkitt's Lymphoma, 22RV1, NAMALWA, CA46< 1, 0.57, 1, 1Not Reported
dBET1PEG/AlkylPEG-basedHeLaSelective for BRD4Not Reported
PROTAC 3Clickable (Triazole)Triazole-containingRS4;110.1 - 0.3Not Reported
PROTAC 4Clickable (Triazole)Triazole-containingNot SpecifiedPicomolar rangeNot Reported

Data compiled from multiple sources.[5][6] Note that experimental conditions may vary between studies.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic mechanism by which PROTACs hijack the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducible evaluation of PROTAC performance.

Protocol 1: Synthesis of a Piperazine-Based PROTAC Linker

This protocol describes a general approach for incorporating a piperazine moiety into a PROTAC linker.

Materials:

  • Appropriate starting materials for the warhead and E3 ligase ligand with suitable functional groups for coupling.

  • 1-Boc-piperazine

  • A dihaloalkane (e.g., 1,4-dibromobutane)

  • A suitable base (e.g., diisopropylethylamine - DIPEA)

  • A suitable solvent (e.g., dimethylformamide - DMF)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Standard reagents for amide coupling (e.g., HATU, HOBt)

Procedure:

  • Monofunctionalization of Piperazine: React 1-Boc-piperazine with an excess of a dihaloalkane in the presence of a base to achieve mono-alkylation. Purify the product by column chromatography.

  • Coupling to the First Ligand: Couple the mono-alkylated piperazine to the first PROTAC ligand (either the warhead or the E3 ligase ligand) via a nucleophilic substitution or other suitable reaction.

  • Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen using TFA.

  • Coupling to the Second Ligand: Couple the deprotected piperazine-linker-ligand intermediate to the second PROTAC ligand using standard amide coupling conditions (e.g., HATU/DIPEA).

  • Purification: Purify the final PROTAC product using reverse-phase HPLC.

Protocol 2: Synthesis of a Triazole-Containing PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol outlines the modular synthesis of a PROTAC using a "click" reaction.[7][8][9]

Materials:

  • An alkyne-functionalized warhead or E3 ligase ligand.

  • An azide-functionalized linker or the other PROTAC ligand.

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • A suitable solvent (e.g., a mixture of t-BuOH and water)

Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve the alkyne-containing component and the azide-containing component in the chosen solvent.

  • Addition of Catalysts: Add an aqueous solution of copper(II) sulfate and an aqueous solution of sodium ascorbate to the reaction mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. "Click" reactions are often rapid and high-yielding.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or reverse-phase HPLC to yield the triazole-linked PROTAC.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11][12]

Materials:

  • Cell line of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[13][14][15]

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., a solution of phospholipids (B1166683) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Donor and Acceptor Solutions: Prepare the donor solution by diluting the PROTAC stock solution in PBS. The acceptor plate is filled with PBS, which may contain a small percentage of a solubility-enhancing agent.

  • Assay Incubation: Place the filter plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 5 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 5: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.[1][16][17][18]

Materials:

  • Human or other species' liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • PROTAC stock solution in a suitable solvent

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube, pre-incubate the PROTAC with liver microsomes in phosphate buffer at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The rational design of PROTAC linkers is a critical factor in the development of effective protein degraders. While flexible alkyl and PEG linkers have been foundational, the exploration of alternative linkers, such as rigid heterocyclic and "clickable" triazole-containing structures, offers a promising strategy to enhance degradation potency, cell permeability, and metabolic stability. The systematic evaluation of these alternative linkers, utilizing the standardized experimental protocols outlined in this guide, will be instrumental in advancing the next generation of PROTAC therapeutics.

References

A Comparative Guide to N-Boc-N-bis(PEG3-azide) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that dictates the efficiency, stability, and ultimately, the performance of a bioconjugate. This guide provides an objective comparison of N-Boc-N-bis(PEG3-azide) and its underlying click chemistry platform against other common bioconjugation alternatives.

N-Boc-N-bis(PEG3-azide) is a heterobifunctional crosslinker featuring a Boc-protected amine and two azide (B81097) functionalities, each separated by a polyethylene (B3416737) glycol (PEG3) spacer. This structure offers distinct advantages in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). The Boc-protected amine allows for a controlled, sequential conjugation, first to a biomolecule of interest, followed by the deprotection and utilization of the amine for further modification if needed. The two azide groups provide handles for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] The PEG spacers enhance solubility and reduce the immunogenicity of the resulting conjugate.

Performance Comparison: N-Boc-N-bis(PEG3-azide) Chemistry vs. Alternatives

The performance of a crosslinker can be evaluated based on several parameters, including reaction efficiency, specificity, stability of the resulting linkage, and the impact on the biological activity of the conjugated molecule. The following table provides a comparative overview of the azide-alkyne cycloaddition chemistry utilized by N-Boc-N-bis(PEG3-azide) against traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) chemistries.

FeatureAzide-Alkyne Cycloaddition (via N-Boc-N-bis(PEG3-azide))NHS Ester ChemistryMaleimide Chemistry
Target Functional Group Alkynes (terminal or strained)Primary amines (e.g., Lysine residues)[4]Thiols (e.g., Cysteine residues)[5]
Reaction Efficiency/Yield High to quantitative (often >95%)[6][7]Moderate to high (can be variable, 50-80% reported in some systems)[8]High (>90%)[8]
Reaction Specificity Very high (bioorthogonal)Moderate (can react with other nucleophiles)High for thiols
Stability of Resulting Linkage Very high (stable triazole ring)[4]High (stable amide bond)[4]Moderate (thioether bond can undergo retro-Michael reaction, leading to deconjugation)[9][10]
Biocompatibility CuAAC: Potential cytotoxicity from copper catalyst. SPAAC: Excellent (copper-free).[11][12]GoodGood
Key Advantages Bioorthogonality, high efficiency, stable linkage, ability to perform in complex biological media.Well-established, readily available reagents.High selectivity for thiols.
Key Disadvantages CuAAC: Requires copper catalyst and ligands. SPAAC: Strained alkynes can be expensive.[6][12]Susceptible to hydrolysis, potential for side reactions.[8]Linkage instability, potential for off-target reactions with other thiols.[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of an N-Boc-N-bis(PEG3-azide)-type linker in the synthesis of an antibody-drug conjugate (ADC).

Protocol 1: Conjugation of Deprotected N-Boc-N-bis(PEG3-azide) to an Antibody

This protocol describes the conjugation of the deprotected (amine-functional) linker to an antibody via an activated NHS ester on the antibody.

Materials:

  • Antibody with an activated N-hydroxysuccinimide (NHS) ester

  • Amino-bis(PEG3-azide) (deprotected form of N-Boc-N-bis(PEG3-azide))

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents: Dissolve the Amino-bis(PEG3-azide) linker in DMSO to a stock concentration of 10 mM. Ensure the antibody-NHS ester solution is at a concentration of 1-10 mg/mL in PBS.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using an SEC system to remove excess linker and quenching reagents. Monitor the elution at 280 nm and collect the fractions containing the purified conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment

This protocol details the attachment of an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Alkyne-functionalized drug payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents: Dissolve the alkyne-functionalized drug in DMSO to a stock concentration of 10 mM. Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.

  • Conjugation Reaction: To the antibody-linker conjugate in reaction buffer, add the alkyne-functionalized drug (typically a 3- to 5-fold molar excess per azide). Add the CuSO₄/THPTA premix, followed by sodium ascorbate to initiate the reaction. The final concentrations are typically in the range of 50-250 µM CuSO₄.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final ADC using SEC or another suitable chromatography method to remove excess drug and catalyst components.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment

This protocol provides a copper-free alternative for attaching a drug payload functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • DBCO-functionalized drug payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents: Dissolve the DBCO-functionalized drug in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the DBCO-drug solution to the antibody-linker conjugate. A 3- to 5-fold molar excess of the DBCO-drug per azide is a common starting point.

  • Incubation: Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final ADC using SEC to remove the excess DBCO-drug.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for ADC synthesis and the decision-making process for choosing between CuAAC and SPAAC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Payload Attachment (Click Chemistry) Antibody Antibody Conjugation1 Amine-Reactive Conjugation Antibody->Conjugation1 Linker Amino-bis(PEG3-azide) Linker->Conjugation1 Purification1 Purification (SEC) Conjugation1->Purification1 Antibody_Linker Antibody-Linker Conjugate Click_Reaction CuAAC or SPAAC Antibody_Linker->Click_Reaction Purification1->Antibody_Linker Payload Alkyne/DBCO Payload Payload->Click_Reaction Purification2 Purification (SEC) Click_Reaction->Purification2 ADC Final ADC Purification2->ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Click_Chemistry_Decision Start Start: Need to attach payload to azide-linker Live_Cells Application involves live cells or in vivo? Start->Live_Cells CuAAC Use CuAAC Live_Cells->CuAAC No SPAAC Use SPAAC Live_Cells->SPAAC Yes CuAAC_Adv Advantages: - Faster kinetics - Less expensive reagents CuAAC->CuAAC_Adv SPAAC_Adv Advantages: - Biocompatible (no copper) - Simpler reaction setup SPAAC->SPAAC_Adv

Caption: Decision diagram for selecting the appropriate click chemistry method.

References

Purity Assessment of Synthesized N-Boc-N-bis(PEG3-azide): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers is a critical parameter in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comparative analysis of the purity assessment of N-Boc-N-bis(PEG3-azide), a popular heterobifunctional PEG linker, with alternative linkers used in bioconjugation. The information presented herein is supported by established analytical methodologies and aims to assist researchers in making informed decisions for their drug development programs.

Introduction to N-Boc-N-bis(PEG3-azide) and its Alternatives

N-Boc-N-bis(PEG3-azide) is a branched linker featuring a Boc-protected amine and two azide (B81097) functionalities. This structure allows for the sequential conjugation of molecules. The azide groups are amenable to "click chemistry," a highly efficient and bioorthogonal reaction, while the Boc-protected amine provides another site for conjugation after deprotection. Polyethylene glycol (PEG) linkers, such as N-Boc-N-bis(PEG3-azide), are widely used in drug development to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.

Alternatives to N-Boc-N-bis(PEG3-azide) often vary in their functional groups and PEG chain lengths. Common alternatives include linkers with NHS esters for reaction with amines, or carboxylic acids for coupling with primary amines in the presence of activators. The choice of linker depends on the specific conjugation strategy and the biomolecule of interest.

Purity Assessment: A Comparative Overview

The purity of PEG linkers is crucial as impurities can lead to side reactions, heterogeneity in the final conjugate, and potential immunogenicity. The most common impurities in PEG derivatives include PEG oligomers of varying lengths, and byproducts from the manufacturing process such as ethylene (B1197577) oxide and 1,4-dioxane. Reputable suppliers of N-Boc-N-bis(PEG3-azide) and its alternatives typically provide products with a purity of >95%.

Data Presentation: Purity Comparison of Selected PEG Linkers
LinkerFunctional GroupsTypical Purity (%)Molecular Weight ( g/mol )Key Features
N-Boc-N-bis(PEG3-azide) Boc-amine, 2x Azide>96%519.6Branched structure for dual conjugation via click chemistry.
N-(Boc-PEG3)-N-bis(PEG3-acid)Boc-amine, 2x Carboxylic Acid97%700.8Branched structure for conjugation to amines.
N-(acid-PEG3)-N-bis(PEG3-azide)Carboxylic Acid, 2x Azide98%623.7Heterotrifunctional linker for diverse conjugation strategies.
N-Boc-N-bis(PEG3-NHS ester)Boc-amine, 2x NHS ester>90%719.7Reactive towards primary amines, though NHS esters have limited stability.

Experimental Protocols for Purity Assessment

Accurate purity determination of PEG linkers relies on a combination of analytical techniques. Due to the lack of a strong UV chromophore in the PEG backbone, methods like High-Performance Liquid Chromatography (HPLC) are often coupled with detectors other than UV-Vis, such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

General Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Dissolve Sample Dissolve Sample HPLC-ELSD/CAD HPLC-ELSD/CAD/MS Dissolve Sample->HPLC-ELSD/CAD Inject NMR_Spec NMR Spectroscopy Dissolve Sample->NMR_Spec Analyze Mass_Spec Mass Spectrometry Dissolve Sample->Mass_Spec Analyze Purity_Calculation Purity Calculation HPLC-ELSD/CAD->Purity_Calculation Peak Area % Structure_Verification Structural Verification NMR_Spec->Structure_Verification Chemical Shifts Impurity_ID Impurity Identification Mass_Spec->Impurity_ID Mass of Impurities

A general workflow for the purity assessment of a synthesized chemical compound.
High-Performance Liquid Chromatography (HPLC) with ELSD/CAD

HPLC is a powerful technique for separating and quantifying components of a mixture. For PEG derivatives that lack a UV chromophore, ELSD or CAD are suitable detectors.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of an additive like 0.1% trifluoroacetic acid (TFA), is employed.

  • Gradient Program: A typical gradient might start at a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detector: ELSD or CAD. The ELSD nebulizes the eluent and detects the light scattered by the non-volatile analyte particles. The CAD generates charged aerosol particles from the eluent and measures the charge, which is proportional to the analyte mass.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity confirmation. Both ¹H and ¹³C NMR should be performed.

  • Solvent: A suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

  • Analysis of ¹H NMR: The spectrum of N-Boc-N-bis(PEG3-azide) should show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene (B1212753) protons adjacent to the azide group (a triplet around 3.4 ppm). The absence of signals corresponding to impurities is a key indicator of purity.

  • Analysis of ¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For N-Boc-N-bis(PEG3-azide), characteristic peaks for the carbons of the Boc group, the PEG chain, and the carbon attached to the azide group (around 50 ppm) should be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for PEG derivatives.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of N-Boc-N-bis(PEG3-azide) ([M+H]⁺ or [M+Na]⁺). The presence of peaks with lower or higher mass-to-charge ratios may indicate the presence of impurities or PEG oligomers of different lengths.

Conclusion

The purity assessment of N-Boc-N-bis(PEG3-azide) and its alternatives is a critical step in ensuring the quality and consistency of bioconjugates. A multi-technique approach combining HPLC with a universal detector like ELSD or CAD, along with NMR and MS for structural confirmation, provides a comprehensive evaluation of purity. While a purity of >95% is generally acceptable, the specific requirements may vary depending on the intended application. Researchers should carefully consider the purity of their linkers to ensure the successful development of safe and effective therapeutics.

A Comparative Guide to Functional Assays for Validating PROTACs Synthesized with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for a high degree of chemical versatility. The linker, in particular, is a critical determinant of a PROTAC's efficacy. The use of building blocks like N-Boc-N-bis(PEG3-azide) facilitates the rapid synthesis of PROTAC libraries through "click chemistry," a highly efficient and bio-orthogonal reaction. This guide provides a comparative overview of the essential functional assays required to validate PROTACs constructed using such azide-alkyne cycloaddition strategies, offering insights into their performance and a comparison with alternative linker technologies.

The Role of N-Boc-N-bis(PEG3-azide) in PROTAC Synthesis

N-Boc-N-bis(PEG3-azide) is a polyethylene (B3416737) glycol (PEG)-based linker precursor that enables the assembly of PROTACs via click chemistry.[1][2] The twin azide (B81097) groups provide handles for conjugating the target and E3 ligase ligands, which are typically functionalized with alkyne groups. This copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) is highly efficient and allows for the modular assembly of PROTAC libraries with varying linker lengths and compositions.[3][][5] The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule.[6]

Core Functional Assays for PROTAC Validation

The validation of a novel PROTAC involves a multi-step process to confirm its mechanism of action, from initial target engagement to final protein degradation and downstream cellular effects.[7][] Below is a comparison of key functional assays.

G biochemical biochemical binding binding biochemical->binding ternary ternary biochemical->ternary cell_based cell_based degradation degradation cell_based->degradation ubiquitination ubiquitination cell_based->ubiquitination selectivity selectivity cell_based->selectivity functional functional phenotypic phenotypic functional->phenotypic

Table 1: Comparison of Key Functional Assays for PROTAC Validation
Assay Type Specific Method Purpose Quantitative Readout Throughput Advantages Limitations
Biochemical Assays Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)To measure the binding affinity of the PROTAC to the target protein and the E3 ligase independently (binary binding).[9][10]KD (dissociation constant)Low to MediumProvides detailed kinetic and thermodynamic data.[9]Requires purified proteins; can be low throughput.
TR-FRET, AlphaLISA, NanoBRETTo confirm the formation of the ternary complex (Target-PROTAC-E3 Ligase).[9][][12]Proximity signal (e.g., FRET ratio, AlphaLISA counts)HighHighly sensitive and amenable to high-throughput screening.[13]Can be prone to artifacts; may not fully represent cellular context.
Cell-Based Assays Western BlotTo quantify the reduction in target protein levels following PROTAC treatment.[14][15]Band intensity (relative to loading control)Low"Gold standard" for direct visualization of protein levels.[16]Semi-quantitative, laborious, and low throughput.[16]
HiBiT/NanoLuc® LuciferaseTo measure target protein degradation in real-time in live cells.[17][18]Luminescence signalHighHighly sensitive, quantitative, and allows for kinetic measurements.[19]Requires genetic modification of cells (CRISPR knock-in).[20]
Immunoprecipitation (IP) followed by Western BlotTo detect the ubiquitination of the target protein.[21][22]Ubiquitin smear on Western blotLowDirectly demonstrates the mechanism of action.Technically challenging and often not quantitative.
AlphaLISA Ubiquitination KitsTo quantify the level of target protein ubiquitination.[23]AlphaLISA signalHighHomogeneous, no-wash assay format suitable for HTS.Requires specific antibodies and reagents.
Mass Spectrometry (Proteomics)To assess the selectivity of the PROTAC across the entire proteome.[7]Protein abundance ratiosLow to MediumUnbiased, global view of on-target and off-target effects.Technically complex and data analysis can be challenging.
Functional Assays Cell Viability Assays (e.g., CTG, MTT)To determine the downstream biological effect of target protein degradation.[]Luminescence or absorbanceHighProvides a direct measure of the PROTAC's therapeutic potential.Indirect measure of target degradation.

Experimental Protocols

Western Blot for Target Protein Degradation

This protocol is a standard method for assessing the extent of protein degradation induced by a PROTAC.[14][15]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal with an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[14]

HiBiT Assay for Kinetic Degradation Analysis

The HiBiT assay provides a sensitive, real-time measurement of protein degradation in live cells.[18][19]

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • LgBiT protein

  • Nano-Glo® Live Cell Substrate

  • PROTAC compound

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate.

  • Reagent Addition: Add the LgBiT protein and Nano-Glo® substrate to the cells and incubate to allow for reagent equilibration.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Luminescence Measurement: Measure the luminescence signal at regular intervals over a time course (e.g., 24 hours) using a plate-based luminometer.

  • Analysis: Normalize the luminescence data to a time-zero reading or a vehicle control. The decrease in luminescence directly correlates with the degradation of the HiBiT-tagged target protein. This allows for the calculation of degradation rates, DC₅₀, and Dₘₐₓ.[19]

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ assay is a proximity-based method to measure the formation of the ternary complex in live cells.[12][13]

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • Plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Cell Preparation: Transfect cells with the appropriate NanoLuc® and HaloTag® fusion constructs.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Addition: Add the PROTAC at various concentrations.

  • Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals.

  • Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations where the binary complexes are favored over the ternary complex.[12]

G PROTAC PROTAC Target Target Protein PROTAC->Target E3Ligase E3 Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Comparison with Alternative Linker Technologies

While click chemistry offers a modular and efficient approach to PROTAC synthesis, it is important to consider alternative linker strategies.

Table 2: Comparison of PROTAC Linker Technologies
Linker Type Key Features Advantages Disadvantages
PEG Linkers (including those from N-Boc-N-bis(PEG3-azide)) Hydrophilic, flexible, available in various lengths.Improves solubility and cell permeability.[6]Can have lower metabolic stability compared to alkyl linkers.[6]
Alkyl Linkers Hydrophobic, can be rigid or flexible.Synthetically straightforward and metabolically stable.Can lead to poor solubility and aggregation.[6]
Rigid/Constrained Linkers (e.g., containing piperazine, alkynes) Provide conformational rigidity.Can pre-organize the PROTAC into an active conformation, potentially increasing potency and selectivity.[6][24]Can be more synthetically challenging to prepare.
Cleavable Linkers Contain a moiety that can be cleaved under specific conditions (e.g., in the tumor microenvironment).Allows for targeted release of the PROTAC, potentially reducing off-target effects.Premature cleavage can lead to loss of activity.

The choice of linker has a profound impact on the stability and efficacy of the resulting PROTAC.[][24] PROTACs synthesized via click chemistry using precursors like N-Boc-N-bis(PEG3-azide) often incorporate a triazole moiety, which is metabolically stable.[24][25] However, the impact of the triazole on the overall properties of the PROTAC, such as solubility and the ability to form a productive ternary complex, must be empirically determined through the functional assays described above.[26]

Conclusion

The validation of PROTACs, particularly those synthesized using modular approaches like click chemistry with N-Boc-N-bis(PEG3-azide), requires a suite of orthogonal functional assays. By systematically evaluating binary binding, ternary complex formation, target degradation, ubiquitination, and downstream functional effects, researchers can build a comprehensive understanding of a PROTAC's performance. Comparing these results with data from PROTACs made with alternative linker technologies is crucial for optimizing degrader design and advancing the most promising candidates toward therapeutic applications. The combination of robust biochemical and cell-based assays provides the necessary data to confidently validate the efficacy and mechanism of action of these novel therapeutics.[7]

References

A Head-to-Head Comparison of N-Boc-N-bis(PEG3-azide) and N-Boc-N-bis(PEG4-azide) for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is a critical determinant of success. Among the plethora of available options, bifunctional polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules. This guide provides a detailed comparison of two closely related and widely used branched PEG linkers: N-Boc-N-bis(PEG3-azide) and N-Boc-N-bis(PEG4-azide).

Both molecules share a common architecture: a central nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, from which two identical PEG-azide arms extend. The key distinction lies in the length of these PEG arms, with the PEG3 variant having three ethylene (B1197577) glycol units and the PEG4 variant having four. While this difference may seem minor, it can have significant implications for the performance of the resulting bioconjugate. This guide will delve into these differences, supported by established principles of PEGylation and bioconjugation, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Physicochemical and Performance Characteristics: A Comparative Overview

The following tables summarize the key physicochemical properties and expected performance characteristics of N-Boc-N-bis(PEG3-azide) and N-Boc-N-bis(PEG4-azide). These comparisons are based on the well-documented effects of PEG chain length on the behavior of bioconjugates.[][2][3][][5][6][7] It is important to note that the optimal linker choice is highly application-dependent and should be empirically determined.

Table 1: Physicochemical Properties

PropertyN-Boc-N-bis(PEG3-azide)N-Boc-N-bis(PEG4-azide)Rationale for Difference
Molecular Weight LowerHigherThe PEG4 variant has an additional ethylene glycol unit in each of the two arms.
Hydrophilicity/Solubility HighHigherLonger PEG chains generally lead to increased water solubility.[2][8][9]
Hydrodynamic Radius SmallerLargerThe longer PEG arms of the PEG4 variant will result in a larger effective size in solution.[10]

Table 2: Performance Characteristics in Bioconjugation and Drug Development

Performance ParameterN-Boc-N-bis(PEG3-azide)N-Boc-N-bis(PEG4-azide)Rationale for Difference
Reaction Kinetics (Click Chemistry) Potentially fasterPotentially slowerWhile the intrinsic reactivity of the azide (B81097) group is the same, the longer PEG4 arms may introduce greater steric hindrance, potentially slowing down the reaction rate.[11][12]
Steric Hindrance ModerateHigherThe longer and more flexible PEG4 arms can create more steric bulk around the conjugated molecules.[11][12] This can be advantageous for preventing aggregation but may hinder binding to target proteins.
Flexibility GoodHigherThe additional ethylene glycol units in the PEG4 variant provide greater conformational flexibility.[5][8]
In Vivo Half-Life of Conjugate ShorterLongerA larger hydrodynamic radius generally leads to reduced renal clearance and a longer circulation half-life.[10][13][14][15]
PROTAC Efficacy Application-dependentApplication-dependentThe optimal linker length for a PROTAC is highly specific to the target protein and E3 ligase pair and must be determined experimentally.[16][17][18][19] A one-PEG-unit difference can significantly impact ternary complex formation and degradation efficiency.[18]
Immunogenicity of Conjugate LowPotentially LowerLonger PEG chains can provide better shielding of antigenic epitopes on the conjugated molecule, potentially leading to reduced immunogenicity.[10]

Experimental Protocols

The following are generalized experimental protocols for key applications of N-Boc-N-bis(PEG-azide) linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to either N-Boc-N-bis(PEG3-azide) or N-Boc-N-bis(PEG4-azide).

Materials:

  • N-Boc-N-bis(PEG-azide) linker (PEG3 or PEG4 version)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the N-Boc-N-bis(PEG-azide) linker and the alkyne-functionalized molecule in the chosen solvent. The molar ratio will depend on whether mono- or di-conjugation is desired. For mono-conjugation, an excess of the linker may be used.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO₄ and THPTA in water.

  • Add the CuSO₄/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by a suitable analytical technique (e.g., LC-MS).

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials and catalyst.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines a general workflow for the synthesis of a PROTAC using an N-Boc-N-bis(PEG-azide) linker. This example assumes the target protein binder has an alkyne handle and the E3 ligase ligand has a functional group that can be coupled to the deprotected amine of the linker.

Step 1: Mono-conjugation of the Linker to the Target Protein Binder

  • Perform a CuAAC reaction as described in Protocol 1, using a molar excess of the N-Boc-N-bis(PEG-azide) linker to favor mono-conjugation to the alkyne-functionalized target protein binder.

  • Purify the mono-conjugated product to remove any unreacted linker and target protein binder.

Step 2: Boc Deprotection

  • Dissolve the purified mono-conjugated product in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

Step 3: Conjugation to the E3 Ligase Ligand

  • Dissolve the deprotected linker-target protein binder conjugate and the E3 ligase ligand (containing a carboxylic acid or other suitable functional group) in an appropriate solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC molecule

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate the cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Visualizing the Application of N-Boc-N-bis(PEG-azide) Linkers

The following diagrams, created using the Graphviz DOT language, illustrate the structure and application of these versatile linkers.

cluster_linker N-Boc-N-bis(PEGn-azide) Boc Boc N N Boc->N PEGn1 -(PEG)n- N->PEGn1 PEGn2 -(PEG)n- N->PEGn2 Azide1 N3 PEGn1->Azide1 Azide2 N3 PEGn2->Azide2

Caption: General structure of N-Boc-N-bis(PEGn-azide) linkers.

cluster_workflow Bioconjugation and Purification Workflow Start Start with Linker and Molecule of Interest Reaction Click Chemistry Reaction (e.g., CuAAC) Start->Reaction Monitoring Reaction Monitoring (e.g., LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Purification Purification of Conjugate (e.g., HPLC) Monitoring->Purification Complete Analysis Analysis of Purified Conjugate (e.g., MS, NMR) Purification->Analysis End Final Bioconjugate Analysis->End

Caption: A typical experimental workflow for bioconjugation.

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The role of a PROTAC in mediating protein degradation.

Conclusion

Both N-Boc-N-bis(PEG3-azide) and N-Boc-N-bis(PEG4-azide) are powerful and versatile linkers for a wide range of bioconjugation applications. The choice between the two will ultimately depend on the specific requirements of the project. N-Boc-N-bis(PEG4-azide) offers the potential for enhanced solubility and a longer in vivo half-life, but at the cost of increased steric hindrance and potentially slower reaction kinetics compared to its PEG3 counterpart. For applications such as PROTAC development, where the spatial arrangement of the linked molecules is critical, the seemingly small difference of a single PEG unit can have a profound impact on biological activity. Therefore, it is highly recommended that researchers empirically test both linkers to determine which one provides the optimal performance for their system. This guide provides a foundational understanding to inform this selection process and to design the necessary experiments for successful bioconjugation and drug development outcomes.

References

The Ascendancy of Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of linker technology is a pivotal determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the innovations in this space, branched polyethylene (B3416737) glycol (PEG) linkers are emerging as a superior alternative to traditional linear constructs, offering the potential for higher drug-loading, improved pharmacokinetics, and enhanced therapeutic efficacy.

The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, solubility, and in vivo performance.[1] Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance and off-target toxicity.[2] The incorporation of hydrophilic linkers, particularly those with PEG moieties, mitigates these challenges.[3][4] Branched PEG architecture, in particular, provides a unique platform to increase the drug-to-antibody ratio (DAR) and modulate the conjugate's properties in ways that linear linkers cannot.[5][6] This guide provides a comparative analysis of branched PEG linkers, supported by experimental data, to inform rational ADC design.

Performance Comparison: Branched vs. Linear PEG Linkers

The structural configuration of the PEG linker—whether it is a single, linear chain or a branched, multi-arm structure—significantly impacts the ADC's pharmacokinetic (PK) profile. Branched linkers can create a larger hydrodynamic radius, providing a superior shielding effect that reduces renal clearance and prolongs circulation time.[2][7]

A study comparing high-DAR (averaging 7.5) Trastuzumab-DM1 ADCs constructed with either a linear or a "pendant" (branched) PEG linker configuration demonstrated the clear pharmacokinetic advantage of the branched design.[8] The ADCs with the pendant PEG configuration exhibited slower clearance rates and higher plasma concentrations over time, crucial for maximizing drug accumulation in tumor tissue.[5][8]

Linker ConfigurationCmax (µg/mL)AUC (last) (h·µg/mL)Clearance (mL/h/kg)
Pendant (Branched) PEG 196.414,0360.36
Linear PEG 185.711,5740.43
Table 1: Pharmacokinetic parameters of high-DAR Trastuzumab-DM1 ADCs in mice, comparing pendant (branched) versus linear PEG linker configurations. Data extracted from Tedeschini et al., 2021, as cited in a 2025 BenchChem review.[5]

The Critical Role of Linker Length in Branched Architectures

Beyond the branching itself, the length of the PEG chains in the linker is a critical design parameter that can dramatically affect ADC potency. An overly short linker may cause steric hindrance, preventing lysosomal enzymes from accessing the cleavable moiety and efficiently releasing the payload inside the target cell.[9][10]

A 2022 study by Grygorash et al. directly investigated this by comparing the in vitro cytotoxicity of Trastuzumab-MMAE ADCs built with "short" versus "long" branched linkers. While both ADCs had an identical affinity for the HER2 target, their ability to kill cancer cells differed significantly. The ADC with the longer branched linker was substantially more potent, underscoring the need to optimize spacer length to ensure efficient payload release.[9][10]

Branched LinkerLinker DescriptionIC50 (nM) against SK-BR-3 cells
ADC with "Short" Linker Branched core with minimal spacing1.1
ADC with "Long" Linker Branched core with additional PEG4 spacer0.074
Table 2: Comparison of in vitro cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with different branched linker lengths against HER2-positive SK-BR-3 cells. Data extracted from Grygorash et al., 2022.[5][9]

Visualizing Linker Architecture and ADC Workflow

To better understand the concepts discussed, the following diagrams illustrate the structural differences between linker types and a typical workflow for assessing ADC stability.

G cluster_0 Linear vs. Branched Linker Architectures Ab1 Antibody Linker1 Linear PEG Linker Ab1->Linker1 Drug1 Payload Linker1->Drug1 Ab2 Antibody Linker2 Branched PEG Core Ab2->Linker2 Drug2a Payload Linker2->Drug2a Drug2b Payload Linker2->Drug2b

Structural comparison of linear and branched PEG linkers on an ADC.

G cluster_workflow Experimental Workflow: In Vivo ADC Stability Assessment Dose Administer ADC to Animal Model (IV) Collect Collect Plasma Samples at Time Points (e.g., 0, 24, 48, 96h) Dose->Collect Prepare Sample Preparation (e.g., Protein Precipitation or Immunocapture) Collect->Prepare Analyze LC-MS/MS or ELISA Analysis Prepare->Analyze Quantify Quantify Intact ADC and/or Free Payload Analyze->Quantify PK Determine Pharmacokinetic Parameters & Stability Quantify->PK

Workflow for assessing the in vivo stability of ADCs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of ADCs. The following are representative protocols for key experiments cited in the development and comparison of ADCs with different linkers.

ADC Conjugation and Characterization

This protocol outlines a general method for conjugating a drug-linker to an antibody and subsequently determining the average DAR.

  • Antibody Preparation: A monoclonal antibody (e.g., Trastuzumab) in a suitable buffer like PBS is partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process exposes free sulfhydryl groups on the antibody's cysteine residues for conjugation.[4]

  • Conjugation: The pre-synthesized drug-linker construct, functionalized with a reactive group like maleimide, is added to the reduced antibody solution. The mixture is incubated to allow for the covalent attachment of the drug-linker to the antibody.[4]

  • Purification: The resulting ADC is purified from unconjugated drug-linkers and other reagents using techniques like size-exclusion chromatography (SEC).[11]

  • DAR Determination by HIC: The average number of drug molecules per antibody is a critical quality attribute.[12] Hydrophobic Interaction Chromatography (HIC) is a widely used method for this. The ADC is injected into an HIC column, and a decreasing salt gradient is applied. Species with higher drug loads are more hydrophobic and elute later. The average DAR is calculated from the peak areas of the different drug-load species (e.g., DAR0, DAR2, DAR4).[12][13]

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cells.

  • Cell Culture: Target cancer cells (e.g., HER2-positive SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC (e.g., with "short" vs. "long" branched linkers) and incubated for a period of 3 to 5 days.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.

  • Data Analysis: The results are plotted as cell viability versus ADC concentration. A dose-response curve is generated, and the IC50 value (the concentration of ADC that inhibits 50% of cell growth) is calculated. A lower IC50 value indicates higher potency.[9]

In Vivo Pharmacokinetic (PK) Study

This protocol assesses how the ADC is absorbed, distributed, metabolized, and excreted in an animal model.

  • Animal Dosing: The ADC is administered intravenously (IV) to a cohort of animals (e.g., mice).[14]

  • Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, up to several days). Plasma is isolated from the blood by centrifugation.[14]

  • Quantification of Total Antibody: The concentration of the antibody component (regardless of whether the drug is attached) is measured over time, typically using an enzyme-linked immunosorbent assay (ELISA).[14]

  • Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and clearance rate.[5] These parameters provide insights into the ADC's circulation half-life and stability.[8]

Conclusion

The adoption of branched PEG linkers represents a significant advancement in ADC engineering. The available data strongly suggest that a branched or "pendant" PEG configuration can lead to more favorable pharmacokinetic profiles compared to linear counterparts, primarily by reducing clearance rates and increasing systemic exposure.[5][8] Furthermore, the length of the spacers within these branched linkers is a critical variable, with insufficient length potentially leading to steric hindrance and a dramatic reduction in cytotoxic potency.[9][10] As the field of targeted therapeutics continues to evolve, the rational design and empirical testing of these sophisticated linker architectures will be paramount in developing safer and more effective ADCs.

References

A Comparative Guide to the Characterization of Biomolecules Labeled with N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the characterization of biomolecules labeled with N-Boc-N-bis(PEG3-azide) against other labeling methodologies. It is intended for researchers, scientists, and drug development professionals seeking to employ advanced bioconjugation techniques. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to facilitate objective comparison and implementation.

Introduction to N-Boc-N-bis(PEG3-azide) Labeling

N-Boc-N-bis(PEG3-azide) is a heterobifunctional crosslinking reagent that enables the introduction of two azide (B81097) functionalities onto a biomolecule.[1][2] The structure consists of a central amine protected by a tert-Butoxycarbonyl (Boc) group and two polyethylene (B3416737) glycol (PEG) arms, each terminating in an azide group.[3][4] The Boc group can be deprotected under acidic conditions to reveal a primary amine, allowing for further conjugation, while the terminal azide groups are ready for bioorthogonal "click" chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][5] This dual functionality makes it a versatile tool for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and dual-labeled imaging agents.[1][6][7] The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate.[3][4]

Biomolecules labeled with N-Boc-N-bis(PEG3-azide) can be readily conjugated to alkyne-containing molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, through click chemistry.[8][9] The characterization of these labeled biomolecules is crucial to determine the degree of labeling, confirm the site of conjugation, and ensure the integrity of the biomolecule.

Workflow for Biomolecule Labeling and Characterization

The general workflow for labeling a biomolecule with N-Boc-N-bis(PEG3-azide) first involves the deprotection of the Boc group to reveal the primary amine. This amine is then typically reacted with an activated carboxyl group on the biomolecule. Following purification, the azide-labeled biomolecule is reacted with an alkyne-functionalized reporter molecule via click chemistry.

G cluster_0 Biomolecule Preparation cluster_1 Labeling Reagent Preparation cluster_2 Conjugation and Purification cluster_3 Click Chemistry and Characterization Biomolecule Biomolecule Activate Carboxyl Groups Activate Carboxyl Groups Biomolecule->Activate Carboxyl Groups e.g., EDC/NHS Conjugation Conjugation Activate Carboxyl Groups->Conjugation N-Boc-N-bis(PEG3-azide) N-Boc-N-bis(PEG3-azide) Boc Deprotection Boc Deprotection N-Boc-N-bis(PEG3-azide)->Boc Deprotection Acidic Conditions H2N-bis(PEG3-azide) H2N-bis(PEG3-azide) Boc Deprotection->H2N-bis(PEG3-azide) H2N-bis(PEG3-azide)->Conjugation Purification_1 Purification Conjugation->Purification_1 e.g., Dialysis, SEC Azide-Labeled Biomolecule Azide-Labeled Biomolecule Purification_1->Azide-Labeled Biomolecule Click Reaction Click Reaction Azide-Labeled Biomolecule->Click Reaction Alkyne-Reporter Alkyne-Reporter Alkyne-Reporter->Click Reaction CuAAC or SPAAC Purification_2 Purification Click Reaction->Purification_2 Labeled Biomolecule Labeled Biomolecule Purification_2->Labeled Biomolecule Characterization Characterization Labeled Biomolecule->Characterization MS, SDS-PAGE, etc.

Biomolecule labeling and characterization workflow.

Comparison of Characterization Techniques

The successful labeling of biomolecules with N-Boc-N-bis(PEG3-azide) and subsequent conjugation via click chemistry can be verified and quantified using several analytical techniques. The choice of method depends on the nature of the biomolecule, the reporter tag, and the required level of detail.

Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) Degree of Labeling (DoL), Molecular Weight, Confirmation of Conjugation Site (with MS/MS)High accuracy and sensitivity, provides detailed structural information.[10][11][12]Can be complex for heterogeneous samples like PEGylated proteins, requires specialized equipment.[13]Confirming the precise mass of the conjugate and determining the number of attached reporter molecules.
SDS-PAGE Apparent Molecular Weight Shift, PuritySimple, widely available, good for qualitative assessment of labeling.Low resolution, provides only an apparent molecular weight, not quantitative for DoL.Visualizing the shift in molecular weight upon labeling, especially with fluorescent alkyne reporters.
UV-Vis Spectroscopy Degree of Labeling (DoL)Quantitative, non-destructive, relatively simple if the reporter has a unique absorbance.Requires a chromophoric reporter, can be affected by overlapping absorbance from the biomolecule.Calculating the DoL for biomolecules labeled with dyes or other chromogenic molecules.
FTIR Spectroscopy Presence/Absence of Azide GroupDirect detection of the azide functional group's characteristic vibrational stretch (~2100 cm⁻¹).[14][15]Lower sensitivity, can be difficult in aqueous solutions due to water absorbance.[15]Confirming the initial presence of the azide group on the linker and its disappearance after the click reaction.[15]
NMR Spectroscopy Structural ConfirmationProvides detailed structural information of the linker and its attachment to the biomolecule.Requires high sample concentration and purity, complex spectra for large biomolecules.Characterizing the structure of the labeling reagent and small labeled biomolecules or peptides.[16][17]
Size Exclusion Chromatography (SEC) Purity, Detection of AggregatesCan separate labeled from unlabeled biomolecules and detect aggregates.Not a direct measure of labeling, resolution may be insufficient to separate species with small mass differences.Assessing the purity of the labeled biomolecule and removing excess reagents.

Comparison with Alternative Labeling Reagents

N-Boc-N-bis(PEG3-azide) is a heterobifunctional crosslinker.[18] Its performance can be compared with other classes of labeling reagents.

Reagent Class Reactive Groups Target Functional Groups Advantages Disadvantages
N-Boc-N-bis(PEG3-azide) Amine (after deprotection), AzideCarboxyls, AlkynesBioorthogonal azide groups, dual-labeling potential, PEG spacer enhances solubility.[3][4]Requires a two-step labeling process (deprotection then conjugation).
Homobifunctional NHS Esters N-hydroxysuccinimide (NHS) esterPrimary amines (e.g., Lysine)[19]Simple one-step conjugation.[20]Can lead to intramolecular crosslinking and polymerization.[18][20]
Heterobifunctional (e.g., SMCC) NHS ester, MaleimidePrimary amines, Sulfhydryls (e.g., Cysteine)Allows for controlled, two-step conjugation, reducing self-conjugation.[18][20]Requires available sulfhydryl groups on the biomolecule, which may be less abundant than amines.
Hydrazide/Carbonyl Hydrazide, CarbonylAldehydes/Ketones (e.g., oxidized glycans)Specific for carbonyl groups, useful for labeling glycoproteins.[19][21]May require oxidation of the biomolecule to generate carbonyl groups.
Photoreactive Reagents Aryl-azides, DiazirinesNon-specific C-H, N-H bondsCan label molecules that lack common functional groups.[18][20]Non-specific, can lead to a heterogeneous mixture of products.[18]
Click Chemistry: CuAAC vs. SPAAC

The azide groups on the labeled biomolecule can be reacted with an alkyne-containing molecule via two main types of click chemistry.[22]

G cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC Biomolecule-N3 Product_CuAAC Labeled Biomolecule Azide_CuAAC->Product_CuAAC Alkyne_CuAAC Reporter-Alkyne Alkyne_CuAAC->Product_CuAAC Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) Azide_SPAAC Biomolecule-N3 Product_SPAAC Labeled Biomolecule Azide_SPAAC->Product_SPAAC Alkyne_SPAAC Reporter-Cyclooctyne Alkyne_SPAAC->Product_SPAAC Copper-free

References

A Comparative Guide to the In Vitro Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has marked a significant advancement in targeted protein degradation. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A central component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand. The linker's chemical nature, length, and rigidity are not merely passive features; they profoundly impact the PROTAC's stability, efficacy, and overall pharmacokinetic properties.[1] This guide provides an objective comparison of common PROTAC linkers, focusing on their in vitro stability, supported by experimental data and detailed protocols.

The PROTAC Mechanism of Action

A PROTAC's function hinges on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1] The linker plays a crucial role in orienting the two proteins to facilitate the transfer of ubiquitin from an E2 ligase to the target, marking it for degradation by the proteasome. An unstable linker can lead to premature cleavage of the PROTAC, preventing the formation of this essential complex and thereby nullifying its therapeutic effect.

PROTAC_Mechanism cluster_1 cluster_2 POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Formation E3 E3 Ligase PROTAC->E3 E3->Ternary Formation Ub Ubiquitination Ternary->Ub Ub Transfer Proteasome Proteasomal Degradation Ub->Proteasome Targeting

Caption: The PROTAC mechanism of action.

Comparison of Common PROTAC Linker Types

PROTAC linkers are generally categorized by their composition, which dictates their flexibility, hydrophilicity, and susceptibility to metabolic degradation. The most prevalent types are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[2]

  • Alkyl Linkers: These are hydrocarbon chains that offer significant conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can negatively affect the overall solubility of the PROTAC molecule.[1][3] Long alkyl chains can also be more susceptible to metabolic modification by enzymes like cytochrome P450s.[4]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are known for their hydrophilicity, which can improve the solubility of the PROTAC.[3] This increased polarity must be balanced, as excessive hydrophilicity can reduce cell permeability.[4] The ether bonds in PEG linkers are generally more stable against enzymatic degradation compared to alkyl chains.

  • Rigid/Constrained Linkers: To improve metabolic stability and control the conformation of the ternary complex, more rigid structures like piperazine (B1678402)/piperidine rings or alkynes are incorporated into the linker.[4][5] These elements can shield the PROTAC from enzymatic degradation and may improve cell permeability by facilitating conformations that mask polar surface areas.[4][]

Quantitative Data on In Vitro Linker Stability

The stability of a PROTAC is typically assessed in matrices that simulate physiological conditions, such as plasma and liver microsomes. The data is often reported as the half-life (t½) of the parent compound.

PROTAC / Compound IDLinker Type / CompositionAssay TypeStability Metric (t½ in min or % Remaining)Reference
T03 Acylated aniline (B41778) in linkerHuman PlasmaSignificant enzymatic degradation[7]
L03 Acylated aniline in linkerHuman PlasmaSignificant enzymatic degradation[7]
T07 Amide bond in linkerHuman PlasmaStable (not heavily influenced by plasma enzymes)[7]
T11 Amide bond in linkerHuman PlasmaStable (not heavily influenced by plasma enzymes)[7]
L01-L06 Lenalidomide-derivedpH 7.4 BufferGood stability[7]
ARV-110 Analog Flexible LinkerMetabolic StabilityLower stability[]
ARV-110 Rigid (piperidine/piperazine)Metabolic StabilitySignificantly improved stability[]
Self-Assembled Hexamer Barrel-like hexamerPlasma StabilityIncreased by 48 times vs. linear linker[8]

Note: This table is a synthesis of data from multiple sources to illustrate comparative trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of in vitro stability is crucial for selecting promising PROTAC candidates. The following are generalized protocols for common stability assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation by phase I enzymes, primarily CYPs, found in the liver.[4][9]

Workflow_Microsomal cluster_workflow Microsomal Stability Assay Workflow A 1. Preparation - Thaw HLM & PROTAC stock - Prepare NADPH system B 2. Incubation - Mix PROTAC, HLM, Buffer - Pre-warm to 37°C A->B C 3. Reaction Initiation - Add NADPH system to start - Incubate at 37°C with shaking B->C D 4. Time-Point Quenching - Aliquot at 0, 5, 15, 30, 60 min - Add cold ACN with Internal Std C->D E 5. Sample Processing - Vortex to mix - Centrifuge to pellet protein D->E F 6. Analysis - Transfer supernatant - Analyze by LC-MS/MS E->F G 7. Data Interpretation - Quantify parent PROTAC remaining - Calculate t½ and intrinsic clearance F->G

Caption: Workflow for a typical microsomal stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare stock solutions of the test PROTAC and positive/negative controls (e.g., Verapamil, Warfarin) in DMSO.[4]

    • Prepare a 100 mM phosphate (B84403) buffer (pH 7.4).[4][10]

    • Prepare an NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[4][10]

    • Prepare a quenching solution of ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard for LC-MS/MS analysis.[4]

  • Incubation Procedure:

    • In a microcentrifuge tube, add the phosphate buffer, human liver microsomes (final protein concentration typically 0.4-0.5 mg/mL), and the test PROTAC (final concentration typically 1-2 µM).[4][10]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4]

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[4][11]

    • Immediately add the aliquot to a separate tube containing the cold ACN quenching solution to stop the reaction and precipitate proteins.[4][11]

  • Sample Processing and Analysis:

    • Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[4][11]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the concentration of the remaining parent PROTAC at each time point using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Plot the natural log of the percentage of PROTAC remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Factors Influencing Linker Stability

The stability of a PROTAC linker is not an isolated property but is influenced by a combination of its intrinsic chemical features and the structural context of the entire molecule.

Linker_Factors cluster_factors Linker Properties cluster_outcomes Stability & Physicochemical Outcomes Composition Composition (Alkyl, PEG, Heterocycles) Metabolic Metabolic Stability (HLM, Plasma) Composition->Metabolic Influences (e.g., Ether > Alkyl) Chemical Chemical Stability (Hydrolysis, pH) Composition->Chemical Influences (e.g., Amide hydrolysis) Properties Physicochemical Properties (Solubility, Permeability) Composition->Properties Key determinant (e.g., PEG improves solubility) Length Length (Atom count) Length->Metabolic Can expose/hide metabolic sites Length->Properties Affects PSA, cLogP Rigidity Flexibility / Rigidity Rigidity->Metabolic Reduces susceptibility to enzymatic attack Rigidity->Properties Can improve permeability via conformational masking

Caption: Relationship between linker properties and stability.

The choice of linker is a critical optimization step in PROTAC development. While flexible linkers like alkyl and PEG chains are synthetically accessible, there is a clear trend towards incorporating more rigid and chemically robust moieties to enhance metabolic stability.[1][4] The data consistently show that replacing metabolically labile components, such as long alkyl chains, with structures like piperazine rings can dramatically improve a PROTAC's in vitro half-life.[] Ultimately, the optimal linker is context-dependent, requiring empirical testing to balance stability, permeability, and the ability to induce a productive ternary complex.[1]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. N-Boc-N-bis(PEG3-azide) is a valuable compound in bioconjugation and other applications, but its azide (B81097) functionalities necessitate strict adherence to specific disposal protocols to mitigate risks of toxicity and explosion. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-N-bis(PEG3-azide), ensuring a secure laboratory environment.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle N-Boc-N-bis(PEG3-azide) with the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling and disposal operations should be conducted in a well-ventilated chemical fume hood.[1]

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Heavy Metals: Do not allow contact with metals such as lead, copper, silver, zinc, or mercury.[2] Azides can react with these metals to form dangerously unstable and shock-sensitive metal azides, a significant concern for plumbing systems.[1][2]

  • Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1]

Quantitative Hazard and Exposure Data

While a specific Safety Data Sheet (SDS) for N-Boc-N-bis(PEG3-azide) may not be readily available, the following table summarizes key hazard information for related azide and PEG compounds. A conservative approach to safety is recommended.

ParameterValue/GuidelineCompound ClassSource
Azide Stability C/N ratio should ideally be ≥ 3 for stability.Organic Azides[1]
Azide Concentration for Handling Should not exceed 1 M in solution.Organic Azides[1]
Deactivation Concentration Solutions of ≤ 5% sodium azide can be chemically deactivated.Inorganic Azides[1][3]
PEG Acute Toxicity Generally low; may cause respiratory irritation upon inhalation of dust/aerosols.Polyethylene Glycol[1]

Step-by-Step Disposal Protocol for N-Boc-N-bis(PEG3-azide)

The primary objective of this disposal procedure is the safe and effective management of azide-containing waste. Direct disposal of untreated N-Boc-N-bis(PEG3-azide) is not recommended.[1]

Step 1: Waste Segregation and Collection

All waste containing N-Boc-N-bis(PEG3-azide), including the neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated and clearly labeled hazardous waste container.[1][4]

  • Container Material: Use a non-metallic container, such as polypropylene (B1209903) or polyethylene, to prevent the formation of metal azides.[1][2] Avoid containers with metal caps (B75204) or liners.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a complete list of its contents.[1]

Step 2: Chemical Deactivation (for Dilute Aqueous Solutions)

For dilute aqueous solutions of N-Boc-N-bis(PEG3-azide) (recommended concentration ≤ 5%), chemical deactivation of the azide groups can render the waste less hazardous.[1][3] This procedure must be performed in a chemical fume hood.[1]

Experimental Protocol: Deactivation with Nitrous Acid

This procedure is adapted from standard protocols for the destruction of dilute azide solutions.

  • Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet connected to a gas trap (e.g., a sodium hydroxide (B78521) solution to neutralize nitrogen oxides), place the dilute aqueous azide solution.[3]

  • Reaction: Cool the solution in an ice bath. While stirring, slowly add a freshly prepared 20% aqueous solution of sodium nitrite.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise. The formation of nitrous acid in situ will react with the azide. Maintain the temperature below 20°C.

  • Completion: Continue stirring and monitor for the cessation of gas evolution.[1] The reaction is complete when the solution no longer gives a positive test for azide (e.g., using a ferric chloride spot test, which will turn red in the presence of hydrazoic acid).[3]

  • Neutralization: After confirming the absence of azide, neutralize the final solution to a pH between 6 and 9 with a suitable base, such as a sodium hydroxide solution.[1][3]

Step 3: Final Disposal
  • Deactivated Waste: The neutralized solution from the deactivation procedure should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[1]

  • Untreated Waste: If chemical deactivation is not feasible, all waste containing N-Boc-N-bis(PEG3-azide) must be disposed of as hazardous waste.[1] Under no circumstances should any waste containing this compound be poured down the drain.[3][4][5] Accumulation of azide salts in plumbing can lead to explosions.[5]

  • Contaminated Materials: All contaminated lab supplies (gloves, weigh boats, etc.) should be collected in waste bags labeled "azide contaminated waste" and disposed of as hazardous waste.[4]

Store all hazardous waste containers in a cool, dry, designated area away from incompatible materials until they are collected by your institution's Environmental Health & Safety (EHS) office.[2]

Emergency Procedures
  • Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a labeled hazardous waste container. Decontaminate the area with a pH > 9 buffer solution, followed by 70% ethanol.[4] For larger spills or any spill outside of a fume hood, evacuate the area immediately, post warning signs, and contact your institution's EHS office.[4]

  • Personal Contact:

    • Eyes: Immediately flush with an emergency eyewash for at least 15-20 minutes.[4]

    • Skin: Flush the affected area with running water for at least 15-20 minutes.[4]

    • In case of a medical emergency, call 911.[4]

Disposal Workflow Diagram

DisposalWorkflow start Start: N-Boc-N-bis(PEG3-azide) Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Is waste a dilute aqueous solution (<=5%)? fume_hood->decision deactivate Step 2: Chemical Deactivation (e.g., with Nitrous Acid) decision->deactivate Yes collect_untreated Step 1: Collect as Untreated Azide Hazardous Waste decision->collect_untreated No neutralize Neutralize to pH 6-9 deactivate->neutralize collect_deactivated Collect as Deactivated Hazardous Waste neutralize->collect_deactivated container Use Labeled, Non-Metallic Waste Container collect_deactivated->container collect_untreated->container end Step 3: Arrange for Pickup by Environmental Health & Safety (EHS) container->end

Caption: Disposal workflow for N-Boc-N-bis(PEG3-azide).

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Boc-N-bis(PEG3-azide). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment of N-Boc-N-bis(PEG3-azide)

N-Boc-N-bis(PEG3-azide) is an organic azide (B81097), a class of compounds known for their potential energetic nature. While some safety data sheets for similar compounds suggest low hazard, the presence of two azide groups necessitates careful handling and treating the compound as potentially hazardous. Organic azides can be sensitive to heat, shock, friction, and static discharge, and may decompose explosively under certain conditions.

A key indicator of the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms. A higher carbon-to-nitrogen ratio generally indicates greater stability. For N-Boc-N-bis(PEG3-azide) with the molecular formula C₂₁H₄₁N₇O₈, the carbon-to-nitrogen ratio is 3:1. This ratio suggests a relatively stable compound under normal laboratory conditions, but it does not eliminate the inherent risks associated with the azide functional groups. Therefore, prudent safety measures are mandatory.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling N-Boc-N-bis(PEG3-azide) in any form (solid or in solution).

Protection Type Required PPE Specifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles are essential to protect against splashes. A full-face shield must be worn over the goggles, especially when handling the solid compound or during reactions and quenching procedures, to protect against potential splashes or unexpected vigorous reactions.
Hand Protection Double-Gloved Nitrile GlovesWear two pairs of nitrile gloves for robust protection against accidental skin contact. Nitrile provides good resistance to a range of chemicals. Ensure gloves are inspected for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is required to protect against potential splashes and fire hazards. The lab coat should be fully buttoned.
Respiratory Protection Not generally required for small-scale use in a certified chemical fume hood.All handling of N-Boc-N-bis(PEG3-azide) must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. If there is a risk of aerosol generation or if working outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection.
Additional Protection Blast ShieldWhen performing reactions with N-Boc-N-bis(PEG3-azide) for the first time, on a larger scale (>1g), or when heating the compound, a blast shield must be placed between the user and the experimental setup as a precaution against unexpected energetic decomposition.

Operational Plan: Step-by-Step Handling Procedures

All operations involving N-Boc-N-bis(PEG3-azide) must be conducted in a certified chemical fume hood.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and dark location, away from heat sources, acids, and heavy metals. The recommended storage temperature is typically 2-8°C. Ensure the container is tightly sealed.

  • Labeling: The storage location should be clearly labeled as containing organic azides.

Weighing and Solution Preparation
  • Use Non-Metallic Tools: Use plastic or ceramic spatulas for weighing and transferring the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.

  • Controlled Environment: Weigh the solid compound within the chemical fume hood.

  • Solvent Addition: Slowly add the desired solvent to the solid with gentle swirling or stirring. Avoid vigorous agitation.

  • Avoid Incompatible Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can react with azides to form highly unstable and explosive compounds.

Disposal Plan: Quenching and Waste Management

Unused N-Boc-N-bis(PEG3-azide) and any waste containing this compound must be chemically neutralized (quenched) before disposal. The Staudinger reaction with triphenylphosphine (B44618) is a reliable method for converting the azide groups to stable phosphazides, which are then hydrolyzed to amines.

Quenching Protocol for N-Boc-N-bis(PEG3-azide)

This procedure should be performed in a chemical fume hood with all required PPE.

  • Dissolve the Azide: Dissolve the N-Boc-N-bis(PEG3-azide) waste in a suitable solvent (e.g., THF, ethanol) to a concentration of approximately 0.1-0.5 M.

  • Add Triphenylphosphine: For every 1 mole of azide groups, slowly add at least 1.1 moles of triphenylphosphine. Since N-Boc-N-bis(PEG3-azide) has two azide groups, you will need at least 2.2 moles of triphenylphosphine per mole of the compound.

  • Reaction Monitoring: The reaction is typically accompanied by the evolution of nitrogen gas. Stir the reaction mixture at room temperature until gas evolution ceases. This may take several hours. To ensure complete reaction, it is advisable to stir for an extended period (e.g., overnight).

  • Hydrolysis: After the initial reaction is complete, add water to the reaction mixture to hydrolyze the resulting phosphazide (B1677712) to the corresponding amine and triphenylphosphine oxide.

Waste Disposal
  • Collect Waste: The final quenched mixture, containing the amine product, triphenylphosphine oxide, and solvent, should be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with its contents, including the reaction products and solvents.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour any azide-containing or quenched waste down the drain.

Visualizing the Workflow

The following diagram outlines the complete, safe handling workflow for N-Boc-N-bis(PEG3-azide).

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_reaction Reaction cluster_disposal Disposal Receive Receive & Inspect Store Store in Cool, Dark Place Receive->Store Weigh Weigh with Non-Metallic Spatula Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction in Fume Hood Dissolve->React Quench Quench with Triphenylphosphine React->Quench Unused Reagent & Waste Hydrolyze Hydrolyze to Amine Quench->Hydrolyze Collect Collect in Hazardous Waste Hydrolyze->Collect Dispose Dispose via EHS Collect->Dispose

Caption: Safe handling workflow for N-Boc-N-bis(PEG3-azide).

By implementing these safety protocols, you can effectively mitigate the risks associated with handling N-Boc-N-bis(PEG3-azide) and ensure a safe and productive research environment. Always prioritize safety and consult your institution's safety guidelines for any additional requirements.

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N-Boc-N-bis(PEG3-azide)

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